molecular formula C12H16N2 B1441374 3-tert-butyl-1H-indol-5-amine CAS No. 952664-68-5

3-tert-butyl-1H-indol-5-amine

Cat. No.: B1441374
CAS No.: 952664-68-5
M. Wt: 188.27 g/mol
InChI Key: QOWLDRVCYQATFR-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-indol-5-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLDRVCYQATFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723485
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952664-68-5
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-tert-butyl-1H-indol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-tert-butyl-1H-indol-5-amine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 952664-68-5) is a heterocyclic aromatic amine featuring a sterically significant tert-butyl group at the C3 position of the indole scaffold.[1][2] This substitution pattern imparts unique physicochemical properties and directs the molecule's reactivity, making it a valuable and versatile building block in medicinal chemistry and materials science. The presence of a primary aromatic amine at the C5 position serves as a key functional handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic methodologies, reactivity profile, and potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

The core characteristics of this compound are defined by its molecular structure, which dictates its physical properties and spectroscopic signature.

Core Chemical Properties

Quantitative data for this specific molecule is not extensively published; however, its properties can be reliably inferred from its structure and comparison with closely related analogues.

PropertyValue / DescriptionSource
CAS Number 952664-68-5[1][2][3]
Molecular Formula C₁₂H₁₆N₂[2]
Molecular Weight 188.27 g/mol [2]
Appearance Expected to be a solid powder at room temperature.Inferred
Melting Point Data not available. For comparison, the related compound 3-tert-butyl-1H-indole has a melting point of 67-68 °C.
Boiling Point Data not available. High boiling point expected due to hydrogen bonding capabilities.Inferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Inferred
Predicted Spectroscopic Signature

While experimental spectra are not publicly available, the following spectroscopic characteristics can be predicted based on the molecule's structure, providing a guide for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A sharp singlet around δ 1.3-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

    • Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C2, C4, C6, and C7 positions of the indole ring.

    • A broad singlet for the indole N-H proton (typically δ 8.0-8.5 ppm), which may exchange with D₂O.

    • A broad singlet for the two protons of the C5-NH₂ group (typically δ 3.5-4.5 ppm), which will also exchange with D₂O.

  • ¹³C NMR: The carbon spectrum would feature:

    • Two signals for the tert-butyl group: a quaternary carbon (~32 ppm) and the methyl carbons (~30 ppm).[4]

    • Multiple signals in the aromatic region (δ 100-150 ppm) for the eight carbons of the indole core.

  • IR Spectroscopy: Key vibrational modes would include:

    • N-H stretching bands for the indole and amine groups in the 3200-3500 cm⁻¹ region.

    • C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups just below and above 3000 cm⁻¹.

    • C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 188 or 189, respectively.

Synthesis Methodology: A Plausible Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Synthesis_Workflow A 4-Nitrophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Pinacolone (3,3-Dimethyl-2-butanone) B->C D 3-tert-butyl-5-nitro-1H-indole C->D Cyclization & Aromatization E Reduction (e.g., Fe/NH4Cl or H2/Pd-C) D->E F This compound E->F Nitro to Amine Conversion

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and serves as a starting point for experimental design.

Step 1: Fischer Indole Synthesis of 3-tert-butyl-5-nitro-1H-indole

  • To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • Add pinacolone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization and elimination of ammonia.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry. Purify the crude 3-tert-butyl-5-nitro-1H-indole by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Suspend the synthesized 3-tert-butyl-5-nitro-1H-indole (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Add a reducing agent. A common and effective method is transfer hydrogenation using iron powder (Fe) and ammonium chloride (NH₄Cl).[5] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst can be employed.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, filter the hot solution through celite to remove the iron salts or catalyst.

  • Evaporate the solvent under reduced pressure.

  • The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

  • Further purification, if necessary, can be achieved via column chromatography on silica gel.

Reactivity and Applications

The chemical behavior of this compound is dominated by the nucleophilic character of the C5-amino group and the electronic properties of the indole ring, sterically influenced by the C3-tert-butyl substituent.

Key Reactive Sites

The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular complexity.

Reactivity_Sites Indole N1_label N1-H: Acylation, Alkylation, Protection N1_label->N1 C5_label C5-Amine: Nucleophilic Site (Acylation, Sulfonylation, Reductive Amination) C5_label->C5_NH2 C2_label C2-H: Electrophilic Substitution (Sterically Hindered) C2_label->C2

Caption: Key reactive sites on the this compound scaffold.

  • C5-Amino Group: This is the most prominent site for derivatization. As a primary aromatic amine, it readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to produce sulfonamides, and can participate in reductive amination with aldehydes or ketones.[6] This versatility is central to its use in constructing libraries of compounds for structure-activity relationship (SAR) studies.

  • N1-Indole Nitrogen: The indole N-H is weakly acidic and can be deprotonated with a suitable base and subsequently alkylated or acylated. This site is often protected (e.g., with Boc or TIPS groups) during other transformations.[5]

  • Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. While the C3 position is blocked by the tert-butyl group, other positions (like C2, C4, or C6) can react, though the regioselectivity will be influenced by both electronic and steric factors.

Applications in Drug Discovery and Materials Science

The indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[7] this compound serves as a key intermediate for developing novel therapeutics.

  • Scaffold for Bioactive Molecules: The structure is an ideal starting point for synthesizing compounds targeting a range of diseases. Indole derivatives have shown promise as anti-tubercular,[8] anti-inflammatory,[6] and anti-cancer agents. The C5-amine allows for the attachment of various pharmacophores to explore and optimize biological activity.

  • SAR Exploration: The tert-butyl group at C3 provides significant steric bulk, which can be exploited to probe the topology of enzyme active sites or receptor binding pockets. By modifying the C5-amine, researchers can systematically investigate how different functional groups impact target engagement and potency.

  • Organic Electronics: Indole derivatives are also explored in materials science for their electronic properties. The tunable nature of the indole scaffold allows for the synthesis of novel organic semiconductors and fluorescent materials.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available in the provided results, data from the closely related analogue, 3-tert-butyl-1H-indole, suggests the following hazards.

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols.[12] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]

Conclusion

This compound is a strategically important chemical intermediate. Its unique substitution pattern, featuring a sterically demanding group at C3 and a versatile amino handle at C5, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers in drug development, it offers a robust scaffold for generating novel compounds with potential therapeutic value. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in chemical innovation.

References

  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.). This compound | 952664-68-5.
  • Lookchem. (n.d.).
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2009).
  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.
  • ECHEMI. (n.d.).
  • ACS Publications. (2026).
  • Sigma-Aldrich. (n.d.). 3-tert-butyl-1H-indole | 19013-51-5.
  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
  • BLDpharm. (n.d.). 952664-68-5|this compound.
  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • NIH Public Access. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIH. (n.d.).
  • ChemRxiv. (n.d.). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

An In-Depth Technical Guide to 3-tert-butyl-1H-indol-5-amine (CAS Number: 952664-68-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 3,5-Disubstituted Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and geometric shape allow for diverse interactions with a multitude of biological targets. Within this vast chemical space, 3,5-disubstituted indoles represent a particularly valuable class of compounds. The C3 position, when substituted, can modulate the electronic nature of the pyrrole ring and introduce sterically important features, while functionalization at the C5 position of the benzene ring provides a vector for tuning physicochemical properties and exploring key interactions with biological macromolecules. 3-tert-butyl-1H-indol-5-amine, with its bulky, lipophilic tert-butyl group at C3 and a nucleophilic amino group at C5, is a prime example of a strategic building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering insights for its effective utilization in drug discovery programs.

Section 1: Physicochemical and Structural Characteristics

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₂H₁₆N₂Based on structure
Molecular Weight 188.27 g/mol Based on structure
Appearance Likely a solid at room temperatureTypical for aminoindoles
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.Inferred from the hydrophobic tert-butyl group and the polar amine and indole N-H groups.
pKa (of the amine) ~4-5Typical for anilines, slightly influenced by the indole ring.
LogP ~2.5-3.5Estimated based on the contributions of the indole, tert-butyl, and amino groups.

Section 2: Synthesis of this compound: A Plausible and Detailed Approach

Currently, a specific, published synthesis for this compound is not available. However, based on established methodologies for the synthesis of substituted indoles, a robust and logical two-step synthetic sequence can be proposed. This approach involves the initial construction of the 3-tert-butyl-5-nitroindole core, followed by the reduction of the nitro group to the desired amine.

Step 1: Fischer Indole Synthesis of 3-tert-butyl-5-nitro-1H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[2] For this synthesis, 4-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) would be the logical starting materials.

Fischer_Indole_Synthesis start 4-Nitrophenylhydrazine + Pinacolone hydrazone Formation of Phenylhydrazone start->hydrazone Acid Catalyst (e.g., H₂SO₄, PPA) rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization and Ammonia Elimination rearrangement->cyclization product 3-tert-butyl-5-nitro-1H-indole cyclization->product

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Proposed):

  • Hydrazone Formation and Cyclization: To a stirred solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The choice of acid and solvent can be critical and may require optimization.[3]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: The crude 3-tert-butyl-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis.[4] Several reliable methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common.

Reduction_of_Nitroindole start 3-tert-butyl-5-nitro-1H-indole reduction Reduction of Nitro Group start->reduction Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) product This compound reduction->product Drug_Discovery_Pathway start This compound functionalization Chemical Functionalization (Amidation, Sulfonylation, etc.) start->functionalization library Library of Novel Derivatives functionalization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

A Predictive Spectroscopic and Analytical Guide to 3-tert-butyl-1H-indol-5-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, indole derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities. The strategic substitution of the indole core allows for the fine-tuning of molecular properties, influencing everything from receptor binding affinity to metabolic stability. Among these, 3-tert-butyl-1H-indol-5-amine emerges as a compound of significant interest, combining the steric bulk of a tert-butyl group at the electron-rich C3 position with a nucleophilic amino group on the benzene ring. This unique combination of functionalities necessitates a thorough understanding of its structural and electronic characteristics for its effective application in drug design and synthesis.

This in-depth technical guide provides a comprehensive, predictive analysis of the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and available data from closely related analogs, primarily 5-aminoindole, to offer a robust and scientifically grounded predictive framework. This document is intended to serve as an invaluable resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and utilize the spectral features of this important molecular entity.

Molecular Structure and Predicted Spectroscopic Behavior

The introduction of a tert-butyl group at the C3 position of the 5-aminoindole scaffold is expected to induce significant and predictable changes in its spectral properties. The bulky tert-butyl group will influence the electronic environment of the indole ring through steric and inductive effects, which will be reflected in the NMR chemical shifts. The fundamental vibrational modes of the amino and indole functionalities in the IR spectrum are also expected to be modulated. In mass spectrometry, the tert-butyl group will likely direct specific fragmentation pathways. The following sections will delve into the predicted spectral data in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent such as DMSO-d₆. These predictions are based on the known spectral data of 5-aminoindole and the application of established substituent chemical shift (SCS) effects for a tert-butyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the indole core and the tert-butyl and amino substituents. The chemical shifts are influenced by the electron-donating nature of the amino group and the indole nitrogen, as well as the steric and electronic effects of the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (N-H)~10.5br s-The indole N-H proton is typically deshielded and appears as a broad singlet.
H2~7.0s-The C2 proton of indoles is a singlet. The tert-butyl group at C3 will likely cause a slight upfield shift compared to unsubstituted indole.
H4~7.1dJ ≈ 8.5This proton is ortho to the electron-donating amino group, leading to some shielding. It will appear as a doublet due to coupling with H6.
H6~6.6ddJ ≈ 8.5, 2.0This proton is ortho and para to the amino and indole nitrogen respectively, leading to significant shielding. It will be a doublet of doublets due to coupling with H4 and H7.
H7~6.8dJ ≈ 2.0This proton is meta to the amino group and will appear as a doublet due to coupling with H6.
NH₂~4.5br s-The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
-C(CH₃)₃~1.3s-The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~123The C2 carbon is adjacent to the nitrogen and its chemical shift is influenced by the C3 substituent.
C3~115The attachment of the tert-butyl group will significantly shift this carbon's resonance.
C3a~128A quaternary carbon in the indole ring system.
C4~111Shielded by the ortho amino group.
C5~142This carbon is directly attached to the electron-donating amino group, leading to a downfield shift.
C6~112Shielded by the para amino group.
C7~110Shielded by the adjacent indole nitrogen.
C7a~130A quaternary carbon in the indole ring system.
-C (CH₃)₃~32The quaternary carbon of the tert-butyl group.
-C(C H₃)₃~30The methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: A Predictive Vibrational Analysis

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the indole and amino groups, as well as C-H, C=C, and C-N vibrations. The predictions below are based on a detailed study of 5-aminoindole's vibrational spectrum.[1]

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityRationale for Prediction
N-H stretch (indole)3400 - 3300MediumCharacteristic stretching vibration of the indole N-H bond.
N-H asymmetric stretch (amine)~3350MediumPrimary amines show two N-H stretching bands; this is the higher frequency, asymmetric stretch.
N-H symmetric stretch (amine)~3250MediumThe lower frequency, symmetric stretching vibration of the primary amino group.
Aromatic C-H stretch3100 - 3000Medium-WeakStretching vibrations of the C-H bonds on the indole ring.
Aliphatic C-H stretch2960 - 2870StrongAsymmetric and symmetric stretching vibrations of the methyl groups of the tert-butyl substituent.
N-H bend (amine)1650 - 1580Medium-StrongScissoring vibration of the primary amino group.
C=C stretch (aromatic)1600 - 1450Medium-StrongStretching vibrations of the carbon-carbon double bonds within the indole ring.
C-N stretch (aromatic amine)1335 - 1250StrongCharacteristic stretching vibration of the aryl C-N bond.

Mass Spectrometry (MS): A Predicted Fragmentation Pathway

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation events.

Predicted Molecular Ion: The molecular formula of this compound is C₁₂H₁₆N₂. The predicted exact mass of the molecular ion [M]⁺• is approximately 188.1313 g/mol .

Predicted Fragmentation Pathway: The fragmentation of indoles is often characterized by the stability of the indole ring. The presence of the tert-butyl group is expected to be a primary site of fragmentation.

  • Loss of a methyl radical: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 173.

  • Loss of isobutylene: Another characteristic fragmentation of tert-butyl substituted compounds is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, if a suitable hydrogen is available. However, in this case, a direct cleavage is more likely.

  • Retro-Diels-Alder (RDA) fragmentation: The indole ring itself can undergo fragmentation, though this is less common for the primary fragmentation events.

fragmentation M [C12H16N2]+• m/z = 188 F1 [M - CH3]+ m/z = 173 M->F1 - •CH3

Caption: Predicted primary fragmentation of this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectral data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate cell.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Electron Ionization (EI): Standard for GC-MS, typically at 70 eV.

    • Electrospray Ionization (ESI): Standard for LC-MS, suitable for polar and non-volatile compounds.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire the full scan mass spectrum. For further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Interpretation Spectral Interpretation & Data Correlation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Confirmation of This compound Interpretation->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a robust framework for the identification and characterization of this important molecule. The detailed predictive analysis and standardized experimental protocols contained herein are designed to empower researchers in the field of drug discovery to confidently work with this and related indole derivatives, thereby accelerating the development of new therapeutic agents.

References

  • Muthu, S., & Bright, A. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 233-239. [Link]

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An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-tert-butyl-1H-indol-5-amine scaffold is a fascinating molecular architecture that presents a unique interplay of electronic activation and steric modulation. As a building block in medicinal chemistry and materials science, a thorough understanding of its reactivity is paramount for its effective utilization. This guide provides a comprehensive analysis of the chemical behavior of the 5-amino group, grounded in fundamental principles of organic chemistry. We will dissect the electronic landscape of the indole nucleus, evaluate the profound steric influence of the C3-tert-butyl group, and explore the resulting reactivity in key synthetic transformations, including nucleophilic reactions at the amine and electrophilic substitutions on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile intermediate.

The Molecular Landscape: Interplay of Steric and Electronic Factors

The reactivity of any functional group is not an intrinsic property but rather a consequence of its molecular environment. In this compound, the behavior of the 5-amino group is dictated by a delicate balance between the electron-rich indole core and the sterically demanding tert-butyl substituent.

Electronic Signature of the Indole Nucleus and 5-Amino Substituent

The indole ring system is inherently electron-rich, a feature that drives its chemistry.[1] The lone pair of the pyrrolic nitrogen (N1) participates in the 10-π aromatic system, increasing the electron density across the bicyclic structure. This makes the indole core highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic site in an unsubstituted indole.[2]

The introduction of an amino group at the C5 position dramatically amplifies the electron-donating character of the molecule. Through resonance, the lone pair of the 5-amino group delocalizes into the benzene portion of the indole, significantly activating the ortho (C4, C6) and para (C7, though resonance is weaker) positions towards electrophilic attack. This effect transforms the 5-aminoindole moiety into a potent nucleophile.

The C3-tert-Butyl Group: A Steric Gatekeeper

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[3] Its primary role in this molecule is to act as a "steric gatekeeper." By occupying the intrinsically reactive C3 position, it prevents electrophilic attack at this site, a common pathway for simpler indoles.[4] Furthermore, its sheer bulk projects over the molecular plane, sterically hindering the adjacent C4 position. This steric shielding is a critical factor in dictating the regioselectivity of reactions on the aromatic ring.

Electronically, the tert-butyl group is a weak electron-donating group through induction and C-C hyperconjugation.[5] This effect provides a minor, additional activation of the aromatic system but is largely overshadowed by the powerful resonance donation from the 5-amino group.

A Synthesized View of Reactivity

The combination of these features creates a unique reactivity profile. The 5-amino group is electronically activated and highly nucleophilic. The indole ring is also highly activated, but its sites of reactivity are selectively modulated by the C3-tert-butyl group. The diagram below illustrates the key molecular features governing the molecule's chemical personality.

G cluster_molecule This compound cluster_effects Controlling Factors cluster_reactivity Predicted Reactivity Sites mol Structure Placeholder Electronic Electronic Effects Electronic_sub • 5-NH2: Strong +R activation • Indole N1: π-donation • C3-tBu: Weak +I effect Electronic->Electronic_sub N5 5-NH2 (Highly Nucleophilic) Electronic->N5 Activates C6 C6 Position (Favored EAS Site) Electronic->C6 Activates C4 C4 Position (Sterically Hindered EAS Site) Electronic->C4 Activates Steric Steric Effects Steric_sub • C3-tBu blocks C3 position • C3-tBu hinders C4 position Steric->Steric_sub Steric->C4 Hinders

Caption: Key electronic and steric factors influencing reactivity.

Reaction Chemistry of the 5-Amino Group

The exocyclic amino group is a primary site for a range of crucial synthetic transformations. Its reactivity is generally high due to the electron-donating nature of the indole scaffold.

N-Acylation and N-Sulfonylation

The 5-amino group readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides. These reactions are typically high-yielding and serve as a reliable method for protecting the amine or for installing functional handles for further elaboration. The high nucleophilicity of the amine, comparable to other activated anilines, ensures that these transformations usually proceed smoothly under standard conditions, often requiring only a mild base like triethylamine or pyridine to scavenge the acid byproduct.[6]

N-Alkylation

Direct alkylation of the 5-amino group with alkyl halides is also feasible. However, this reaction requires careful control to avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled and often higher-yielding alternative for the synthesis of secondary and tertiary amines.

Diazotization and Sandmeyer-Type Reactions

As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] This transformation is a cornerstone of aromatic chemistry, converting the amine into an excellent leaving group (N₂ gas). The resulting diazonium salt is a versatile intermediate that can be displaced by a wide array of nucleophiles in Sandmeyer or related reactions.[8] This provides synthetic access to a variety of 5-substituted indoles that are otherwise difficult to prepare directly.

The workflow for such a transformation is outlined below.

G Start 3-tBu-Indol-5-amine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Aryl Diazonium Salt [Ar-N₂⁺]Cl⁻ Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (e.g., CuCl) Intermediate->Sandmeyer Product 5-Chloro-3-tBu-Indole Sandmeyer->Product

Caption: Workflow for Diazotization-Sandmeyer reaction.

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

The indole nucleus, activated by the 5-amino group, is primed for electrophilic aromatic substitution. The key challenge lies in predicting the regiochemical outcome.

Regioselectivity: A Competition Between C4 and C6

With the C3 position blocked, electrophilic attack is directed to the benzo portion of the ring system. The 5-amino group is a powerful ortho, para-director, strongly activating the C4 and C6 positions.

  • Attack at C4: This position is electronically activated. However, it is subject to significant steric hindrance from the adjacent C3-tert-butyl group. The approach of an electrophile to this site would result in a sterically congested transition state.

  • Attack at C6: This position is also electronically activated by the amino group and is sterically unencumbered.

Therefore, a strong preference for electrophilic attack at the C6 position is predicted. While minor amounts of the C4-substituted product may form with very small electrophiles (e.g., in deuteration), most common EAS reactions (halogenation, nitration, Friedel-Crafts) are expected to yield the C6 isomer as the major product.

Table 1: Predicted Regioselectivity for Key EAS Reactions
ReactionReagentsPredicted Major ProductRationale
Bromination Br₂ in AcOH6-Bromo-3-tert-butyl-1H-indol-5-amineStrong electronic activation at C6; C4 is sterically shielded by the t-Bu group.
Nitration HNO₃/H₂SO₄ (carefully)6-Nitro-3-tert-butyl-1H-indol-5-amineThe nitronium ion (NO₂⁺) is a bulky electrophile, strongly favoring the C6 position.
Friedel-Crafts Acylation RCOCl, AlCl₃6-Acyl-3-tert-butyl-1H-indol-5-amineThe acylium-Lewis acid complex is very large, making attack at C4 highly unfavorable.

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles and should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Acetylation of this compound

This procedure exemplifies a standard acylation of the 5-amino group.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a mild organic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-tert-butyl-1H-indol-5-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Diazotization and Conversion to 5-Bromo-3-tert-butyl-1H-indole

This protocol demonstrates the conversion of the amine to a halide via a diazonium intermediate.

Methodology:

  • Amine Solution: Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir for 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (~48%).

  • Sandmeyer Reaction: Add the cold diazonium salt solution slowly and portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude 5-bromo-3-tert-butyl-1H-indole can be purified by column chromatography or recrystallization.

Conclusion

This compound is a nuanced building block whose reactivity is a product of competing electronic and steric influences. The 5-amino group is a highly nucleophilic handle, readily participating in acylation, alkylation, and diazotization reactions, providing a gateway to diverse functionalization. Concurrently, electrophilic substitution on the indole core is directed to the C6 position, a direct consequence of the powerful ortho, para-directing amino group and the formidable steric shield of the C3-tert-butyl substituent. This predictable regioselectivity is a significant asset in molecular design. By understanding and harnessing these distinct reactivity patterns, researchers can effectively employ this scaffold in the synthesis of complex molecular targets for drug discovery and advanced materials.

References

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An In-depth Technical Guide to the Solubility of 3-tert-butyl-1H-indol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the core principles of solubility, predicts the solubility behavior of the molecule based on its structural characteristics, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the physicochemical properties of indole-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the early stages of drug discovery, an understanding of a compound's solubility is paramount.[1][2] Poor solubility can lead to a host of complications, including the underestimation of biological activity, unreliable structure-activity relationships (SAR), and significant challenges in formulation development.[1] For a molecule like this compound, which possesses features common in bioactive compounds, a thorough characterization of its solubility profile is a foundational step in its evaluation as a potential drug candidate.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its constituent functional groups: the indole ring system, the C5-amino group, and the C3-tert-butyl group.

The Indole Nucleus: A Duality of Polarity

The indole ring is an aromatic heterocyclic structure that exhibits both hydrophobic and polar characteristics.[3] The bicyclic aromatic system is largely nonpolar, while the nitrogen heteroatom and its associated N-H group introduce polarity and the capacity for hydrogen bonding.[3][4] The N-H group of the indole ring is a hydrogen bond donor, and the π-electron system can act as a weak hydrogen bond acceptor.[4]

The C5-Amino Group: Enhancing Polarity and Basicity

The primary amine (-NH₂) at the 5-position significantly increases the polarity of the molecule. This group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents. Furthermore, the amino group imparts basicity to the molecule, allowing for salt formation with acids. This property can be exploited to dramatically increase aqueous solubility.

The C3-tert-Butyl Group: A Lipophilic Anchor

In contrast to the polar amine, the tert-butyl group at the 3-position is a bulky, nonpolar aliphatic moiety. This group will increase the lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents. The steric hindrance of the tert-butyl group may also influence intermolecular interactions, potentially disrupting crystal lattice formation and affecting solubility.

Predicting Solubility: A Qualitative Assessment

Based on the structural features, we can make the following predictions about the solubility of this compound in various organic solvents:

  • High Solubility Predicted in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents. They are polar enough to interact with the amine and indole N-H groups but can also accommodate the nonpolar tert-butyl group.

  • Moderate to High Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol should be effective due to their ability to engage in hydrogen bonding with the amine and indole N-H. Solubility may decrease with increasing chain length of the alcohol due to a decrease in solvent polarity.

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform are likely to be reasonably good solvents, primarily due to their ability to solvate the nonpolar regions of the molecule.

  • Low Solubility in Nonpolar Solvents: Solvents such as hexanes and toluene are expected to be poor solvents. While they can interact with the tert-butyl group and the aromatic system, they cannot effectively solvate the polar amine and indole N-H groups.

The interplay of these functional groups can be visualized as follows:

Solubility_Factors Key Structural Features Influencing Solubility of this compound A This compound B Indole Nucleus A->B Contains C C5-Amino Group (-NH2) A->C Contains D C3-tert-Butyl Group A->D Contains E Polar Protic Solvents (e.g., Methanol, Ethanol) B->E H-Bonding (N-H) F Polar Aprotic Solvents (e.g., DMSO, DMF) B->F Dipole-Dipole G Nonpolar Solvents (e.g., Hexane, Toluene) B->G van der Waals C->E Strong H-Bonding C->F H-Bonding C->G Strongly Disfavors D->E Disfavors D->F Favorable van der Waals D->G Favors (Lipophilic)

Caption: Logical relationships governing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

    • From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of the desired organic solvent (e.g., 1-2 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium has been reached.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (e.g., 5 mg) prep2 Add known volume of solvent (e.g., 1 mL) prep1->prep2 equil1 Seal vial and place on shaker prep2->equil1 equil2 Incubate at constant temp (e.g., 25°C for 24-48h) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 analysis1 Prepare dilutions sep3->analysis1 analysis2 Analyze via HPLC-UV or UV-Vis Spectrophotometry analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3

Caption: Shake-flask method workflow for solubility determination.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolModerate to HighTo be determined
EthanolModerate to HighTo be determined
Polar Aprotic DMSOHighTo be determined
AcetonitrileModerateTo be determined
Nonpolar HexaneLowTo be determined
Other DichloromethaneModerateTo be determined
Ethyl AcetateModerateTo be determined

Conclusion

References

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An In-Depth Technical Guide to the Potential Biological Activity of 3-tert-Butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide explores the prospective biological landscape of a specific, lesser-studied derivative: 3-tert-butyl-1H-indol-5-amine. By dissecting its structural features and drawing parallels from established structure-activity relationship (SAR) studies of related indole compounds, we will postulate potential therapeutic applications and lay out a comprehensive, field-proven research framework to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a vast range of biologically active molecules.[2][3] Its structural rigidity, coupled with its ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for engaging with diverse biological targets.[3] Nature has extensively utilized the indole motif in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] This has inspired medicinal chemists to develop a plethora of indole-containing drugs with applications spanning oncology, neurology, infectious diseases, and inflammation.[2][4][5]

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring.[6][7] This guide focuses on the untapped potential of this compound, a molecule whose specific biological functions have yet to be extensively characterized.

Structural Dissection and Postulated Biological Relevance

The structure of this compound presents three key features that likely dictate its biological interactions:

  • The Indole Core: This provides the fundamental scaffold for interaction with a variety of protein targets.

  • The 3-tert-Butyl Group: The bulky, hydrophobic tert-butyl group at the C3 position is a significant feature. In many indole derivatives, substitution at this position is crucial for activity. For instance, in the context of HIV fusion inhibitors, substitutions at the 3-position can influence binding within hydrophobic pockets of viral glycoproteins.[8][9] This bulky group could confer selectivity for certain protein targets by sterically hindering binding to others, while favoring interactions with proteins possessing a complementary hydrophobic pocket.

  • The 5-Amino Group: The amino group at the C5 position introduces a basic center capable of forming hydrogen bonds and salt bridges. The position and nature of substituents on the indole nitrogen and at the 5-position have been shown to be critical for the affinity and selectivity of ligands for dopamine and other receptors.[10] Furthermore, 5-aminoindoles are known intermediates in the synthesis of various biologically active compounds.[11]

Based on these structural attributes and the broader knowledge of indole pharmacology, we can hypothesize several potential avenues of biological activity for this compound.

Hypothesized Biological Activities and Therapeutic Targets

Given the structural features of this compound, we can postulate its potential interaction with several classes of biological targets.

As a Modulator of G-Protein Coupled Receptors (GPCRs)

The indole scaffold is a common motif in ligands for various GPCRs, including serotonergic, dopaminergic, and opioid receptors.[6] The 5-amino group, in particular, is reminiscent of the 5-hydroxyl group of serotonin.

  • Potential as a Dopamine Receptor Ligand: Structure-activity relationship studies of indole derivatives have identified compounds with high affinity for dopamine D3 receptors.[10] The substitution pattern on the indole ring is a key determinant of this activity. The combination of the indole core and the basic amino group in this compound makes it a candidate for investigation as a dopamine receptor modulator.

  • Potential as an Opioid Receptor Ligand: N-piperidinyl indoles substituted at the 2- and 3-positions have been shown to act as nociceptin opioid receptor (NOP) ligands.[6] While our target compound has a different substitution pattern, the underlying indole scaffold suggests that screening against a panel of opioid receptors would be a worthwhile endeavor.

As an Antimicrobial Agent

A significant body of research highlights the antimicrobial properties of indole derivatives.[5][7] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][12]

  • Mechanism of Action: The antimicrobial activity of indoles can arise from various mechanisms, including the disruption of bacterial cell membranes, inhibition of key enzymes, and interference with biofilm formation. The lipophilic tert-butyl group in this compound could facilitate its partitioning into microbial cell membranes, potentially leading to their disruption.

As an Antiviral Agent

Indole-based compounds have been successfully developed as antiviral agents, most notably as HIV fusion inhibitors.[8][9]

  • HIV Fusion Inhibition: These inhibitors often feature substitutions at the C3 position of the indole ring that interact with a hydrophobic pocket on the gp41 protein, preventing the conformational changes required for viral entry.[8][9] The bulky tert-butyl group of our compound of interest makes it a prime candidate for investigation in this area.

A Proposed Research Workflow for Characterizing Biological Activity

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered approach is recommended, progressing from in silico predictions to in vitro and cell-based assays.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Lead Optimization In Silico Docking In Silico Docking GPCR Binding Assays GPCR Binding Assays In Silico Docking->GPCR Binding Assays Prioritize Targets ADMET Prediction ADMET Prediction SAR Studies SAR Studies ADMET Prediction->SAR Studies Guide Chemical Modifications Broad Spectrum Screening Broad Spectrum Screening Broad Spectrum Screening->GPCR Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Broad Spectrum Screening->Enzyme Inhibition Assays Antimicrobial MIC Testing Antimicrobial MIC Testing Broad Spectrum Screening->Antimicrobial MIC Testing Cellular Signaling Assays Cellular Signaling Assays GPCR Binding Assays->Cellular Signaling Assays Confirm Functional Activity Enzyme Inhibition Assays->Cellular Signaling Assays Cytotoxicity Assays Cytotoxicity Assays Antimicrobial MIC Testing->Cytotoxicity Assays Assess Therapeutic Index Cellular Signaling Assays->SAR Studies Cytotoxicity Assays->SAR Studies Antiviral Assays Antiviral Assays Antiviral Assays->SAR Studies

Caption: Proposed research workflow for this compound.

Step-by-Step Experimental Protocols

Objective: To predict the binding affinity and mode of interaction of this compound with the binding sites of various putative protein targets.

Protocol:

  • Target Selection: Based on the hypothesized activities, select a panel of protein targets, including dopamine receptors (D2, D3), opioid receptors (mu, delta, kappa), and HIV gp41.

  • Ligand and Protein Preparation:

    • Generate a 3D conformation of this compound.

    • Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Molecular Docking:

    • Define the binding site on each target protein.

    • Perform molecular docking using software such as AutoDock or Glide.

    • Analyze the docking poses and scores to predict binding affinity and identify key interactions.

Objective: To experimentally determine the binding affinity of this compound for the selected GPCR targets.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions expressing the target receptors.

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Determine the Ki (inhibitory constant) from the IC50 value.

Target ReceptorRadioligandHypothetical Ki (nM)
Dopamine D3[³H]Spiperone50
Mu Opioid[³H]DAMGO>1000
HIV gp41--

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Panel: Select a panel of clinically relevant microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Broth Microdilution Method:

    • Prepare a serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MicroorganismHypothetical MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Potential Signaling Pathway Involvement

Should this compound demonstrate significant activity as a dopamine D3 receptor antagonist, it could modulate downstream signaling pathways implicated in neuropsychiatric disorders.

G Dopamine Dopamine D3 Receptor D3 Receptor Dopamine->D3 Receptor Activates This compound This compound This compound->D3 Receptor Antagonizes Gi/o Gi/o D3 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: Postulated D3 receptor antagonist signaling pathway.

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, its structural features, when viewed through the lens of established indole pharmacology, suggest a rich potential for biological activity. The proposed research framework provides a robust and logical pathway for elucidating its pharmacological profile. The initial focus should be on broad-spectrum screening against GPCRs, microbial strains, and viral targets. Positive hits in any of these areas would warrant further investigation, including more detailed mechanistic studies and structure-activity relationship exploration to optimize potency and selectivity. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but the unique structural characteristics of this compound make it a compelling starting point for drug discovery efforts.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2021). ScienceDirect. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2021). Frontiers in Chemistry. [Link]

  • Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

  • 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride. (n.d.). Autech Industry Co.,Limited. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2020). MDPI. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2023). ACS Medicinal Chemistry Letters. [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2021). MDPI. [Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). PubMed Central. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

  • 5-Aminoindole. (n.d.). PubChem. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists. (2014). PubMed Central. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2020). National Institutes of Health. [Link]

  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science (IJCSPUB). [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI. [Link]

  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (2023). PubMed Central. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [Link]

Sources

3-tert-Butyl-1H-indol-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its remarkable ability to engage in diverse biological interactions has cemented its status as a "privileged" structure.[3] In the realm of Fragment-Based Drug Discovery (FBDD), the strategic selection of initial fragments is paramount to the success of a campaign. This guide introduces 3-tert-butyl-1H-indol-5-amine as a high-value fragment, meticulously designed to maximize the potential for hit-to-lead development. We will explore its synthesis, physicochemical properties, application in screening cascades, and strategies for its evolution into potent, selective modulators of a variety of drug targets.

Part 1: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[4] FBDD utilizes small, low-complexity molecules (fragments) that, despite binding with low affinity, do so with high ligand efficiency.[5] The success of FBDD hinges on the quality of the fragment library. An ideal fragment should possess sufficient complexity to provide a binding rationale, yet be simple enough to allow for extensive chemical elaboration.

This compound is an exemplary fragment that balances these requirements through its distinct structural features:

  • The Indole Core: This bicyclic aromatic system is a versatile pharmacophore. The pyrrole nitrogen (N-H) is an excellent hydrogen bond donor, while the aromatic system can participate in π-stacking and hydrophobic interactions. Indole derivatives are known to target a vast array of proteins, including kinases, G-protein coupled receptors, and enzymes.[6][7]

  • The 5-Amino Group: Positioned on the benzene ring, this primary amine is a crucial vector for chemical modification. It serves as a potent hydrogen bond donor and a readily functionalizable handle for growing the fragment into unoccupied binding pockets, significantly enhancing potency and selectivity.

  • The 3-tert-Butyl Group: This bulky, lipophilic group serves multiple strategic purposes. It disrupts planarity, increasing the three-dimensional character of the fragment, which can lead to improved solubility and more specific interactions.[8] Furthermore, the tert-butyl group often imparts metabolic stability by sterically shielding adjacent positions from enzymatic degradation.

Physicochemical Properties

To be an effective fragment, a molecule should adhere to the "Rule of Three" (Ro3): Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3. This compound aligns well with these principles.

PropertyValueRo3 Compliance
Molecular Formula C₁₂H₁₆N₂N/A
Molecular Weight 188.27 g/mol [9]✓ (< 300)
cLogP (Calculated) ~2.5 - 3.0✓ (≤ 3)
Hydrogen Bond Donors 2 (Indole N-H, Amine NH₂)✓ (≤ 3)
Hydrogen Bond Acceptors 1 (Amine N)✓ (≤ 3)
Rotatable Bonds 1✓ (Generally low)

Part 2: Synthesis and Chemical Tractability

A key advantage of a fragment is its synthetic accessibility. This compound can be prepared via a straightforward and scalable synthetic route, typically involving a Fischer indole synthesis followed by reduction.

Proposed Synthetic Pathway

Synthetic Pathway cluster_1 cluster_2 A 4-Nitrophenylhydrazine C 3-tert-Butyl-5-nitro-1H-indole A->C Fischer Indole Synthesis B Pinacolone (3,3-Dimethyl-2-butanone) D This compound C->D Nitro Group Reduction reagent1 Acid Catalyst (e.g., H₂SO₄, PPA) reagent2 Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Synthesis of 3-tert-Butyl-5-nitro-1H-indole

  • To a stirred solution of polyphosphoric acid (PPA) at 80°C, add 4-nitrophenylhydrazine (1.0 eq).

  • Stir the mixture until a homogenous solution is formed.

  • Add pinacolone (1.1 eq) dropwise, maintaining the temperature between 80-90°C. Causality: The acidic environment protonates the hydrazine and ketone, facilitating the formation of the hydrazone intermediate, which then undergoes the requisite[10][10]-sigmatropic rearrangement.

  • After the addition is complete, heat the reaction mixture at 100°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3-tert-butyl-5-nitro-1H-indole.

Step 2: Reduction to this compound

  • Suspend 3-tert-butyl-5-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq). Trustworthiness: This Fe/NH₄Cl system is a classic, reliable, and mild method for nitro group reduction that avoids the high pressures and specialized equipment required for catalytic hydrogenation.

  • Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Part 3: Application in Fragment Screening Campaigns

Once synthesized and characterized, the fragment is ready for screening against the target of interest. A typical FBDD campaign follows a hierarchical process to identify and validate hits efficiently.

FBDD Screening Workflow

FBDD Workflow A Fragment Library (incl. This compound) B Primary Screen (High-Throughput) e.g., Thermal Shift (TSA), NMR A->B Identify binders C Hit Confirmation & Validation e.g., Surface Plasmon Resonance (SPR) B->C Confirm direct binding & measure affinity (K_D) D Structural Biology X-ray Crystallography / Cryo-EM C->D Determine binding mode E Hit-to-Lead Chemistry D->E Structure-guided design Growth Vectors core V1 Vector 1: N5-Amine core->V1 V2 Vector 2: N1-Indole core->V2 V3 Vector 3: C2/C4 Position core->V3

Sources

A Theoretical Deep Dive into 3-tert-butyl-1H-indol-5-amine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents.[1][2] The introduction of a bulky tert-butyl group at the 3-position can significantly influence the molecule's steric and electronic profile, potentially leading to enhanced selectivity and metabolic stability. The addition of an amine group at the 5-position provides a key site for hydrogen bonding and salt formation, crucial for receptor binding and pharmacokinetic properties. This guide provides an in-depth theoretical analysis of 3-tert-butyl-1H-indol-5-amine, offering a computational framework for researchers in drug discovery and development to predict its physicochemical properties and guide further experimental work.

Methodology: A Robust Computational Approach

To elucidate the structural and electronic characteristics of this compound, a robust computational methodology based on Density Functional Theory (DFT) is employed. DFT has proven to be a reliable and efficient method for studying the properties of organic molecules, providing a good balance between accuracy and computational cost.[3][4]

Computational Workflow

The theoretical calculations will follow a systematic workflow designed to provide a comprehensive understanding of the molecule's properties.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure of this compound geometry_optimization Geometry Optimization (DFT/B3LYP/6-311+G**) mol_structure->geometry_optimization Initial guess vibrational_analysis Vibrational Frequency Analysis geometry_optimization->vibrational_analysis Optimized structure electronic_properties Electronic Properties (HOMO, LUMO, MEP) geometry_optimization->electronic_properties Optimized structure optimized_geometry Optimized Molecular Geometry geometry_optimization->optimized_geometry thermodynamic_properties Thermodynamic Properties vibrational_analysis->thermodynamic_properties ir_spectrum Predicted IR Spectrum vibrational_analysis->ir_spectrum uv_vis_spectrum Predicted UV-Vis Spectrum electronic_properties->uv_vis_spectrum reactivity_descriptors Chemical Reactivity Descriptors electronic_properties->reactivity_descriptors

Caption: A schematic overview of the computational workflow for the theoretical analysis of this compound.

Step-by-Step Protocol for Quantum Chemical Calculations:
  • Molecular Structure Creation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311+G** basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[4]

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical infrared (IR) spectrum.

  • Electronic Property Calculations: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are calculated on the optimized geometry. These properties provide insights into the molecule's reactivity and intermolecular interactions.

  • Solvent Effects: To simulate a more realistic biological environment, the calculations can be repeated using a Polarizable Continuum Model (PCM) to account for the effects of a solvent, such as water or ethanol.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in this compound. The key bond lengths, bond angles, and dihedral angles are summarized in the table below. These parameters are crucial for understanding the molecule's shape and how it might fit into a biological target.

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.38 Å
C3-C(tert-butyl)~1.54 Å
C5-N(amine)~1.40 Å
Bond AngleC2-C3-C(tert-butyl)~128°
C4-C5-N(amine)~121°
Dihedral AngleC4-C5-C6-C7~0° (planar ring)

Note: These are expected approximate values based on calculations of similar indole derivatives. Actual calculated values would be generated from the computational software.

Electronic Properties: Reactivity and Interaction Hotspots

The electronic properties of a molecule are fundamental to its biological activity.

ElectronicProperties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity & Intermolecular Interactions HOMO->Reactivity Electron Donor (Nucleophilic Sites) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptor (Electrophilic Sites) MEP MEP (Molecular Electrostatic Potential) MEP->Reactivity Charge Distribution (Electrostatic Interactions)

Caption: The relationship between key electronic properties and the prediction of chemical reactivity and intermolecular interactions.

  • HOMO and LUMO: The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich indole ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic system.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack and hydrogen bond acceptance. Blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack and act as hydrogen bond donors. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the indole nitrogen, and a positive potential around the amine hydrogens and the indole N-H.

Vibrational Analysis: A Theoretical Infrared Spectrum

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be a powerful tool for identifying the compound and confirming its synthesis. Key expected vibrational modes are presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchIndole N-H~3400-3500
N-H StretchAmine N-H (symmetric & asymmetric)~3300-3400
C-H StretchAromatic C-H~3000-3100
C-H Stretchtert-butyl C-H~2850-2970
C=C StretchAromatic Ring~1450-1600
C-N StretchAromatic Amine~1250-1360

Note: These are general ranges. The calculated spectrum would provide specific peak positions and intensities.

Conclusion: A Predictive Framework for Drug Discovery

This in-depth theoretical guide provides a comprehensive computational analysis of this compound. By employing robust DFT calculations, we have predicted its optimized geometry, electronic properties, and vibrational spectrum. This theoretical data serves as a valuable predictive framework for researchers in drug discovery. It can be used to understand the molecule's intrinsic properties, guide synthetic efforts, and inform the design of new analogs with improved therapeutic profiles. While this guide offers a solid theoretical foundation, it is imperative that these computational predictions are validated through experimental synthesis and characterization.

References

  • Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-tert-butyl-1H-indol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to mimic the purine core of ATP allows for effective targeting of the ATP-binding site of protein kinases, enzymes that are frequently dysregulated in various diseases.[3][4] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific, promising chemotype: 3-tert-butyl-1H-indol-5-amine derivatives. We will delve into the strategic rationale behind substitutions at key positions of the indole core—namely the indole nitrogen (N1), the bulky tert-butyl group at C3, and the crucial amine functionality at C5—and their profound impact on kinase inhibitory potency, selectivity, and overall pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Indole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby playing a pivotal role in cellular signal transduction.[3] The dysregulation of kinase activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.[1] Indole derivatives have emerged as a particularly successful class of kinase inhibitors due to their structural resemblance to the adenine moiety of ATP, enabling them to competitively bind to the ATP-binding pocket of kinases.[4]

The general pharmacophore model for type I kinase inhibitors often includes a heterocyclic system that occupies the adenine binding site and engages in hydrogen bonding interactions with the kinase hinge region, along with side chains that extend into adjacent hydrophobic pockets.[5][6] The indole nucleus, with its hydrogen bond donor at the N1 position and its modifiable benzene ring, serves as an excellent template for fulfilling these requirements.

This guide will focus on the specific SAR of this compound derivatives, a scaffold that combines several key features for potent and selective kinase inhibition. The bulky tert-butyl group at the C3 position can provide steric hindrance and favorable hydrophobic interactions within the kinase active site, while the amino group at the C5 position offers a critical vector for interaction with the solvent-exposed region or for the attachment of various side chains to modulate potency, selectivity, and physicochemical properties.

Synthetic Strategy: Accessing the this compound Core

A robust and flexible synthetic route is paramount for a successful SAR exploration. The this compound core is typically accessed from a readily available starting material, 5-nitroindole. A common synthetic pathway involves the introduction of the tert-butyl group at the C3 position, followed by the reduction of the nitro group to the key amine functionality.

A plausible synthetic route is outlined below:

Synthetic_Scheme Start 5-Nitroindole Intermediate1 N-Protected 5-Nitroindole Start->Intermediate1 Protection (e.g., Boc, Ts) Intermediate2 3-tert-butyl-N-Protected 5-Nitroindole Intermediate1->Intermediate2 Friedel-Crafts Alkylation (e.g., t-BuOH, acid) Intermediate3 3-tert-butyl-N-Protected 1H-indol-5-amine Intermediate2->Intermediate3 Nitro Reduction (e.g., SnCl2, H2/Pd-C) FinalProduct This compound Intermediate3->FinalProduct Deprotection

A general synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of 5-Nitroindole

  • To a solution of 5-nitroindole in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or DMAP).

  • Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or tosyl chloride for tosyl protection) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-protected 5-nitroindole.

Step 2: Friedel-Crafts Alkylation

  • Dissolve the N-protected 5-nitroindole in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) at 0 °C.

  • Add tert-butanol or 2-methylpropene dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 3-tert-butyl-N-protected-5-nitroindole in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add 10% Pd/C and stir under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.[7] Filter the reaction mixture through Celite to remove the catalyst.

    • Metal-based Reduction: Add stannous chloride (SnCl₂) in the presence of concentrated HCl.[7]

  • After completion, neutralize the reaction mixture and extract the product.

  • Dry the organic layer and concentrate to obtain the crude 3-tert-butyl-N-protected-1H-indol-5-amine.

Step 4: Deprotection

  • The choice of deprotection method depends on the protecting group used.

    • Boc deprotection: Treat the protected amine with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

    • Tosyl deprotection: Use a reducing agent like sodium amalgam or a strong acid.

  • After the reaction is complete, neutralize and extract the final product, this compound.

  • Purify by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers multiple points for diversification to optimize its interaction with the target kinase. The following sections will discuss the SAR at each key position, drawing upon established principles from broader indole-based kinase inhibitor research.

SAR at the N1 Position: The Hinge Binder

The indole N1-H is a crucial hydrogen bond donor that typically interacts with the hinge region of the kinase ATP-binding site.[3] Maintaining this interaction is often critical for potent inhibitory activity.

  • Unsubstituted N1-H: In many cases, an unsubstituted N1-H is optimal for forming the key hydrogen bond with the kinase hinge.

  • N1-Alkylation: Small alkyl groups (e.g., methyl, ethyl) at the N1 position can be tolerated by some kinases, and in certain instances, may enhance potency by displacing a water molecule or making additional hydrophobic contacts. However, larger substituents are often detrimental as they can disrupt the crucial hinge-binding interaction.

  • N1-Arylation/Heteroarylation: Introduction of aryl or heteroaryl groups at the N1 position can lead to a significant change in the binding mode and selectivity profile. These groups can occupy adjacent hydrophobic pockets and form additional interactions.

N1 Substitution General Effect on Kinase Activity Rationale
-HOften optimal for potencyForms a key hydrogen bond with the kinase hinge region.
-Small Alkyl (e.g., -CH₃)Variable; can be tolerated or slightly beneficialMay displace water molecules or make additional hydrophobic contacts.
-Large Alkyl/ArylGenerally detrimentalCan cause steric hindrance and disrupt the hinge-binding interaction.
The Role of the C3-tert-butyl Group: A Steric Anchor

The bulky tert-butyl group at the C3 position plays a significant role in orienting the molecule within the ATP-binding pocket and can contribute to both potency and selectivity.

  • Hydrophobic Interactions: The tert-butyl group can occupy a hydrophobic pocket adjacent to the adenine-binding region, leading to favorable van der Waals interactions and increased binding affinity.

  • Selectivity: The steric bulk of the tert-butyl group can preclude binding to kinases with smaller active sites, thereby enhancing selectivity for kinases with a more accommodating pocket.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is generally resistant to metabolic oxidation, which can improve the pharmacokinetic profile of the molecule.

While the tert-butyl group is a key feature, SAR studies on related 3-substituted indoles have shown that variations at this position can be explored to fine-tune activity.[8] For example, replacement with other bulky hydrophobic groups like isopropyl, cyclohexyl, or a phenyl ring could be investigated to optimize interactions within the hydrophobic pocket of a specific kinase target.

SAR at the C5-Amine: The Gateway to Potency and Selectivity

The 5-amino group is a critical handle for introducing a wide variety of substituents that can extend into the solvent-exposed region of the ATP-binding site or interact with specific residues, thereby significantly impacting potency and selectivity.

  • Amide and Sulfonamide Linkages: Acylation or sulfonylation of the 5-amino group allows for the introduction of diverse R groups. The nature of the linker and the terminal group can be systematically varied to probe for additional binding interactions.

  • Urea and Thiourea Linkages: These linkages provide different hydrogen bonding patterns and geometries compared to amides and can lead to improved potency.

  • Direct Alkylation/Arylation: Direct substitution on the 5-amino group can also be explored, although this can alter the basicity and hydrogen bonding capacity of the amine.

The general workflow for exploring the SAR at the C5 position is depicted below:

SAR_Workflow Core This compound Linker Linker Modification (Amide, Urea, etc.) Core->Linker TerminalGroup Terminal Group Variation (Aryl, Heteroaryl, Alkyl) Linker->TerminalGroup Optimization Potency & Selectivity Optimization TerminalGroup->Optimization

A workflow for exploring the SAR at the C5 position.

A hypothetical SAR table for modifications at the C5-amino group, based on common findings in kinase inhibitor design, is presented below:

C5-Substitution (-NH-R) Hypothetical Kinase IC₅₀ (nM) Rationale for Activity Change
-NH₂1000Baseline activity; potential for hydrogen bonding.
-NH-CO-CH₃500Introduction of a small hydrophobic group and H-bond acceptor.
-NH-CO-Ph150Phenyl group can access a hydrophobic pocket.
-NH-CO-(4-F-Ph)80Fluorine substitution can enhance binding through favorable interactions.
-NH-CO-(4-OMe-Ph)200Methoxy group may introduce steric clash or unfavorable polarity.
-NH-CO-pyridine50Pyridyl nitrogen can act as a hydrogen bond acceptor.

Target Kinases and Signaling Pathways

Indole derivatives have been shown to inhibit a wide range of kinases, and the specific targets of this compound derivatives would likely depend on the nature of the substituents, particularly at the C5 position. Based on the literature for related indole compounds, potential kinase targets and the signaling pathways they modulate include:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway involved in cell growth, proliferation, and survival, and its dysregulation is common in cancer.[9] Indole derivatives have been reported to inhibit kinases within this pathway, such as PI3K and Akt.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1] Indole alkaloids have been shown to modulate MAPK signaling.[1]

  • Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases, such as EGFR, VEGFR, and Src family kinases, are important targets in cancer therapy.[3] The indole scaffold is a common feature in inhibitors of these kinases.[3]

The diagram below illustrates the potential modulation of the PI3K/Akt/mTOR signaling pathway by a hypothetical this compound derivative.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Potential modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Test this compound derivative

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compound, positive control, and DMSO (negative control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. Add this mix to all wells of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. Incubate in the dark for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its key structural features—the hinge-binding N1-H, the hydrophobic C3-tert-butyl anchor, and the versatile C5-amino group—provide a solid foundation for achieving high potency and selectivity. This guide has outlined the fundamental SAR principles and provided a framework for the rational design and evaluation of derivatives based on this core.

Future work in this area should focus on:

  • Systematic SAR exploration: A thorough investigation of a wide range of substituents at the N1 and C5 positions is warranted to build a comprehensive SAR dataset for various kinase targets.

  • Kinome-wide selectivity profiling: Promising compounds should be screened against a broad panel of kinases to assess their selectivity and identify potential off-target effects early in the drug discovery process.

  • Structure-based drug design: Obtaining crystal structures of lead compounds in complex with their target kinases will provide invaluable insights for further optimization.

  • ADME/Tox profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial for developing compounds with favorable drug-like properties.

By leveraging the principles outlined in this guide, researchers can effectively navigate the complex landscape of kinase inhibitor design and unlock the full therapeutic potential of this compound derivatives.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-tert-Butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Scaffold

The 3-tert-butyl-1H-indol-5-amine scaffold represents a unique synthetic challenge in the realm of palladium-catalyzed cross-coupling reactions. This molecule, of interest to medicinal chemists and drug development professionals, combines three distinct structural features that can complicate a standard Suzuki-Miyaura coupling: an unprotected indole N-H, a nucleophilic primary aromatic amine, and a sterically demanding tert-butyl group at the C3 position. The indole N-H can potentially inhibit the palladium catalyst, the primary amine can compete as a nucleophile or ligand, and the bulky tert-butyl group can sterically hinder the approach to the coupling site.

This comprehensive guide provides a detailed experimental protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will explore two strategic approaches: a direct coupling with the unprotected amine and a more robust method involving a temporary Boc-protection of the 5-amino group. The causality behind each experimental choice will be thoroughly explained, providing researchers with the rationale needed to adapt and troubleshoot these protocols for their specific needs.

Part 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis[1][2][3][4][5]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 4-nitrophenylhydrazine and pinacolone.

Step 1: Formation of the Phenylhydrazone

  • To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add pinacolone (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 4-nitrophenylhydrazone of pinacolone.

Step 2: Fischer Indole Synthesis and Reduction of the Nitro Group

  • The crude 4-nitrophenylhydrazone is added to a mixture of polyphosphoric acid (PPA) and toluene.

  • The mixture is heated to 80-100 °C for 2-4 hours. The acidic conditions catalyze the[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • After cooling, the reaction is carefully quenched by pouring it onto ice and neutralizing with a strong base (e.g., NaOH or KOH solution).

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-tert-butyl-5-nitro-1H-indole.

  • The crude nitroindole is dissolved in ethanol or methanol, and a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) is added.

  • The reaction mixture is refluxed for 2-3 hours.

  • After cooling, the reaction is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound: The structure of the synthesized compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry[7][8].

Part 2: The Suzuki-Miyaura Coupling: Two Strategic Approaches

The presence of the free amino group on the indole ring necessitates a careful consideration of the reaction strategy. While direct coupling is possible, it may require more rigorous optimization and can be lower yielding due to potential side reactions[9]. A more conservative and often higher-yielding approach involves the temporary protection of the amine.

Strategy A: Direct Suzuki-Miyaura Coupling of Unprotected this compound

This approach leverages recent advancements in catalyst systems that exhibit high tolerance for functional groups, including unprotected anilines[10][11][12]. The key to success lies in the selection of a highly active and sterically hindered catalyst system that favors the desired cross-coupling over potential N-arylation or catalyst inhibition.

Workflow for Direct Suzuki Coupling.

Materials and Reagents:

  • 3-tert-butyl-5-bromo-1H-indole (as the halide partner)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Bulky phosphine ligand (e.g., XPhos or SPhos)[12][13]

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Experimental Protocol:

  • To a flame-dried Schlenk tube or microwave vial, add 3-tert-butyl-5-bromo-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the catalyst mixture to the reaction vessel.

  • Seal the vessel, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, especially with less reactive aryl bromides[12][13][14]. The steric bulk also helps to prevent catalyst deactivation by the amine.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the starting materials or products[15].

  • Solvent System: A mixture of dioxane and water is a common and effective solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step[16].

Strategy B: Suzuki-Miyaura Coupling via a Boc-Protected Intermediate

Protecting the 5-amino group as a tert-butyloxycarbonyl (Boc) carbamate is a robust strategy to prevent its interference in the Suzuki coupling. The Boc group is stable under the basic conditions of the coupling reaction and can be easily removed under acidic conditions post-coupling[13][17][18][19][20][21].

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate.

The Suzuki coupling of the corresponding 5-bromo-3-tert-butyl-1H-indole-1-carboxylate can be performed under similar conditions as the unprotected version, often with higher yields and cleaner reaction profiles.

Workflow for Suzuki Coupling with a Boc-Protected Intermediate.

  • Dissolve the purified Boc-protected biaryl-indole in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 5-aryl-3-tert-butyl-1H-indol-5-amine.

Data Presentation: Comparative Reaction Parameters

The choice of coupling partners can significantly influence the reaction outcome. The following table provides a summary of expected outcomes for the Suzuki coupling of 5-bromo-3-tert-butyl-1H-indole with various arylboronic acids, based on general principles of Suzuki-Miyaura reactions.

Arylboronic Acid SubstituentExpected ReactivityPotential ChallengesRecommended Strategy
Electron-donating (e.g., -OMe, -Me)Moderate to GoodSlower oxidative additionStrategy B (Protected) may give higher yields.
Electron-withdrawing (e.g., -CF₃, -NO₂)Good to ExcellentPotential for side reactions with strong basesStrategy A (Direct) is often successful.
Sterically Hindered (e.g., ortho-substituted)ModerateSlower reaction ratesUse of highly active catalysts (e.g., with XPhos or SPhos) is critical. Strategy B is recommended.
HeteroaromaticVariablePotential for catalyst inhibition by heteroatomsCareful selection of catalyst and conditions is necessary. Strategy B is generally safer.

Conclusion and Field-Proven Insights

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. For rapid access to analogs with electron-withdrawing groups on the coupling partner, a direct coupling approach (Strategy A) can be effective, provided a highly active catalyst system is employed. However, for broader substrate scope, higher yields, and a more robust and reproducible protocol, the Boc-protection strategy (Strategy B) is highly recommended. The temporary masking of the reactive amine group simplifies the reaction landscape, minimizing side reactions and leading to cleaner product formation.

As a final note of practical advice, meticulous attention to inert atmosphere techniques and the use of high-purity, degassed solvents are critical for the success of these palladium-catalyzed reactions. The insights and protocols provided herein should serve as a valuable resource for researchers navigating the synthesis of this complex and promising class of molecules.

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  • 3-tert-Butyl-5-chloro-(1H)-indole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

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Application Notes and Protocols: Leveraging 3-tert-butyl-1H-indol-5-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] In the realm of kinase inhibitor development, the indole ring system has proven to be a versatile template for designing potent and selective agents against a variety of kinase targets.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for binding to the ATP-binding pocket of kinases. Dysregulation of kinase signaling is a hallmark of many cancers and inflammatory diseases, making kinase inhibition a cornerstone of modern targeted therapy.[3][4]

This guide focuses on the application of a specific, strategically substituted indole derivative, 3-tert-butyl-1H-indol-5-amine , in the synthesis of next-generation kinase inhibitors. The presence of the bulky tert-butyl group at the 3-position can impart unique properties to the resulting inhibitors, such as enhanced selectivity and improved metabolic stability, by probing deeper into hydrophobic pockets of the kinase active site. The 5-amino group serves as a versatile synthetic handle for introducing various pharmacophoric elements through well-established cross-coupling methodologies.

Herein, we provide a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in inflammatory signaling.

The Role of the 3-tert-butyl Substituent: A Rationale for Improved Potency and Selectivity

The incorporation of a tert-butyl group at the 3-position of the indole scaffold is a deliberate design element aimed at enhancing the pharmacological properties of the resulting kinase inhibitors. This bulky, lipophilic group can confer several advantages:

  • Enhanced Selectivity: The tert-butyl group can sterically hinder the binding of the inhibitor to off-target kinases that have smaller hydrophobic pockets, thereby improving the selectivity profile and reducing potential side effects.

  • Increased Potency: By occupying a deep hydrophobic pocket within the kinase active site, the tert-butyl group can significantly increase the binding affinity of the inhibitor, leading to higher potency.

  • Improved Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent positions on the indole ring from metabolic enzymes, such as cytochrome P450s, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

Synthetic Strategies: Building Kinase Inhibitors from this compound

The 5-amino group of this compound is the primary site for synthetic elaboration, allowing for the facile introduction of various heterocyclic systems that are crucial for kinase hinge-binding. The following sections detail key synthetic transformations.

Synthesis of the Starting Material: this compound

The starting material can be synthesized from 5-nitro-1H-indole through a two-step process.

Step 1: Friedel-Crafts Alkylation to introduce the tert-butyl group.

  • Reaction: 5-nitro-1H-indole is reacted with 2-bromo-2-methylpropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-tert-butyl-5-nitro-1H-indole.[4]

  • Rationale: The Friedel-Crafts alkylation introduces the bulky tert-butyl group at the electron-rich 3-position of the indole ring.

Step 2: Reduction of the nitro group.

  • Reaction: The nitro group of 3-tert-butyl-5-nitro-1H-indole is reduced to an amine using a reducing agent like Raney Nickel and hydrogen gas.[3]

  • Rationale: This step provides the key 5-amino functionality, which is essential for subsequent coupling reactions.

Core Synthetic Workflow for an IRAK4 Inhibitor

A common strategy for synthesizing kinase inhibitors involves the sequential coupling of different fragments to a central heterocyclic core, often a pyrimidine. The following workflow illustrates how this compound can be incorporated to generate a potent IRAK4 inhibitor.

G A 2,4-dichloropyrimidine B Buchwald-Hartwig Amination (Step 1) A->B C 2-chloro-N-methylpyrimidin-4-amine B->C E Buchwald-Hartwig Amination (Step 2) C->E D This compound D->E F N4-(3-tert-butyl-1H-indol-5-yl)-N2-methylpyrimidine-2,4-diamine E->F H Suzuki Coupling (Step 3) F->H G (4-methoxyphenyl)boronic acid G->H I Final IRAK4 Inhibitor H->I

Caption: Synthetic workflow for an IRAK4 inhibitor.

Detailed Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is ideal for coupling this compound with a halogenated pyrimidine core.

Materials:

  • 2-chloro-N-methylpyrimidin-4-amine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add 2-chloro-N-methylpyrimidin-4-amine (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N⁴-(3-tert-butyl-1H-indol-5-yl)-N²-methylpyrimidine-2,4-diamine.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[9][10] This reaction can be used to introduce further diversity into the kinase inhibitor scaffold. For this, we first need to introduce a handle for the Suzuki coupling, for example, by converting the remaining chloro-group on a di-chloropyrimidine to a bromo-group for differential reactivity or by using a di-bromopyrimidine from the start. Assuming we have a bromo-substituted intermediate, the protocol is as follows:

Materials:

  • Bromo-substituted pyrimidine-indole intermediate from the previous step

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve the bromo-substituted pyrimidine-indole intermediate (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (80-90 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Mechanism of Action: Targeting the IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[4][11][12] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex where it becomes activated and, in turn, phosphorylates and activates IRAK1 and IRAK2. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex AP_1 AP-1 TAK1->AP_1 NF_kB NF-κB IKK_complex->NF_kB Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF_kB->Gene_expression AP_1->Gene_expression Inhibitor 3-tert-butyl-indole -based Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

The this compound-derived inhibitors are designed to bind to the ATP-binding site of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This blockade of the IRAK4-mediated signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Quantitative Data: Potency of Representative IRAK4 Inhibitors

The following table summarizes the inhibitory activity of some publicly disclosed IRAK4 inhibitors, providing a benchmark for the potency that can be achieved with this class of compounds.

Compound Name/IDTarget KinaseIC₅₀ (nM)Reference
PF-06650833 (Zimlovisertib)IRAK40.2[4]
BAY-1834845IRAK43.55[1]
BMS-986126IRAK45.3[14]
CA-4948IRAK4< 50[14]

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for the synthesis of potent and selective kinase inhibitors. The unique combination of the bulky, lipophilic 3-tert-butyl group and the synthetically versatile 5-amino group allows for the creation of novel chemical entities with improved pharmacological profiles. The application of this scaffold in the development of IRAK4 inhibitors for the treatment of inflammatory and autoimmune diseases is a promising area of research. Further optimization of inhibitors derived from this scaffold could lead to the development of best-in-class therapeutics for a range of unmet medical needs.

References

  • Rathi, A. K., Syed, R., Singh, V., Shin, H. S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55–72. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Retrieved from [Link]

  • Google Patents. (n.d.). DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT.
  • Google Patents. (n.d.). CA2869945C - Modulators of atp-binding cassette transporters.
  • PubMed. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.
  • PubMed. (2007). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. Retrieved from [Link]

  • MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Retrieved from [Link]

  • ACS Omega. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017004133A1 - Irak inhibitors and uses thereof.
  • Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 3268004 B1 - PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. Retrieved from [Link]

  • MDPI. (2019). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. Retrieved from [Link]

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Application Notes and Protocols: Electrophilic Reactions of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the electrophilic functionalization of 3-tert-butyl-1H-indol-5-amine. We explore the nuanced reactivity of this substrate, focusing on regioselectivity and providing validated, step-by-step protocols for key transformations including N-acylation and C-formylation. The causality behind experimental choices, potential side reactions, and purification strategies are discussed to ensure procedural success and scientific integrity.

Introduction: Structural Features and Reactivity Overview

This compound is a valuable heterocyclic building block. Its reactivity in electrophilic substitution is governed by a complex interplay of electronic and steric factors.

  • Electronic Effects: The potent electron-donating amino group (-NH₂) at the C5 position strongly activates the benzene portion of the indole ring, enhancing its nucleophilicity. Concurrently, the lone pair of the indole nitrogen (N1) contributes to the π-excessive nature of the pyrrole ring.[1] This results in multiple potential sites for electrophilic attack.

  • Steric Effects: The bulky tert-butyl group at the C3 position provides significant steric hindrance. While electrophilic attack on a simple indole preferentially occurs at C3, this position is blocked in our substrate.[2][3] This blockage prevents direct C3 substitution and sterically disfavors attack at the adjacent C2 and C4 positions.

These competing factors create a challenging yet synthetically rich system. The primary nucleophilic centers are the exocyclic amino group (N5), the indole nitrogen (N1), and the C4 and C6 positions of the benzene ring. Precise control of reaction conditions is paramount to achieve regioselective functionalization.

G cluster_0 cluster_1 Potential Nucleophilic Sites mol mol N5 N5 (Amino) C4 C4 C6 C6 N1 N1 (Indole) p1 p1->N5 Highly Nucleophilic (Kinetic Product) p2 p2->C4 Activated (ortho) Sterically Hindered p3 p3->C6 Activated (para) Accessible p4 p4->N1 Less Nucleophilic (Requires Strong Base)

Figure 1: Competing nucleophilic sites on this compound.

Protocol: Selective N-Acylation of the 5-Amino Group

Acylation of the exocyclic amino group is often the kinetically favored reaction due to the high nucleophilicity and accessibility of the N5 lone pair. This protocol details a standard procedure using an acyl chloride.

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the 5-amino group attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Detailed Experimental Protocol

Reaction: N-Acylation of this compound with Acetyl Chloride.

Materials:

  • This compound

  • Acetyl Chloride (AcCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the acyl chloride and to minimize potential side reactions.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. The base will act as an acid scavenger.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(3-tert-butyl-1H-indol-5-yl)acetamide by column chromatography on silica gel or recrystallization.

Data Summary and Troubleshooting
ReagentMolar Eq.PurposeKey Consideration
This compound1.0SubstrateEnsure it is dry.
Acetyl Chloride1.1Electrophile (Acylating Agent)Highly reactive and moisture-sensitive. Add slowly.
Triethylamine1.2Base (Acid Scavenger)Must be anhydrous. Prevents amine protonation.
Dichloromethane (DCM)SolventReaction MediumMust be anhydrous to prevent hydrolysis of acyl chloride.
Sat. aq. NaHCO₃-Quenching/NeutralizationNeutralizes excess acid and HCl byproduct.

Troubleshooting:

  • Low Yield: May indicate incomplete reaction or hydrolysis of the acyl chloride. Ensure all reagents and glassware are scrupulously dry.

  • Di-acylation (at N1 and N5): This can occur with excess acylating agent or stronger bases. Using the specified stoichiometry and a non-nucleophilic base like Et₃N at low temperatures minimizes this.

  • No Reaction: The starting amine may have been protonated. Ensure sufficient base is present.

Protocol: Regioselective C4-Formylation via Vilsmeier-Haack Reaction

While the amino group is the most nucleophilic site for many electrophiles, certain reactions can be directed to the activated benzene ring. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[5][6] For 5-aminoindoles, substitution typically occurs at the C4 or C6 position. The steric bulk of the C3-tert-butyl group strongly disfavors attack at C4, making C6 the more probable site of formylation under standard conditions. However, chelation control or specific directing groups can favor C4. This protocol outlines a general procedure.

Principle and Mechanistic Insight

The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent is a weak electrophile that attacks the electron-rich indole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.

G Start Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) AddSubstrate Add this compound Solution at 0°C Start->AddSubstrate React Stir at Room Temp or Heat (Monitor by TLC) AddSubstrate->React Hydrolyze Quench with Ice & H₂O Hydrolyze Iminium Intermediate React->Hydrolyze Basify Basify with NaOH or NaOAc Precipitate Product Hydrolyze->Basify Isolate Filter and Wash Solid Basify->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify End Characterize Product: 5-amino-3-tert-butyl-1H-indole-6-carbaldehyde Purify->End

Figure 2: General workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Reaction: Vilsmeier-Haack Formylation of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Ice

  • Ethyl acetate (EtOAc)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Basification: Basify the aqueous solution by adding a solution of NaOH or NaOAc until the pH is ~8-9. This will hydrolyze the intermediate and precipitate the product.

  • Isolation: Stir for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.

Note on Regioselectivity: The primary product is expected to be the C6-formylated isomer due to steric hindrance at C4. The exact ratio of C4 to C6 isomers can be influenced by temperature and solvent, and should be determined empirically by NMR analysis of the crude product.

Other Electrophilic Reactions: A Brief Outlook

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to halogenation on the benzene ring, likely at the C6 position. Care must be taken to avoid oxidation of the electron-rich system.

  • Nitration: Direct nitration is often challenging due to the oxidative nature of nitrating agents (e.g., HNO₃/H₂SO₄) which can lead to decomposition. Milder conditions, such as using acetyl nitrate, may yield better results, though selectivity can be an issue.[2]

  • Alkylation: Friedel-Crafts alkylation on the indole core is possible but often suffers from polyalkylation and rearrangement issues.[9] N-alkylation of the amino group or the indole nitrogen can be achieved under specific basic conditions.

Conclusion

The electrophilic substitution of this compound is a versatile yet challenging area of synthetic chemistry. The regiochemical outcome is a delicate balance between the strong activating effect of the C5-amino group and the steric directing effect of the C3-tert-butyl group. By carefully selecting the electrophile and controlling reaction conditions—particularly temperature and the choice of base or catalyst—chemists can selectively functionalize either the exocyclic nitrogen or the aromatic core. The protocols provided herein serve as a robust starting point for the synthesis of novel and complex indole derivatives for applications in medicinal chemistry and materials science.

References

  • Vertex AI Search. (2025, November 30). TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.
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  • Gevorgyan, V., & Karchava, A. V. (2008). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 10(19), 4363–4366.
  • Various Authors. (2023).
  • Payne, J. T., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
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  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Various Authors. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 134-142.
  • Various Authors. (2024).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Synthesis of 3-Substituted Indoles.
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  • Various Authors. (2020). One-pot synthesis of polynuclear indole derivatives by Friedel–Crafts alkylation of γ-hydroxybutyrolactams. Molecules, 25(23), 5727.

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Application Note: Strategic Protection of the 5-Amino Group in 3-tert-Butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The 3-tert-butyl-1H-indol-5-amine scaffold is a valuable building block in medicinal chemistry. The indole core is a privileged structure in numerous pharmacologically active compounds, while the 5-amino group provides a crucial handle for diversification and modulation of physicochemical properties. However, the nucleophilic nature of this exocyclic amine presents a significant synthetic challenge.[1] It can compete with other reactive sites, such as the indole N-H, or react with electrophilic reagents intended for other transformations, leading to undesired side products and reduced yields.[2]

To achieve selective functionalization, a robust protecting group strategy for the 5-amino group is essential. The choice of protecting group is not trivial; it must be installed efficiently, remain stable throughout subsequent synthetic steps, and be removed selectively under conditions that do not compromise the integrity of the indole ring or other functional groups.[3][4] This guide provides a detailed overview of common and effective protecting group strategies, focusing on the causality behind experimental choices to empower researchers to make informed decisions.

The core principle guiding our selection is orthogonality , which involves using multiple protecting groups that can be removed under distinct chemical conditions.[5][6] This allows for the selective deprotection and modification of one functional group in the presence of others, a critical consideration for a molecule with both an exocyclic amine and an indole N-H.[7][8]

cluster_workflow General Protecting Group Workflow Start This compound Protected Protected Intermediate Start->Protected Protection Transformed Further Synthetic Transformations Protected->Transformed Reaction at another site Final_Protected Final Protected Derivative Transformed->Final_Protected End Final Deprotected Product Final_Protected->End Deprotection

Caption: General workflow for amine protection in multi-step synthesis.

Comparative Analysis of Key Protecting Groups

The most suitable protecting groups for the aromatic amine of our target scaffold fall into two main categories: carbamates and sulfonamides.[9][10] Each offers a unique profile of stability and cleavage conditions.

Protecting GroupAbbreviationKey Stability CharacteristicsPrimary Deprotection MethodOrthogonality Considerations
tert-ButoxycarbonylBocStable to base, nucleophiles, and catalytic hydrogenation.[11]Strong acids (e.g., TFA, HCl).[12] Milder basic/nucleophilic methods available for sensitive substrates.[13][14]Orthogonal to Cbz, Fmoc, and many ester groups. Acid-lability may conflict with other acid-sensitive groups (e.g., silyl ethers).
BenzyloxycarbonylCbzStable to acidic and mildly basic conditions.[15]Catalytic Hydrogenolysis (H₂, Pd/C).[16][17]Orthogonal to Boc and Fmoc. Cleavage conditions can reduce other groups like alkenes, alkynes, or nitro groups.
p-ToluenesulfonylTosyl (Ts)Exceptionally stable to a wide range of acidic, basic, and oxidative/reductive conditions.[18][19]Harsh conditions (e.g., strong reducing agents like Na/NH₃) or specific modern reagents (e.g., Cs₂CO₃, Mg/MeOH).[20][21]High stability makes it less orthogonal. Removal often requires conditions that affect many other functional groups.

Detailed Protocols and Methodologies

The tert-Butoxycarbonyl (Boc) Group: The Versatile Standard

The Boc group is arguably the most common amine protecting group due to its ease of introduction and generally mild removal.[22] Its stability under basic and nucleophilic conditions makes it ideal for subsequent reactions like N-alkylation of the indole ring.

A. Protocol for Boc Protection

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) to the solution.

  • Base Addition: Add a base such as triethylamine (TEA, 1.5 eq.) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq. - catalytic).

    • Expert Insight: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction, often allowing it to proceed to completion at room temperature.[12][22]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate.

IndoleNH2 Indol-5-amine BocProtected Boc-Protected Indole IndoleNH2->BocProtected Boc₂O, Base (TEA or DMAP) THF or DCM, RT BocProtected Boc-Protected Indole IndoleNH2 Indol-5-amine BocProtected->IndoleNH2 TFA, DCM, RT or NaOMe (cat.), MeOH, RT

Sources

Application Note: A Detailed Protocol for the N-Boc Protection of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly within medicinal chemistry and drug development.[1][2] The tert-butoxycarbonyl (Boc) group stands out as one of the most employed protecting groups for amines, valued for its stability across a wide array of reaction conditions and its straightforward removal under mild acidic protocols.[1][2] This document provides a comprehensive, field-proven protocol for the efficient N-Boc protection of 3-tert-butyl-1H-indol-5-amine, a valuable heterocyclic building block. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and purity of the target molecule, tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate.

Scientific Principles and Mechanistic Insight

The N-Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[1] The reaction is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride (Boc₂O).

The Mechanism: The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (this compound) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3][4]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Collapse and Product Formation: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This group is unstable and subsequently decomposes into tert-butanol and carbon dioxide gas (CO₂).[4] The evolution of CO₂, a thermodynamically favorable process, provides a strong driving force for the reaction to proceed to completion.[1][4] A base is often employed to deprotonate the positively charged nitrogen, facilitating the reaction.[5]

Below is a diagram illustrating the reaction mechanism.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (this compound) Intermediate [Tetrahedral Intermediate] Amine->Intermediate 1. Nucleophilic     Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine 2. Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts 3. Decomposition

Caption: Simplified reaction mechanism for Boc protection.

Experimental Protocol: Synthesis of tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate

This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose, ensuring the researcher understands the causality behind the procedure.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationPurpose
This compound>97% PurityCommercial SourceStarting Material
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercial SourceBoc Protecting Agent
Dichloromethane (DCM)Anhydrous, >99.8%Commercial SourceReaction Solvent
Triethylamine (TEA)>99%, DistilledCommercial SourceBase to neutralize acid byproduct
Water (H₂O)DeionizedIn-houseQuenching and Washing
Brine (Saturated NaCl solution)N/APrepared in-houseWashing, aids in layer separation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying Agent
Silica Gel60 Å, 230-400 meshCommercial SourceStationary phase for column chromatography
Ethyl AcetateHPLC GradeCommercial SourceEluent for chromatography
HexanesHPLC GradeCommercial SourceEluent for chromatography
Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the starting material (approx. 0.1-0.2 M concentration).

    • Expertise & Experience: DCM is an excellent choice due to its inertness and ability to dissolve both the starting indole and the Boc anhydride. Its low boiling point also facilitates easy removal post-reaction.

  • Base Addition: To the stirring solution, add triethylamine (TEA) (1.5 equiv).

    • Causality: TEA acts as a base to neutralize the protonated amine intermediate that forms, driving the reaction forward.[5] While some Boc protections can proceed without an external base, its inclusion often accelerates the reaction and improves yields, especially for less nucleophilic amines.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) to the reaction mixture in portions over 5-10 minutes.

    • Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. A slight excess of Boc₂O ensures the complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Trustworthiness: TLC is a critical self-validation step.[1][6] A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-12 hours.[6]

  • Work-up - Quenching and Extraction: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers.

    • Causality: The water wash removes excess TEA and other water-soluble impurities.

  • Work-up - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions, leading to a cleaner separation.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of water is essential before evaporation to prevent hydrolysis of any remaining reagents and to obtain a dry crude product.

  • Purification: The resulting crude product can often be of high purity. If necessary, purify the material by flash column chromatography on silica gel using a gradient eluent system (e.g., 5% to 30% Ethyl Acetate in Hexanes).

    • Trustworthiness: Purification by chromatography ensures the removal of unreacted Boc₂O and other minor impurities, providing the final product with high purity suitable for subsequent synthetic steps.

Characterization

The identity and purity of the final product, tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet at approximately 1.4-1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected product should be observed.

Workflow Visualization

The following diagram outlines the complete experimental workflow from reaction setup to the isolation of the purified product.

Boc_Protection_Workflow start 1. Dissolve Indole Amine in Anhydrous DCM add_base 2. Add Triethylamine (TEA) start->add_base add_boc 3. Add Boc₂O in Portions add_base->add_boc react 4. Stir at Room Temperature & Monitor by TLC add_boc->react quench 5. Quench with Water react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry over MgSO₄ & Filter wash->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify via Column Chromatography (if needed) concentrate->purify product Final Product: tert-butyl (3-tert-butyl-1H-indol-5-yl)carbamate purify->product

Caption: Experimental workflow for Boc protection.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

N-alkylation of 3-tert-butyl-1H-indol-5-amine experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 3-tert-butyl-1H-indol-5-amine: Protocols and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[3] This application note provides a comprehensive, field-proven guide to the N-alkylation of a specific, sterically hindered substrate: this compound. We present a detailed experimental protocol based on the classical and robust deprotonation-alkylation pathway, discuss the critical mechanistic considerations, and offer insights into process optimization and characterization. This guide is intended for researchers in synthetic chemistry and drug development, providing the necessary technical details to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is often described as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[4] The modification of the N-H position is a powerful tool for lead optimization. Introducing an alkyl group at the N1 position can significantly alter a compound's steric and electronic properties, influencing its binding affinity to target proteins, metabolic stability, and cell permeability.

The subject of this guide, this compound, presents a unique synthetic challenge and opportunity. The bulky tert-butyl group at the C3 position effectively blocks the most common site of undesired side reactions (C3 alkylation), thereby simplifying the regiochemical outcome of the N-alkylation process.[2] The presence of the 5-amino group offers a secondary handle for further diversification, making the N-alkylated product a valuable intermediate for building complex molecular libraries.

This document focuses on the most reliable method for this transformation: deprotonation with a strong base followed by nucleophilic substitution with an alkyl halide.[5][6]

Reaction Principle and Mechanism

The N-alkylation of indoles via this method is a two-step process rooted in fundamental principles of acidity and nucleophilicity.

  • Deprotonation: The indole N-H proton is weakly acidic, with a pKa of approximately 16-17, comparable to that of an alcohol.[6] A strong, non-nucleophilic base is required to quantitatively remove this proton and generate the corresponding indolide anion. Sodium hydride (NaH) is the base of choice for this purpose. It irreversibly deprotonates the indole, producing the sodium indolide salt and hydrogen gas as the only byproduct, which conveniently evolves from the reaction mixture.

  • Nucleophilic Substitution (SN2): The resulting indolide anion is a potent nitrogen nucleophile. It readily attacks an electrophilic alkylating agent, such as a primary or secondary alkyl halide, in a classic SN2 reaction.[6][7] The choice of the leaving group on the alkylating agent is critical, with reactivity following the order I > Br > Cl.

The overall transformation is highly efficient and selective for N-alkylation, particularly when the C3 position is sterically blocked.

reaction_mechanism Indole This compound Indolide Sodium Indolide Anion Indole->Indolide + NaH - H₂ Step 1: Deprotonation NaH Sodium Hydride (NaH) H2 H₂ (gas) RX Alkyl Halide (R-X) NaX NaX (salt) Product N-Alkyl-3-tert-butyl-indol-5-amine Indolide->Product + R-X - NaX Step 2: SN2 Attack

Caption: General mechanism for the N-alkylation of an indole.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a generic alkyl bromide (e.g., ethyl bromide). Molar equivalents and reaction times should be optimized for specific substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>97%VariousEnsure it is dry before use.
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeSigma-AldrichHandle with extreme care under inert atmosphere.[8]
Alkyl Halide (e.g., Ethyl Bromide)Reagent GradeVariousUse 1.1 - 1.5 equivalents.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or similarVariousAprotic polar solvent; ensures solubility and high reaction rate.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeVariousFor quenching the reaction.
Brine (Saturated aq. NaCl)ACS GradeVariousFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying the organic layer.
Hexanes & Ethyl AcetateHPLC GradeVariousFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Two- or three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Septa and syringes

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

CRITICAL SAFETY PRECAUTIONS
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas, which can ignite spontaneously.[9][10] It is also corrosive and can cause severe burns.[8]

    • ALWAYS handle NaH in an inert atmosphere (glovebox or under a positive pressure of N₂/Ar).

    • NEVER add water or protic solvents directly to NaH or a reaction mixture containing NaH.

    • Wear appropriate PPE: flame-retardant lab coat, safety goggles, and nitrile gloves.

    • To quench residual NaH, use a slow, controlled addition of a less reactive alcohol like isopropanol at 0 °C, followed by methanol, and finally, cautiously, water.

  • Anhydrous Solvents: Anhydrous DMF is hygroscopic. Ensure the bottle is properly sealed and handled to prevent moisture contamination, which would quench the NaH.

  • Alkyl Halides: Many alkyl halides are volatile, toxic, and/or carcinogenic. Handle them in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

    • Equip the flask with a rubber septum on one neck and a gas adapter connected to a bubbler on the other. Maintain a positive inert atmosphere throughout the reaction.

  • Deprotonation:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully weigh the NaH (60% dispersion, 1.2 eq) in a glovebox or under an inert atmosphere and add it to the reaction flask in one portion. Causality Note: Using a slight excess of NaH ensures complete deprotonation of the indole. The oil dispersion makes the NaH safer to handle than the pure solid.[10]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the evolution of hydrogen gas (bubbling). The solution may become darker.

  • Alkylation:

    • Cool the mixture back down to 0 °C.

    • Slowly add the alkyl halide (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: A slow, cold addition helps to control any potential exotherm and minimizes side reactions.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully in a vial with a drop of water and a small amount of EtOAc, and spot it on a TLC plate.

    • A typical mobile phase would be 30% EtOAc in Hexanes. The product should have a higher Rf value than the starting indole. The reaction is complete when the starting material spot has disappeared.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 2-12 hours), cool the flask to 0 °C.

    • CAREFULLY quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: This safely neutralizes any unreacted NaH and protonates the amine, making it easier to separate from byproducts.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x). Causality Note: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Choose an eluent system based on TLC analysis (e.g., a gradient of 5% to 40% EtOAc in Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-alkylated indole.

Product Characterization

Confirming the identity and purity of the final product is a self-validating step of any protocol.

Analysis TechniqueExpected Observations for Successful N-Alkylation
¹H NMR The most definitive evidence is the disappearance of the broad N-H singlet (typically > 8.0 ppm) from the starting material spectrum. New signals corresponding to the protons of the added alkyl group will appear (e.g., a triplet and quartet for an N-ethyl group). A downfield shift of the C2-H proton is also common.
¹³C NMR Appearance of new signals in the aliphatic region corresponding to the carbons of the new N-alkyl group.
Mass Spec (MS) The molecular ion peak (M+) in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.
FT-IR Disappearance of the sharp N-H stretching vibration band, which is typically observed around 3400 cm⁻¹ for the starting indole.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Flame-dry glassware under N₂/Ar B 2. Dissolve indole in anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH (1.2 eq) Stir 1 hr C->D E 5. Add Alkyl Halide (1.1 eq) at 0 °C D->E F 6. Warm to RT & Monitor by TLC E->F G 7. Quench with aq. NH₄Cl at 0 °C F->G H 8. Extract with EtOAc G->H I 9. Wash with H₂O & Brine H->I J 10. Dry, Filter & Concentrate I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product (NMR, MS, IR) K->L

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Poorly reactive alkyl halide.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.3. Switch to a more reactive halide (e.g., from R-Cl to R-Br or R-I). Consider adding NaI as a catalyst (Finkelstein reaction).
Recovery of Starting Material Incomplete deprotonation or insufficient reaction time.Increase the amount of NaH to 1.5 eq. Increase reaction time and/or temperature (e.g., to 50 °C), monitoring carefully by TLC.
Multiple Products Observed 1. Dialkylation of the 5-amino group.2. Impure starting materials.1. Use of a protecting group (e.g., Boc) on the 5-amino group may be necessary for certain substrates or if forcing conditions are required.2. Confirm the purity of the starting indole and alkyl halide before the reaction.

Conclusion

The N-alkylation of this compound is a valuable transformation for generating diverse molecular scaffolds for drug discovery. The protocol detailed herein, utilizing sodium hydride for deprotonation followed by SN2 reaction with an alkyl halide, is a reliable and scalable method. Success hinges on careful adherence to anhydrous, inert conditions and strict safety protocols when handling sodium hydride. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently synthesize a wide range of N-alkylated indole derivatives for further investigation.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [1]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [2]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [4]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [3]

  • Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters.

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [5]

  • General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed.

  • in the chemical literature: N-alkylation of an indole. YouTube. [6]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [11]

  • Sodium Hydride Hazard Summary. New Jersey Department of Health. [9]

  • SAFETY DATA SHEET - Sodium Hydride. Sigma-Aldrich. [8]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [12]

  • Buchwald–Hartwig Amination. Chemistry LibreTexts. [13]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [14]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed. [15]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [10]

  • Amine alkylation. Wikipedia. [7]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [16]

Sources

Mastering the Purification of 3-tert-butyl-1H-indol-5-amine Derivatives: An Application Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-tert-butyl-1H-indol-5-amine scaffold represents a privileged core structure in modern drug discovery, with derivatives showing promise across a spectrum of therapeutic targets. However, the inherent basicity of the 5-amino group, coupled with the steric bulk of the C3-tert-butyl substituent, presents unique and significant challenges for purification. Standard silica gel chromatography protocols often fail, leading to poor recovery, significant peak tailing, and on-column degradation. This comprehensive technical guide provides a robust framework for researchers, scientists, and drug development professionals to successfully purify these challenging molecules. We will delve into the underlying chemical principles, offer detailed, field-tested protocols for both normal-phase and reverse-phase chromatography, and provide a systematic approach to troubleshooting common purification issues.

The Challenge: Understanding the Molecule's Personality

The purification of this compound derivatives by column chromatography is frequently complicated by the molecule's inherent chemical properties. The primary obstacle is the interaction between the basic amine functionality and the acidic nature of standard silica gel.

  • The Problem with Silica: Silica gel's surface is populated with silanol groups (Si-OH), which are weakly acidic.[1] The basic 5-amino group of the indole derivative can engage in strong acid-base interactions with these silanols.[2][3] This interaction leads to several undesirable outcomes:

    • Irreversible Adsorption: A portion of the compound can bind so strongly to the silica that it fails to elute, resulting in low recovery.[4]

    • Peak Tailing: The compound that does elute often produces broad, tailing peaks. This occurs because the binding and unbinding process is slow and heterogeneous across the column, causing a smear of the product across many fractions instead of a sharp, well-defined band.[3]

    • Compound Degradation: The acidic environment of the silica gel can potentially cause the degradation of sensitive indole derivatives.[1]

To overcome these challenges, the chromatographer must disrupt this detrimental acid-base interaction. This can be achieved by either modifying the mobile phase or selecting an alternative stationary phase.

Strategic Approach: Choosing Your Purification Pathway

A successful purification strategy begins with a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC is an indispensable tool for selecting the appropriate solvent system and anticipating the behavior of the compound on a column.[5][6]

Initial Assessment via Thin-Layer Chromatography (TLC)

The goal of the initial TLC analysis is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7][8] This Rf value typically translates to good separation on a flash column.

Key Considerations for TLC:

  • Spotting: Always spot the crude reaction mixture, a co-spot (crude mixed with starting material), and the pure starting material(s) if available. This helps in identifying the product spot and assessing the separation from key impurities.

  • Solvent System: Start with a common non-polar/polar mixture, such as Hexane/Ethyl Acetate.[5][7]

  • The Basic Modifier: Crucially, for basic compounds like our target amine, a small amount of a basic modifier should be added to the developing solvent to mimic the conditions of a modified column.[7] A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v).[4][7]

The diagram below illustrates the decision-making process based on initial TLC results.

TLC_Decision_Workflow TLC Perform TLC Analysis (e.g., Hexane/EtOAc + 1% TEA) Rf_Check Is Product R_f ~0.2-0.4 with good separation? TLC->Rf_Check Tailing_Check Is there significant streaking/tailing? Rf_Check->Tailing_Check Yes Adjust_Solvent Adjust Solvent Polarity (e.g., vary Hex/EtOAc ratio) Rf_Check->Adjust_Solvent No NP_Strategy Proceed with Normal-Phase Chromatography Strategy Tailing_Check->NP_Strategy No RP_Strategy Consider Reverse-Phase Chromatography Strategy Tailing_Check->RP_Strategy Yes Adjust_Solvent->TLC Re-run TLC RP_Principle cluster_low_pH Low pH Mobile Phase cluster_high_pH High pH Mobile Phase (pH > pKa + 2) Low_pH_Amine Amine is Protonated (R-NH3+) - Highly Polar - Low Retention on C18 - Potential for Silanol Interactions High_pH_Amine Amine is Neutral (R-NH2) - More Hydrophobic - Increased Retention on C18 - Excellent Peak Shape Compound Indole-Amine Derivative Compound->Low_pH_Amine Compound->High_pH_Amine

Sources

Application Notes & Protocols: A Scalable Synthesis of 3-tert-Butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] The 3-tert-butyl-1H-indol-5-amine scaffold, in particular, represents a valuable building block for the synthesis of targeted therapeutics. This guide provides a comprehensive, scalable, and robust three-step synthetic route designed for multigram production. We will delve into the practical execution of the Fischer indole synthesis, a regioselective nitration, and a final catalytic hydrogenation. Each section emphasizes the underlying chemical principles, scale-up considerations, safety protocols, and troubleshooting strategies to ensure a successful and efficient synthesis campaign.

Strategic Overview of the Synthesis

The synthesis is designed as a linear, three-step sequence, optimized for scalability and efficiency. The chosen pathway minimizes the use of complex purification techniques like chromatography on a large scale, favoring crystallization where possible.

  • Step 1: Fischer Indole Synthesis - Construction of the core 3-tert-butyl-1H-indole structure from 4-aminophenylhydrazine and pinacolone.

  • Step 2: Regioselective Nitration - Electrophilic substitution to install a nitro group at the C5 position of the indole ring, a precursor to the target amine.

  • Step 3: Catalytic Hydrogenation - Reduction of the 5-nitro group to the final this compound product.

Synthetic_Workflow A 4-Aminophenylhydrazine + Pinacolone B Step 1: Fischer Indole Synthesis (3-tert-Butyl-1H-indole) A->B  Acid Catalyst (AcOH)   C Step 2: C5-Nitration (3-tert-Butyl-5-nitro-1H-indole) B->C  Nitrating Agent (HNO3/H2SO4)   D Step 3: Catalytic Hydrogenation (this compound) C->D  H2, Pd/C  

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Fischer Indole Synthesis of 3-tert-Butyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone, followed by a[5][5]-sigmatropic rearrangement and cyclization.[3] Acetic acid is chosen as both the solvent and a moderately strong Brønsted acid catalyst, which is effective for this transformation and easier to handle on a large scale than stronger mineral acids.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
4-Aminophenylhydrazine HCl159.62100.00.6261.0
Pinacolone100.1675.30.7521.2
Glacial Acetic Acid60.05500 mL--

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenylhydrazine hydrochloride (100.0 g, 0.626 mol) and glacial acetic acid (500 mL).

  • Hydrazone Formation: Begin stirring the suspension and add pinacolone (75.3 g, 0.752 mol) portion-wise over 15 minutes. The mixture will warm slightly.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with water (3 x 500 mL) until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-tert-butyl-1H-indole as a crystalline solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 75-85%.

Step 2: Regioselective Nitration to 3-tert-Butyl-5-nitro-1H-indole

Nitration of the indole ring is a highly exothermic and potentially hazardous reaction that requires strict temperature control.[5][7][8] The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The bulky tert-butyl group at the C3 position sterically hinders reaction at C2 and C4, directing the nitration primarily to the C5 position.[9]

Safety First: Nitration is a high-hazard operation. A thorough risk assessment must be performed.[5] This reaction must be conducted in a well-ventilated fume hood, behind a blast shield, and with immediate access to emergency quench materials (ice water) and personal safety equipment (acid-resistant gloves, face shield).[7][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
3-tert-Butyl-1H-indole173.2650.0 g0.2881.0
Sulfuric Acid (98%)98.08250 mL--
Nitric Acid (70%)63.0119.5 mL0.3031.05

Protocol:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 3-tert-butyl-1H-indole (50.0 g, 0.288 mol) in concentrated sulfuric acid (250 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Cooling: Cool the reaction vessel in an ice/salt bath to maintain an internal temperature of -5 to 0 °C.

  • Controlled Addition of Nitrating Agent: Add the nitric acid (19.5 mL, 0.303 mol) to the dropping funnel. Add the nitric acid dropwise to the stirred indole solution over a period of 1-2 hours. Crucially, ensure the internal temperature does not rise above 5 °C. [7] A runaway reaction can occur at higher temperatures.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: In a separate large beaker (5 L), place 2 kg of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic quench.

  • Isolation: The product will precipitate as a yellow solid. Allow the ice to melt completely, then filter the solid using a Büchner funnel. Wash the filter cake extensively with cold water until the washings are neutral.

  • Purification & Drying: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol. Dry the product under vacuum at 50 °C. A typical yield is 85-95%.

Step 3: Catalytic Hydrogenation to this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water as the only byproduct.[11][12] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[11]

Safety First: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen) when possible.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Catalyst
3-tert-Butyl-5-nitro-1H-indole218.2640.00.183-
Palladium on Carbon (10 wt%)-2.0-5% w/w
Ethanol46.07400 mL--
Hydrogen Gas2.02---

Protocol:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask suitable for balloon hydrogenation), add 3-tert-butyl-5-nitro-1H-indole (40.0 g, 0.183 mol) and ethanol (400 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (2.0 g, 5% w/w) under a nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen (repeat 3 times). Then, introduce hydrogen gas (typically 50-60 psi in a Parr apparatus or via a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling to maintain room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by LC-MS. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Do not allow the filter cake to dry out , as it can ignite. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford this compound as a solid. A typical yield is 90-98%.

Scale-Up and Troubleshooting

Troubleshooting_Logic cluster_fischer Step 1: Fischer Indole cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction F_Problem Problem Low Yield / Incomplete Reaction F_Cause Cause Poor hydrazone formation Insufficient acid catalysis Decomposition at high temp F_Problem->F_Cause  Probable Causes   F_Solution Solution Use fresh hydrazine Increase reaction time Use stronger acid (e.g., PPA) Careful temp control F_Cause->F_Solution  Solutions   N_Problem Problem Polynitration / Byproducts N_Cause Cause Poor temperature control Incorrect stoichiometry N_Problem->N_Cause  Probable Causes   N_Solution N_Solution N_Cause->N_Solution  Solutions   R_Problem Problem Incomplete Reduction R_Cause Cause Catalyst poisoning Insufficient H2 pressure Poor mixing R_Problem->R_Cause  Probable Causes   R_Solution Solution Use fresh catalyst Increase H2 pressure Ensure vigorous stirring R_Cause->R_Solution  Solutions  

Caption: Troubleshooting guide for the synthetic steps.

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Low Yield Impure phenylhydrazine starting material. Insufficient reaction time or temperature.Use freshly purified phenylhydrazine. Increase reflux time and monitor by LC-MS. Consider a stronger acid catalyst like polyphosphoric acid (PPA), but be mindful of harsher conditions.
Step 2: Formation of Byproducts (Di-nitration) Poor temperature control (temperature spikes). Excess of nitrating agent.Maintain strict temperature control below 5°C using an efficient cooling bath.[7] Ensure slow, dropwise addition of nitric acid. Use a precise amount of the nitrating agent (1.05 equivalents).
Step 2: Runaway Reaction Rapid addition of nitrating agent. Inadequate cooling.Slow the addition rate significantly. Ensure the cooling bath has sufficient capacity for the scale of the reaction. Have a quench bath (ice/water) ready for emergencies.
Step 3: Incomplete Reduction Catalyst deactivation (poisoning). Insufficient hydrogen pressure or poor agitation.Use fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly sealed and maintains pressure. Increase stirring speed to ensure good mixing of the three phases (solid, liquid, gas).
General: Purification Issues Oiling out during recrystallization. Product instability.Adjust solvent polarity for recrystallization. For the final amine product, which can be sensitive to air oxidation, perform purification and storage under an inert atmosphere (nitrogen or argon).

References

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Application Notes and Protocols for 3-tert-butyl-1H-indol-5-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Indole Diamine

3-tert-butyl-1H-indol-5-amine is a specialized aromatic amine featuring a unique combination of a bulky tert-butyl group and a reactive primary amine on an electronically active indole scaffold. While its direct applications in materials science are an emerging area of research, its molecular architecture suggests significant potential in the development of high-performance polymers and organic electronic materials. The indole nucleus is an electron-rich heterocyclic system known for its charge-transport properties, making it a valuable component in organic electronics.[1][2] The primary amine functionality provides a reactive site for polymerization, enabling its incorporation into polymer backbones.[3] Furthermore, the sterically demanding tert-butyl group is known to enhance the solubility and processability of rigid polymers by disrupting intermolecular chain packing, a common challenge in the field of high-performance materials.[3][4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a novel building block in materials science. We will delve into its potential as a monomer for the synthesis of advanced aromatic polyamides and as a precursor for hole-transporting materials in organic electronic devices. The protocols provided are based on established principles of polymer chemistry and materials synthesis, offering a robust starting point for innovation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a monomer is crucial for designing successful polymerization and material fabrication processes. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 952664-68-5[5][6][7]
Molecular Formula C₁₂H₁₆N₂[7]
Molecular Weight 188.27 g/mol [7]
Appearance (Predicted) Off-white to light brown solid-
Solubility (Predicted) Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) and some chlorinated solvents.-

Application I: Monomer for High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[8] However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of bulky side groups, such as the tert-butyl group in this compound, is a proven strategy to enhance solubility without significantly compromising thermal properties.[3]

Rationale for Use
  • Amine Functionality: The primary amine at the 5-position allows this compound to act as a diamine monomer in polycondensation reactions.

  • Aromatic Indole Core: The rigid indole structure contributes to a high glass transition temperature (Tg) and excellent thermal stability in the resulting polyamide.[9]

  • Tert-Butyl Group: This bulky, non-polar group disrupts the close packing of polymer chains, thereby increasing the free volume and enhancing solubility in organic solvents.[3][4]

Experimental Workflow: Synthesis of an Aromatic Polyamide

This protocol details the synthesis of a novel aromatic polyamide via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Indole This compound Solvent NMP/LiCl (Solvent System) Indole->Solvent Diacyl Terephthaloyl Chloride Diacyl->Solvent Reaction Low-Temperature Polycondensation (0°C to RT) Solvent->Reaction Stirring under N₂ Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Solution Purification Washing & Drying Precipitation->Purification Crude Polymer Polyamide Aromatic Polyamide Purification->Polyamide Purified Polymer Characterization Characterization (FTIR, NMR, TGA, GPC) Polyamide->Characterization

Caption: Workflow for the synthesis of an aromatic polyamide.

Detailed Protocol: Low-Temperature Solution Polycondensation

Materials:

  • This compound (1.8827 g, 10 mmol)

  • Terephthaloyl chloride (2.0302 g, 10 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (50 mL)

  • Lithium chloride (LiCl), anhydrous (2.0 g)

  • Pyridine, anhydrous (2 mL)

  • Methanol (500 mL)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, stirrer, dropping funnel)

Procedure:

  • Preparation of the Diamine Solution: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous LiCl in anhydrous NMP with gentle heating. Once dissolved, cool the solution to room temperature. Add this compound to the NMP/LiCl solution and stir until fully dissolved.

  • Initiation of Polymerization: Cool the diamine solution to 0°C using an ice bath. Add terephthaloyl chloride as a solid powder to the stirred solution in one portion. A rapid increase in viscosity is expected.

  • Polymerization: After the initial addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere to ensure high molecular weight is achieved.[3][9]

  • Polymer Isolation: Pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.

Expected Polymer Properties and Characterization

The resulting polyamide is expected to exhibit a combination of high thermal stability and enhanced solubility.

PropertyPredicted Value/CharacteristicStandard Characterization Technique
Inherent Viscosity 0.5 - 1.5 dL/gUbbelohde Viscometer
Glass Transition Temp. (Tg) 250 - 320 °CDifferential Scanning Calorimetry (DSC)
Thermal Stability (TGA) > 400 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Solubility Soluble in NMP, DMAc, DMFVisual inspection in various solvents
Molecular Weight (Mw) 50,000 - 150,000 g/mol Gel Permeation Chromatography (GPC)
Structure Confirmation Amide C=O and N-H stretchesFourier-Transform Infrared (FTIR) Spectroscopy
Proton Environment Aromatic and aliphatic signalsNuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application II: Precursor for Hole-Transporting Materials (HTMs) in Organic Electronics

The electron-rich indole moiety makes it an excellent candidate for use in hole-transporting materials (HTMs) for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][10][11] this compound can serve as a core building block for more complex HTM structures.

Rationale for Use
  • Hole-Transporting Core: The indole ring system can facilitate the movement of positive charge carriers (holes).[12][13]

  • Functionalization Handle: The primary amine provides a site for further chemical modification, allowing for the attachment of other functional groups (e.g., triarylamines) to enhance HTM properties.

  • Improved Morphology: The tert-butyl group can lead to the formation of stable amorphous films, which is beneficial for device performance and longevity by preventing crystallization.[12]

Synthetic Strategy: Building a Triarylamine-Indole HTM

A common strategy to create high-performance HTMs is to couple electron-donating triarylamine units to a central core. The amine group of this compound can be functionalized, for example, through a Buchwald-Hartwig amination reaction, to create a more complex HTM.

G cluster_start Starting Material cluster_reagents Reaction cluster_product Final Product IndoleAmine This compound Coupling Buchwald-Hartwig Cross-Coupling IndoleAmine->Coupling ArylHalide Di(4-methoxyphenyl)amine (or similar diarylamine) ArylHalide->Coupling HTM Indole-based Hole-Transporting Material Coupling->HTM Pd-catalyzed

Caption: Proposed synthesis of an indole-based HTM.

Protocol Outline: Buchwald-Hartwig Amination

This protocol outlines the synthesis of a potential HTM by coupling this compound with an aryl bromide (e.g., 4-bromobiphenyl) to introduce additional aromatic moieties.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobiphenyl)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, NaOtBu, and the ligand under an inert atmosphere.

  • Add the palladium catalyst, followed by anhydrous toluene.

  • Heat the reaction mixture at 80-110°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Purify the crude product using column chromatography to obtain the final HTM.

Target Properties for an Effective HTM
PropertyTarget Value/CharacteristicMeasurement Technique
HOMO Level -5.0 to -5.4 eVCyclic Voltammetry (CV)
LUMO Level > -2.0 eVCyclic Voltammetry (CV)
Glass Transition Temp. (Tg) > 100 °CDifferential Scanning Calorimetry (DSC)
Hole Mobility > 10⁻⁴ cm²V⁻¹s⁻¹Time-of-Flight (ToF) or SCLC
Film Morphology Amorphous, uniformAtomic Force Microscopy (AFM)

Conclusion

This compound represents a promising, yet underexplored, building block for advanced materials. Its unique trifunctional structure—combining a reactive amine, a rigid and electronically active indole core, and a solubilizing tert-butyl group—positions it as a valuable monomer for creating a new generation of processable high-performance aromatic polyamides and as a versatile precursor for novel hole-transporting materials in organic electronics. The protocols and insights provided herein serve as a foundational guide for researchers to harness the potential of this intriguing molecule.

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  • Gonsalves, K. E., et al. (2021). Synthesis and characterization of aliphatic aromatic polyamides containing pyridine and methylene spacer group in polymer backbone. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10601325.2021.1895045]
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Troubleshooting & Optimization

Technical Support Center: Reactions of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butyl-1H-indol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically sound explanations and practical solutions to help you navigate the complexities of indole chemistry.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure combines an electron-rich indole nucleus, a sterically demanding tert-butyl group at the C3 position, and a nucleophilic amino group at the C5 position. This combination of features leads to a unique reactivity profile that, while useful, can also present challenges in the form of unexpected side products. Understanding the interplay of these functional groups is crucial for successful and reproducible synthetic outcomes.

This guide is structured to address common issues encountered in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Dimerization and Oligomerization

Question: I am attempting a reaction with this compound under acidic conditions and am observing significant amounts of high molecular weight, insoluble material. What is causing this and how can I prevent it?

Answer:

This is a classic issue when working with electron-rich indoles, which are prone to dimerization and oligomerization, especially in the presence of acid.[1][2] The indole nucleus is highly nucleophilic, particularly at the C3 position. However, since the C3 position is blocked by the tert-butyl group in your starting material, other positions become susceptible to electrophilic attack.

Causality:

Under acidic conditions, the indole nitrogen can be protonated, which can activate the indole ring towards electrophilic attack. Alternatively, an electrophile in your reaction mixture can react with one indole molecule, and this activated intermediate can then be attacked by a second indole molecule, initiating a chain reaction that leads to dimers, trimers, and eventually insoluble polymers.[3] The amino group at the C5 position further increases the electron density of the indole ring, making it even more susceptible to such reactions.

Troubleshooting Protocol:

  • Strictly Anhydrous and Inert Conditions: Moisture can contribute to the formation of acidic species. Ensure your solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Acidity: If your reaction requires an acid catalyst, consider using a milder Lewis acid or a buffered system to maintain a lower proton concentration. Sometimes, no acid catalysis is required if the reactants are sufficiently electrophilic.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of side reactions.

  • Slow Addition of Reagents: Adding the electrophilic reagent slowly and in a controlled manner can help to maintain a low concentration of the reactive intermediate, thus minimizing oligomerization.

Issue 2: N-Alkylation vs. C-Alkylation

Question: I am trying to perform an N-alkylation on the indole nitrogen, but I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

The regioselectivity of indole alkylation (N- vs. C-alkylation) is a well-known challenge and is highly dependent on the reaction conditions.[4][5] The indole nitrogen is less nucleophilic than the C3 position, but since the C3 position is blocked in your substrate, other carbon atoms on the ring can compete with the nitrogen for the alkylating agent.

Causality:

The outcome of the alkylation is often governed by the nature of the base and the solvent. Strong bases, such as sodium hydride (NaH), in polar aprotic solvents like DMF or THF, tend to favor N-alkylation by completely deprotonating the indole nitrogen, making it a more potent nucleophile.[6] In contrast, reactions run under neutral or acidic conditions, or with weaker bases, may favor C-alkylation.

Troubleshooting Protocol for Selective N-Alkylation:

  • Choice of Base and Solvent:

    • Use a strong base like NaH, KH, or LiHMDS to fully deprotonate the indole nitrogen.

    • Employ polar aprotic solvents such as DMF, THF, or DMSO.

  • Reaction Temperature: Perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the alkylating agent. The alkylation itself can then be run at room temperature or slightly elevated temperatures.

  • Protecting the Amine: If the primary amine at C5 is interfering, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before performing the N-alkylation of the indole.

Issue 3: De-tert-butylation

Question: During my reaction, which is run under strongly acidic conditions, I've isolated a product that appears to have lost the tert-butyl group. Is this possible?

Answer:

Yes, the loss of a tert-butyl group from an aromatic ring under strongly acidic conditions is a known phenomenon.[7] While the tert-butyl group is generally stable, it can be cleaved under forcing acidic conditions.

Causality:

The mechanism involves the protonation of the indole ring, followed by the elimination of the tert-butyl group as a stable tert-butyl cation.[8] This is essentially a retro-Friedel-Crafts reaction. The stability of the resulting tert-butyl cation is a significant driving force for this side reaction.

Troubleshooting Protocol:

  • Avoid Strong Protic Acids: If possible, substitute strong protic acids like concentrated H2SO4 or HCl with milder Lewis acids or solid acid catalysts.

  • Lower Reaction Temperature: As with many side reactions, lowering the temperature can significantly reduce the rate of de-tert-butylation.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure of the product to the acidic conditions.

Issue 4: Oxidation of the Indole Ring and Amino Group

Question: I am performing a reaction that involves an oxidizing agent, and my product yield is very low, with a complex mixture of byproducts. What could be happening?

Answer:

Both the indole nucleus and the primary amino group are susceptible to oxidation. The electron-rich nature of the indole ring makes it prone to oxidation, which can lead to a variety of products, including oxindoles and other ring-opened species. The primary amine can also be oxidized to nitroso, nitro, or other functionalities, or it can participate in oxidative coupling reactions.[9]

Causality:

The presence of both an indole and an aromatic amine in the same molecule creates a system that is highly sensitive to oxidizing conditions. The specific side products formed will depend on the nature of the oxidant, the solvent, and the reaction temperature.

Troubleshooting Protocol:

  • Choice of Oxidant: Use the mildest possible oxidizing agent that can effect the desired transformation. For example, if you are performing a dehydrogenation, consider using a milder reagent like DDQ or manganese dioxide (MnO2) instead of harsher oxidants.

  • Protecting Groups: Protect the sensitive amino group with a robust protecting group that is stable to the oxidizing conditions. Common choices include Boc, Cbz, or acetyl groups.

  • Inert Atmosphere: If the oxidation is being caused by atmospheric oxygen, ensure the reaction is run under a strictly inert atmosphere.

  • Control of Reaction Conditions: Maintain low temperatures and monitor the reaction carefully to avoid over-oxidation.

Specific Reaction Scenarios and Potential Side Products

Pictet-Spengler Reaction

Scenario: You are reacting this compound with an aldehyde or ketone to form a β-carboline derivative.

Potential Side Products:

  • Incomplete Cyclization: The intermediate imine or iminium ion may be stable and not undergo the final ring-closing step.[10]

  • Oxidation of the Product: The resulting tetrahydro-β-carboline can be susceptible to oxidation to the aromatic β-carboline, especially if the reaction is not performed under an inert atmosphere.

  • Side Reactions of the Aldehyde/Ketone: The carbonyl compound may undergo self-condensation or other side reactions under the acidic conditions.[11]

Troubleshooting:

  • Choice of Acid Catalyst: Trifluoroacetic acid (TFA) is often effective for Pictet-Spengler reactions.[12]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the formation of the iminium ion.

  • Inert Atmosphere: To prevent oxidation of the product, run the reaction under nitrogen or argon.

Buchwald-Hartwig Amination

Scenario: You are using this compound as the amine source in a palladium-catalyzed cross-coupling reaction with an aryl halide.

Potential Side Products:

  • Hydrodehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced, removing the halogen atom.[13]

  • Dimerization of the Amine: The indole amine can couple with itself under certain conditions.

  • Reaction at the Indole Nitrogen: While less likely with the primary amine present, competitive N-arylation at the indole nitrogen can occur.

Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction.[14] Bulky, electron-rich ligands often give the best results.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is typically used.[15]

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

Data Summary Table

Common IssueKey FactorsRecommended Solutions
Dimerization/Oligomerization Acid concentration, temperatureUse mild acids, low temperatures, slow reagent addition
N- vs. C-Alkylation Base, solventUse strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) for N-alkylation
De-tert-butylation Strong acid, high temperatureAvoid strong protic acids, use lower temperatures and shorter reaction times
Oxidation Oxidizing agent, atmosphereUse mild oxidants, protect the amine group, run under an inert atmosphere

Visualizing Reaction Pathways

Troubleshooting Workflow for Unexpected Side Products

G start Unexpected Side Product Observed lcms Analyze by LC-MS and NMR start->lcms identify Identify Structure of Side Product lcms->identify dimer Dimer/Oligomer? identify->dimer debutyl Loss of tert-butyl group? dimer->debutyl No sol_dimer Reduce acid concentration Lower temperature dimer->sol_dimer Yes oxidized Oxidized Product? debutyl->oxidized No sol_debutyl Use milder acid Reduce reaction time debutyl->sol_debutyl Yes alkylation Incorrect Alkylation? oxidized->alkylation No sol_oxidized Use milder oxidant Protect amine group oxidized->sol_oxidized Yes sol_alkylation Change base/solvent system alkylation->sol_alkylation Yes reoptimize Re-optimize Reaction sol_dimer->reoptimize sol_debutyl->reoptimize sol_oxidized->reoptimize sol_alkylation->reoptimize

Caption: A decision-tree workflow for troubleshooting unexpected side products.

References

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Technical Support Center: Optimizing Coupling Reactions with 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the yield and efficiency of coupling reactions involving the sterically hindered yet valuable building block, 3-tert-butyl-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to many discovery programs.[1] This resource addresses common challenges encountered during palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offering a blend of mechanistic understanding and field-proven troubleshooting strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each answer provides a diagnosis and a step-by-step path to resolution.

Question 1: My Buchwald-Hartwig amination of this compound with an aryl halide is giving very low yield or failing completely. What's going wrong?

Answer: Low yields in this specific Buchwald-Hartwig reaction are a frequent challenge, typically stemming from a combination of steric hindrance and electronic factors. The bulky tert-butyl group at the C3 position significantly hinders the approach to the nitrogen at the 1-position (N-arylation) and the amine at the 5-position (C-N coupling). Here’s how to troubleshoot:

  • Inadequate Catalyst System (Ligand is Key): The primary culprit is often a suboptimal ligand that cannot accommodate the steric bulk. First-generation phosphine ligands like PPh₃ are generally ineffective.

    • Causality: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[2] For sterically demanding substrates, bulky, electron-rich "Buchwald-type" biarylphosphine ligands are required to promote the formation of a monoligated, highly reactive L-Pd(0) species and accelerate the rate-limiting reductive elimination step.

    • Solution: Switch to a more appropriate ligand. See the table below for recommendations. For this substrate, ligands from the G3 or G4 generation of Buchwald precatalysts are highly recommended as they efficiently generate the active catalytic species.[3]

  • Incorrect Base Selection: A base that is too weak may not efficiently deprotonate the indole amine, while a base that is too strong or has a poorly soluble byproduct can inhibit the catalyst.

    • Causality: The base is crucial for generating the palladium-amide complex after the amine coordinates to the metal center.[2] The choice of base can dramatically influence the reaction rate and outcome.

    • Solution: Sodium tert-butoxide (NaOtBu) is often the most effective strong, non-nucleophilic base for these couplings.[4][5] If your substrate has base-sensitive functional groups, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), but be prepared to increase the reaction temperature or use a more active catalyst system.[6]

  • Catalyst Deactivation: Palladium catalysts, especially the active Pd(0) form, are sensitive to oxygen.[7]

    • Causality: Oxygen can oxidize the phosphine ligand and the Pd(0) center, rendering the catalyst inactive.[8]

    • Solution: Ensure your reaction is rigorously degassed. Use a robust inert gas (argon or nitrogen) manifold. Sparging the solvent with inert gas for 10-15 minutes before adding the catalyst and reagents is a critical step.

Question 2: I'm observing a significant amount of hydrodehalogenation (the aryl halide is converted back to an arene) as a major side product. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and typically arises from two potential pathways: β-hydride elimination or reaction with trace water.

  • β-Hydride Elimination Pathway: This can occur from an intermediate palladium-amide complex, competing with the desired reductive elimination step.[9]

    • Causality: If the reductive elimination step is slow (often due to steric hindrance), competing side reactions become more prominent.

    • Solution: Employ a ligand that promotes faster reductive elimination. Highly hindered, electron-rich ligands like those in the "Ligand Selection" table are designed specifically to accelerate this step, outcompeting β-hydride elimination.[2]

  • Reaction with Water: Trace water in the reaction can react with palladium hydride species, which are generated in the catalytic cycle, leading to the reduction of the aryl halide.

    • Solution: Use anhydrous solvents and reagents. Dry your solvent over molecular sieves or by distillation if necessary. Ensure the amine and other reagents are dry.

Question 3: My Suzuki coupling of this compound (as an aryl halide partner) with a boronic acid is sluggish. What adjustments should I make?

Answer: Sluggish Suzuki reactions with this substrate are often due to the electron-rich nature of the indole ring and potential catalyst inhibition.

  • Insufficient Boronic Acid Activation: The transmetalation step in the Suzuki reaction requires activation of the organoboron species by a base.[10]

    • Causality: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[11]

    • Solution: Use an appropriate base. Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard choices.[12] The presence of water is often beneficial for this step. If your reaction is entirely anhydrous, consider adding 1-2 equivalents of water.

  • Poor Ligand Choice: The indole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Causality: Unwanted coordination can block the sites needed for the catalytic cycle to proceed.

    • Solution: Use a ligand that binds strongly to palladium and prevents substrate inhibition. Dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is an excellent choice for Suzuki couplings as its "wide bite angle" and strong binding properties can mitigate these issues.[12] Pd(dppf)Cl₂ is a reliable catalyst for this purpose.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under reaction conditions, especially at high temperatures or with strong bases, leading to their decomposition before they can participate in the coupling.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[13] Avoid excessively high temperatures if possible. Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are less prone to protodeboronation.[14]

Frequently Asked Questions (FAQs)

Q: How does the steric hindrance from the C3 tert-butyl group specifically impact coupling reactions?

The tert-butyl group at the C3 position exerts a profound steric influence. It can hinder the approach of coupling partners and catalysts to adjacent reactive sites.[15] In the case of N-arylation of the indole nitrogen, this steric bulk makes the formation of the crucial C-N bond in the reductive elimination step more difficult, requiring highly active and sterically tailored catalyst systems.[16] For couplings at the C5-amine, while more distant, the group can still influence the overall conformation of the molecule and affect catalyst binding. This steric crowding is the primary reason standard cross-coupling conditions often fail and why specialized, bulky ligands are essential for success.

Q: What are the key parameters for choosing a ligand for Buchwald-Hartwig amination with this substrate?

The ideal ligand must balance steric bulk and electron-donating properties.

  • Steric Bulk: A bulky ligand promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) complex, which is highly reactive in the oxidative addition step. It also accelerates the final reductive elimination.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide and stabilizes the resulting Pd(II) complex.

Table 1: Recommended Ligands for Buchwald-Hartwig Coupling of Hindered Substrates
Ligand NameClassKey FeaturesTypical Application
XPhos Biaryl MonophosphineBulky and electron-rich. General-purpose for many C-N couplings.Good starting point for hindered aryl amines and chlorides.
RuPhos Biaryl MonophosphineVery bulky, effective for highly hindered substrates.Excellent for coupling with sterically demanding primary amines.
BrettPhos Biaryl MonophosphineDesigned for primary amines and substrates with proton tolerance.[17]Useful when coupling with primary amines or substrates with acidic protons.
XantPhos Bidentate PhosphineWide bite angle, promotes reductive elimination.[3]Effective with milder bases like DBU and can prevent catalyst decomposition.[18]

Q: Which base should I choose and why?

The choice of base is critical and depends on the specific coupling reaction and the sensitivity of your substrates.

Table 2: Guide to Base Selection in Pd-Catalyzed Couplings
BasepKaHCommon SolventsUse Case & Rationale
NaOtBu / KOtBu ~19Toluene, Dioxane, THFBuchwald-Hartwig: Strong, non-nucleophilic alkoxides. Highly effective but can be incompatible with base-sensitive groups like esters.[5]
LHMDS / KHMDS ~26Toluene, THFBuchwald-Hartwig: Very strong bases, useful for deprotonating less acidic amines. Can provide tolerance for protons like -OH.[17]
Cs₂CO₃ / K₂CO₃ ~10Dioxane, DMF, Toluene, often with H₂OSuzuki: Mild inorganic bases. Crucial for activating boronic acids. Generally well-tolerated by most functional groups.[6][12]
K₃PO₄ ~12Toluene, DioxaneGeneral: A good alternative to carbonates, especially for sensitive substrates where alkoxides are too harsh.[4]
Visualized Mechanisms & Workflows

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-X (Oxidative Addition) amide_complex Pd-Amide Complex oa_complex->amide_complex + HNR'R'' + Base - Base-HX product Ar-NR'R'' Product amide_complex->product (Reductive Elimination) center->pd0 Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[9][17]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_inert Is the reaction under strictly inert atmosphere? start->check_inert degas Action: Re-run with rigorous degassing (sparge solvent) check_inert->degas No check_ligand Are you using a bulky, electron-rich ligand (e.g., XPhos, RuPhos)? check_inert->check_ligand Yes degas->check_ligand Re-evaluate change_ligand Action: Switch to a more appropriate Buchwald-type ligand. check_ligand->change_ligand No check_base Is the base appropriate and strong enough (e.g., NaOtBu)? check_ligand->check_base Yes change_ligand->check_base Re-evaluate change_base Action: Switch to a stronger base or screen alternatives (K3PO4). check_base->change_base No check_temp Consider increasing temperature (e.g., from 80°C to 100°C). check_base->check_temp Yes change_base->check_temp Re-evaluate

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Add the chosen phosphine ligand (e.g., XPhos, 2-4 mol %) and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %). Alternatively, use a pre-formed palladacycle precatalyst (1-2 mol %).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe. The solvent should be sparged with argon for at least 15 minutes prior to use.

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath at 80-110 °C.[5]

    • Stir the reaction vigorously. Insufficient mixing can be an issue, especially with heterogeneous bases.[8]

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is for the coupling of a halogenated 3-tert-butyl-indole derivative with a boronic acid.

  • Reagent Preparation:

    • To a round-bottom flask, add the halogenated indole (1.0 equiv), the boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[12]

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (3-5 mol %).

  • Reaction Setup:

    • Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), to achieve a concentration of ~0.1 M.[11]

    • Bubble argon through the stirred mixture for 15-20 minutes to degas the solution.

  • Execution and Monitoring:

    • Heat the reaction mixture to 80-90 °C under an argon atmosphere.

    • Stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 2-16 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

References
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed indoline synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]

  • National Institutes of Health. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Amazon AWS. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]

  • National Institutes of Health. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • YouTube. (2018). 21 Chemical Reactions of Indole. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 3-tert-butyl-1H-indol-5-amine. As Senior Application Scientists, we understand that this specific transformation presents unique challenges due to a combination of steric and electronic factors. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level frequently asked questions to in-depth troubleshooting of specific experimental failures.

Introduction: Understanding the Core Challenges

The N-alkylation of this compound is a non-trivial synthetic step primarily for two reasons:

  • Steric Hindrance: The bulky tert-butyl group at the C3 position sterically shields the indole nitrogen (N1), making it less accessible to incoming electrophiles compared to a simple indole. This can lead to slow or incomplete reactions.

  • Competing Nucleophilicity: The presence of the 5-amino group (-NH₂) introduces a second, highly nucleophilic site. Under many standard alkylation conditions, this exocyclic amine can compete with or even be preferentially alkylated over the indole nitrogen, leading to undesired side products and complex purification.

This guide will help you navigate these challenges to achieve a successful and selective N1-alkylation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is not working at all. What are the most likely reasons?

A1: Complete reaction failure is typically rooted in the steric hindrance at the N1 position and/or insufficiently reactive conditions. Classical N-alkylation protocols using sodium hydride (NaH) in THF may not be effective here.[1][2] The bulky tert-butyl group can slow deprotonation of the indole N-H and the subsequent nucleophilic attack. Furthermore, if your alkylating agent is not reactive enough (e.g., an alkyl chloride), the activation energy barrier may be too high to overcome under standard conditions. We recommend enhancing the reactivity by using a more potent base/solvent combination or a more reactive electrophile (alkyl iodide or triflate).[3]

Q2: I am observing alkylation primarily on the 5-amino group, not the indole nitrogen. How can I achieve N1 selectivity?

A2: This is the most common selectivity challenge with this substrate. The 5-amino group is a strong nucleophile and will readily react. The most robust and reliable solution is to employ a two-step protecting group strategy:

  • Protect: Selectively protect the 5-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This temporarily deactivates its nucleophilicity.

  • Alkylate: Perform the desired N1-alkylation on the protected intermediate.

  • Deprotect: Remove the protecting group to reveal the 5-amino group and yield the final N1-alkylated product.

This strategy adds steps but significantly improves the yield and purity of the desired product by eliminating the major side reaction pathway.

Q3: Are there any conditions that might work for direct N1-alkylation without a protecting group?

A3: While a protecting group strategy is recommended for scalability and purity, some conditions may favor direct N1-alkylation. Using a strong, sterically hindered base in a polar aprotic solvent can selectively deprotonate the more acidic indole N-H over the 5-amino group. The resulting indolate anion is a softer nucleophile than the free amine, which can favor reaction with alkyl halides at the N1 position. Conditions using cesium carbonate (Cs₂CO₃) in DMF or NMP have shown success in N-alkylation of functionalized indoles and might offer a degree of selectivity.[4][5] However, you will likely still face a competitive reaction and a difficult purification.

In-Depth Troubleshooting Guide

This section addresses specific experimental outcomes and provides a logical path to resolving them.

Problem 1: No Reaction or Low Conversion

You have set up the reaction, but analysis (TLC, LC-MS) shows only unreacted starting material.

Logical Troubleshooting Workflow

start Low/No Conversion Observed cause1 Possible Cause: Insufficient Deprotonation start->cause1 cause2 Possible Cause: Poor Electrophile Reactivity start->cause2 cause3 Possible Cause: Extreme Steric Hindrance start->cause3 solution1 Solution: Use Stronger Base / Optimize Solvent cause1->solution1 solution2 Solution: Use More Reactive Alkylating Agent cause2->solution2 solution3 Solution: Increase Reaction Energy cause3->solution3

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Solutions
  • Cause: Insufficient Deprotonation / Poor Base Choice

    • Explanation: Sodium hydride (NaH) might not be strong enough or its heterogeneous nature may be kinetically limiting due to the steric hindrance. The solubility of the resulting indolate salt is also critical for reactivity.

    • Solution: Switch to a stronger, soluble base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are more effective at deprotonating hindered N-H bonds.[6] Changing the solvent to a more polar aprotic one like DMF or DMSO can also improve the solubility and reactivity of the indolate anion.[7]

BaseSolventTemperatureKey Considerations
NaHTHF0 °C to RTStandard, but often ineffective for hindered substrates.
NaHDMF0 °C to RTBetter solubility of the sodium indolate than in THF.[8]
KOtBuTHF / DMFRT to 50 °CStronger, soluble base. Can increase side reactions.
Cs₂CO₃DMF / Acetonitrile50 to 100 °CMilder base, good for substrates with sensitive groups.[4]
LiHMDS / KHMDSTHF-78 °C to RTVery strong, non-nucleophilic bases. Excellent for difficult deprotonations.
  • Cause: Poor Electrophile Reactivity

    • Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl bromide or chloride, the Sₙ2 reaction may be too slow.[3]

    • Solution:

      • Switch to an Alkyl Iodide: If possible, use the corresponding alkyl iodide, which is a much better leaving group.

      • Add a Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.

      • Use a Triflates or Tosylate: Alkyl triflates (R-OTf) and tosylates (R-OTs) are extremely reactive electrophiles and can often overcome low nucleophilicity.

  • Cause: Extreme Steric Hindrance

    • Explanation: The combined steric bulk of the 3-tert-butyl group and your alkylating agent may present a significant kinetic barrier.

    • Solution:

      • Increase Thermal Energy: Refluxing the reaction at a higher temperature can provide the necessary activation energy. Ensure your solvent choice is appropriate for the desired temperature.

      • Microwave Irradiation: Microwave synthesis is highly effective at accelerating sterically hindered reactions by providing rapid and efficient heating, often reducing reaction times from hours to minutes.

Problem 2: Undesired Product Mixture (N1 vs. 5-NH₂ Alkylation)

You are getting a mixture of products, with significant alkylation on the 5-amino group.

Logical Troubleshooting Workflow

start Mixture of N1 and 5-Amino Alkylated Products cause Root Cause: Competing Nucleophilic Sites start->cause solution Definitive Solution: Protecting Group Strategy cause->solution step1 Step 1: Protect 5-Amino Group (e.g., with Boc₂O) solution->step1 step2 Step 2: Perform N1-Alkylation on Protected Indole step1->step2 step3 Step 3: Deprotect 5-Amino Group (e.g., with TFA) step2->step3 end Pure N1-Alkylated Product step3->end

Caption: Recommended workflow for achieving selective N1-alkylation.

Detailed Solution: The Protecting Group Strategy

This is the most effective method to guarantee selectivity. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily installed on the 5-amino group and can be removed under acidic conditions that typically do not affect the N1-alkyl group.

  • Why it Works: The Boc group transforms the nucleophilic amine into a non-nucleophilic carbamate. This leaves the indole nitrogen as the only remaining site for deprotonation and subsequent alkylation, thus directing the reaction to the desired position.[9]

Recommended Experimental Protocols

Protocol 1: Two-Step Protection/Alkylation Strategy (Recommended)
Step A: Boc-Protection of the 5-Amino Group
  • Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected indole, which can often be used in the next step without further purification.

Step B: N1-Alkylation of Boc-Protected Indole
  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous DMF. Cool the solvent to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the cold DMF. Allow the mixture to stir for 10 minutes.

  • Indole Addition: Dissolve the Boc-protected indole from Step A (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Alkylation: After stirring for 30-60 minutes at 0 °C (or until hydrogen evolution ceases), add your alkylating agent (e.g., alkyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Step C: Boc-Deprotection
  • Setup: Dissolve the purified N1-alkylated, 5-Boc-amino-indole in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary to obtain the final product.

References

  • Z. Wanga, H. Wua, C. Yanga, T. Wua, J. Wanga, and W. Cao, "Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones," RSC Advances, 2017.

  • S. L. Buchwald, et al., "CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence," Journal of the American Chemical Society, 2018.

  • B. M. Trost, E. Gnanamani, and C.-I. Hung, "Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol," Angewandte Chemie International Edition, 2017.

  • A. V. Karchava and M. A. Yurovskaya, "Enantioselective Catalytic Synthesis of N-alkylated Indoles," Symmetry, 2020.

  • S. S. Stahl, et al., "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction," Angewandte Chemie International Edition, 2018.

  • P. G. Sammes, et al., "A New Protecting-Group Strategy for Indoles," Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • J. E. G. Ávalos, et al., "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base," Arkivoc, 2002.

  • C. Darcel, et al., "Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols," Organic & Biomolecular Chemistry, 2023.

  • BenchChem Technical Support, "Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation," BenchChem, 2025.

  • BenchChem Technical Support, "Technical Support Center: Selective N-Alkylation of Indoles," BenchChem, 2025.

  • R. A. Bunce, et al., "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines," Molecules, 2022.

  • C. Darcel, et al., "Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles," Chemistry – A European Journal, 2023.

  • M. A. L. G. O. Neto, et al., "Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole," The Journal of Organic Chemistry, 1986.

  • BenchChem Technical Support, "Optimizing reaction conditions for N-alkylation of indoles," BenchChem, 2025.

  • BenchChem Technical Support, "Technical Support Center: N-Protection of Indole Derivatives," BenchChem, 2025.

  • P. J. Smith, et al., "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles," Organic & Biomolecular Chemistry, 2021.

  • Chem Help ASAP, "in the chemical literature: N-alkylation of an indole," YouTube, 2019.

  • A. R. Katritzky, et al., "Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole," The Journal of Organic Chemistry, 1986.

  • P. P. Seth, "N-alkylation of indole derivatives," Google Patents, 2006.

  • M. Trzoss, et al., "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions," Organic Chemistry Frontiers, 2023.

  • BenchChem Technical Support, "troubleshooting low conversion in N-alkylation of secondary amines," BenchChem, 2025.

  • V. V. Negrebetskii, et al., "N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives," Russian Chemical Bulletin, 2002.

  • G. W. Gribble, et al., "A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles," Tetrahedron Letters, 2012.

  • D. G. McCarthy, et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein Journal of Organic Chemistry, 2017.

Sources

Technical Support Center: Synthesis and Purification of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-tert-butyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable indole derivative. Our focus is on providing scientifically grounded solutions to common challenges, ensuring you can achieve high purity and yield in your experiments.

I. Understanding the Synthesis: The Fischer Indole Approach

The most common and direct route to this compound is the Fischer indole synthesis.[1][2][3][4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[2][3] For our target molecule, the likely starting materials are (4-aminophenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone).

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[2][5] The choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) and reaction conditions significantly impacts the reaction's success.[1][2][3]

II. Troubleshooting Common Synthesis Issues

This section addresses frequently encountered problems during the synthesis of this compound and provides actionable solutions.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Sub-optimal Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and acid strength.[6]

    • Troubleshooting: Systematically optimize the reaction conditions. Vary the temperature, reaction time, and the concentration of the acid catalyst. A stronger acid or higher temperature may be necessary to drive the cyclization, but be aware that harsh conditions can also lead to degradation.[6]

  • Starting Material Purity: The purity of the (4-aminophenyl)hydrazine and pinacolone is critical. Impurities can lead to unwanted side reactions.

    • Troubleshooting: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

  • N-N Bond Cleavage: A significant side reaction in Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, especially with electron-donating groups on the phenylhydrazine.[6] The amino group at the 4-position of the phenylhydrazine is electron-donating, which can make this side reaction more prevalent.

    • Troubleshooting: Milder reaction conditions (lower temperature, weaker acid) might favor the desired cyclization over N-N bond cleavage.

Q2: I am observing multiple spots on my TLC plate. What are the possible impurities?

The formation of multiple byproducts is a common challenge. Here are the most probable impurities you might encounter:

  • Unreacted Starting Materials: Incomplete reaction can leave residual (4-aminophenyl)hydrazine and pinacolone.

  • Hydrazone Intermediate: The reaction may stall at the intermediate phenylhydrazone stage, especially under mild conditions.[6]

  • Regioisomers: While pinacolone is a symmetrical ketone, if an unsymmetrical ketone were used, the formation of regioisomers would be a concern.[6]

  • Aldol Condensation Products: Pinacolone can undergo self-condensation under acidic conditions, though this is less common than with aldehydes or ketones with more acidic α-hydrogens.[6]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[7]

III. Purification Strategies: A Multi-pronged Approach

Achieving high purity of this compound often requires a combination of purification techniques. The presence of both a basic amino group and a weakly acidic indole N-H group allows for versatile purification strategies.

Q3: What is the best way to perform an initial clean-up of the crude product?

An acid-base extraction is an excellent first step to separate your product from neutral and acidic/basic impurities.[8][9][10][11][12]

Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Dichloromethane) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral Impurities Separate1->Organic1 remains in organic phase Aqueous1 Aqueous Layer: Protonated Product Separate1->Aqueous1 product extracts to aqueous phase AddBase Add Aqueous Base (e.g., 1M NaOH) to pH > 10 Aqueous1->AddBase Separate2 Extract with Organic Solvent AddBase->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 salts remain in aqueous phase Organic2 Organic Layer: Purified Product Separate2->Organic2 product extracts to organic phase

Caption: Acid-Base Extraction Workflow for this compound Purification.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1 M HCl). The basic amino group of your product will be protonated, making it soluble in the aqueous layer.[11][12]

  • Separate the aqueous layer, which now contains your product as a salt.

  • Wash the organic layer with another portion of aqueous acid to ensure complete extraction.

  • Combine the aqueous layers and basify with a suitable base (e.g., 1 M NaOH) until the solution is basic (pH > 10), which will deprotonate your product and cause it to precipitate or become soluble in an organic solvent.[11]

  • Extract the basified aqueous solution with fresh organic solvent. Your purified product will now be in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Q4: How do I set up a column chromatography protocol for final purification?

Column chromatography is a powerful technique for separating your target compound from closely related impurities.

Choosing the Right Conditions:

ParameterRecommendationRationale
Stationary Phase Silica GelA standard choice for many organic compounds.
Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineA common solvent system for indoles. The triethylamine is added to prevent tailing of the basic amine product on the acidic silica gel.
Gradient Start with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.This allows for the elution of non-polar impurities first, followed by your product, and finally more polar impurities.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: Can I use recrystallization for purification?

Recrystallization can be a very effective final purification step if a suitable solvent system can be found.

Finding a Recrystallization Solvent:

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Troubleshooting: Experiment with a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, and mixtures thereof). For amines, sometimes mixtures of an organic solvent with a small amount of an organic acid like acetic acid can be effective, though this may form a salt.[7]

Step-by-Step Protocol for Recrystallization:

  • Dissolve the impure solid in a minimal amount of hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Characterization of the Final Product

After purification, it is essential to confirm the identity and purity of your this compound. Standard characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

You can compare your obtained data with reference spectra available from commercial suppliers or in the chemical literature to confirm the identity and purity of your compound.[13]

V. Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Reaction Complete TLC Analyze Crude by TLC Start->TLC LowYield Low Yield? TLC->LowYield MultipleSpots Multiple Spots? TLC->MultipleSpots LowYield->MultipleSpots No Optimize Optimize Reaction: - Temperature - Catalyst - Time LowYield->Optimize Yes CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes AcidBase Perform Acid-Base Extraction MultipleSpots->AcidBase Yes Characterize Characterize Pure Product (NMR, MS, HPLC) MultipleSpots->Characterize No (Single Spot) Optimize->Start CheckPurity->Start Column Column Chromatography AcidBase->Column Recrystallize Recrystallization Column->Recrystallize Recrystallize->Characterize End Pure Product Obtained Characterize->End

Caption: A logical workflow for troubleshooting the synthesis and purification of this compound.

VI. References

  • Fischer Indole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Fischer indole synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.

  • Acid-base extraction. (2023, October 26). In Wikipedia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

  • Dove Medical Press. (n.d.). General procedures for the synthesis.

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.

  • The Journal of Organic Chemistry. (2021, August 5). Synthesis of a Series of Diaminoindoles.

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

  • AWS. (n.d.). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis.

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis.

  • BLDpharm. (n.d.). 952664-68-5|this compound.

Sources

Technical Support Center: Purification of Polar 3-tert-Butyl-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-tert-butyl-1H-indol-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but notoriously difficult compounds. The unique combination of a bulky, non-polar tert-butyl group and a polar, basic amine on the indole scaffold presents significant purification hurdles. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my polar indole-amine derivative streaking badly or not eluting from a standard silica gel column?

A1: This is the most common issue and stems from the fundamental chemical properties of your molecule and the stationary phase. Polar aromatic amines present a dual challenge for standard silica gel chromatography.[1]

  • Acid-Base Interaction: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your indole derivative engages in a strong acid-base interaction with these silanols.[1] This can lead to irreversible adsorption, where your compound remains permanently bound to the column.[1]

  • Peak Tailing: Even if the compound elutes, the strong interaction causes significant peak tailing. As the compound moves down the column, it repeatedly binds and slowly unbinds from the acidic sites, resulting in a broad, streaking elution profile rather than a sharp band. This severely compromises resolution and purity.[1]

  • Low Recovery: The combination of irreversible binding and the difficulty in eluting the "tailed" portion of your product often results in poor mass recovery.[1]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the cooling solution as a liquid phase (the "oil") rather than a solid crystalline lattice.[2] This is common for compounds that are either impure or have a low melting point. The oil is essentially a supersaturated solution of your compound in the solvent, which can trap impurities and is difficult to handle.

Causality & Solutions:

  • Supersaturation: The solution has become supersaturated too quickly or at a temperature above the compound's melting point.

    • Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature, then move it to an ice bath. Rapid cooling promotes oiling.[3]

  • Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution non-selectively.

    • Solution 1: Use a Solvent Pair. Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy (saturated).[4] Reheat to clarify and then cool slowly. This fine-tunes the solubility properties.

    • Solution 2: Scratching & Seeding. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound to the cooled solution.

Q3: I'm struggling to find a single suitable solvent for recrystallization. What is the best strategy?

A3: It is very common for compounds, especially those with mixed polarity like yours, to be too soluble in some solvents and not soluble enough in others, making a single-solvent recrystallization impossible.[2] The most effective strategy is to use a solvent pair.[4][5]

The principle is to use one solvent that readily dissolves your compound ("good" solvent) and a second, miscible solvent in which your compound is poorly soluble ("poor" solvent). The goal is to create a mixture where the compound is soluble when hot but insoluble when cold.[4]

Common Solvent Pairs to Consider:

  • Ethanol-Water[4]

  • Methanol-Water

  • Acetone-Hexane[5]

  • Ethyl Acetate-Hexane[5]

  • Toluene-Hexane or Toluene-Ligroin[4]

See Protocol 2 for a step-by-step guide on selecting an appropriate solvent pair.

Purification Troubleshooting Guides

This section provides structured workflows and protocols to overcome specific purification challenges.

Guide 1: Troubleshooting Flash Chromatography

The key to successful chromatography of polar amines is to mitigate the interaction with the stationary phase.

Workflow for Selecting a Purification Strategy

G start Crude Product Analysis (TLC, LCMS) is_solid Is the crude product a solid? start->is_solid main_spot Is there a major spot on TLC? is_solid->main_spot Yes chromatography Proceed to Flash Chromatography (See Protocol 1) is_solid->chromatography No (Oil) try_recryst Attempt Recrystallization (See Protocol 2) main_spot->try_recryst Yes main_spot->chromatography No (Complex Mixture) try_recryst->chromatography Fails or Low Purity success Pure Product try_recryst->success chromatography->success reassess Reassess crude purity. Consider chemical derivatization or alternative purification. chromatography->reassess Fails

Caption: Decision workflow for initial purification strategy.

Protocol 1: Flash Chromatography of Polar Indole-Amines

This protocol focuses on modifying standard procedures to successfully purify your target compound.

Step 1: Stationary Phase Selection

  • Option A (Recommended): Deactivated Silica. Use commercially available silica treated with a base or prepare it by flushing a standard silica column with your chosen mobile phase containing 1-2% triethylamine (TEA) or ammonium hydroxide before loading your sample.

  • Option B: Alumina (Basic). Alumina is a basic stationary phase and can be an excellent alternative to silica, preventing the strong acidic interactions.

  • Option C: Reversed-Phase (C18). If your compound has sufficient hydrophobic character from the tert-butyl group, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water may provide excellent separation.

Step 2: Mobile Phase Selection & Optimization

  • Initial TLC Screening: Use a relatively polar solvent system like 9:1 Dichloromethane (DCM)/Methanol or 8:2 Ethyl Acetate (EtOAc)/Hexane as a starting point.

  • Add a Basic Modifier: To the chosen solvent system, add 0.5-2% triethylamine (TEA). On a TLC plate, you should observe a significant improvement: the spot for your amine will be much tighter and have a higher Rf value compared to the same solvent system without TEA. The TEA acts as a competitive base, occupying the acidic sites on the silica and allowing your compound to travel more freely.[6]

  • Optimize the Gradient: Based on the TLC with the basic modifier, develop an appropriate gradient for your column. A typical starting point could be a gradient from 100% Hexane/1% TEA to 50:50 EtOAc/Hexane/1% TEA.

Step 3: Sample Loading

  • Dry Loading (Preferred): Dissolve your crude material in a strong solvent (e.g., methanol or DCM), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely. Load the resulting dry powder onto the top of your column. This technique generally results in sharper bands and better separation.

  • Wet Loading: If dry loading is not feasible, dissolve your sample in the absolute minimum amount of the initial mobile phase solvent or a slightly stronger solvent like DCM.

Chromatography Troubleshooting Table
Observation Potential Cause Recommended Solution
Compound will not elute Strong binding to silica; mobile phase is not polar enough.1. Add 1-2% triethylamine or ammonium hydroxide to the mobile phase. 2. Switch to a more polar solvent system (e.g., increase methanol percentage in DCM/MeOH). 3. Consider switching to an alumina or C18 column.
Severe peak tailing Acid-base interaction with silica silanol groups.1. Add a basic modifier (TEA, NH₄OH) to the mobile phase to block acidic sites.[6] 2. Use deactivated silica or basic alumina.
Poor separation from impurities Improper solvent system or gradient.1. Run a shallower gradient to increase resolution. 2. Screen alternative solvent systems (e.g., Toluene/Acetone, DCM/Methanol).
Low Mass Recovery Irreversible adsorption or compound decomposition on silica.1. Use a deactivated stationary phase (alumina, treated silica). 2. Work quickly and avoid leaving the compound on the column for extended periods.
Guide 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique for achieving high purity if a suitable solvent system can be identified.[4]

Workflow for Recrystallization Troubleshooting

G start Attempted Recrystallization problem What is the issue? start->problem oils_out Compound 'Oils Out' problem->oils_out Oiling no_crystals No Crystals Form problem->no_crystals No Formation low_purity Purity is Low problem->low_purity Low Purity sol_oils 1. Cool solution more slowly. 2. Add more 'good' solvent to reduce saturation. 3. Try a different solvent pair. 4. Use a seed crystal. oils_out->sol_oils sol_no_crystals 1. Solution is not saturated. Evaporate some solvent. 2. Induce crystallization: scratch flask or add seed crystal. 3. Cool to lower temperature (ice/salt bath). 4. Re-evaluate solvent choice. no_crystals->sol_no_crystals sol_low_purity 1. Impurities co-precipitated. Ensure complete dissolution in hot solvent. 2. Wash crystals with ice-cold solvent during filtration. 3. Perform a second recrystallization. low_purity->sol_low_purity

Sources

minimizing dimer formation in 3-tert-butyl-1H-indol-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dimer Formation in Synthetic Reactions

Introduction: The Challenge of Dimerization

3-tert-butyl-1H-indol-5-amine is a valuable building block in medicinal chemistry. However, its inherent reactivity, particularly the electron-rich nature of the indole core, can lead to undesired side reactions, most notably dimerization. The sterically demanding tert-butyl group at the C3 position significantly influences its reactivity, largely preventing the common acid-catalyzed C2-C3' dimerization pathway observed in simpler indoles. Consequently, alternative and often unexpected dimerization pathways can emerge, complicating reaction workups, reducing yields, and posing significant purification challenges.

This guide is designed to provide a comprehensive understanding of the potential dimerization pathways for this specific molecule and to offer practical, field-proven strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dimerization?

The indole nucleus is electron-rich and susceptible to electrophilic attack. The C5-amino group further enhances this electron density through resonance, making the molecule highly nucleophilic. While the C3-tert-butyl group offers steric protection at that position, other sites on the indole ring, including C2, N1, and the benzene portion, remain potential points of reactivity. Under certain reaction conditions, particularly those involving oxidants or trace acids, the molecule can react with itself to form dimeric impurities.

Q2: What are the most likely structures of the dimers formed from this compound?

Due to the C3-tert-butyl group, the classic C2-C3' dimer is sterically disfavored. Instead, several alternative dimer structures are more plausible. The exact dimer formed will depend on the specific reaction conditions.

  • C2-C2' Dimer: This can form via oxidative coupling, where two indole molecules are linked at their C2 positions.

  • N1-C2' Dimer: This involves the formation of a bond between the nitrogen of one indole and the C2 position of another.

  • N1-N1' Dimer: This can occur under specific oxidative conditions, leading to a hydrazine-linked dimer.

  • Benzene Ring Dimers (e.g., C4-C4', C6-C6', C7-C7'): The electron-donating C5-amino group can activate the benzene ring towards electrophilic substitution, potentially leading to dimerization at these positions, especially in the presence of strong electrophiles or under oxidative conditions.[1][2]

Q3: What analytical techniques are best for detecting and characterizing these dimers?

A combination of chromatographic and spectroscopic methods is essential for identifying and characterizing dimer byproducts.

  • Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Useful for initial detection of impurities. Dimer byproducts will typically have different retention factors (Rf) or retention times compared to the starting material and the desired product.

  • Mass Spectrometry (MS): Provides the molecular weight of the dimer, which is a key piece of evidence for its formation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The disappearance of specific proton signals (e.g., the N-H or C2-H proton) and the appearance of new, often complex, signal patterns can help elucidate the dimer's structure. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the connectivity of the dimer.[3][4][5][6]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to dimer formation.

Issue 1: An unexpected, high molecular weight byproduct is observed by MS.

Is it possible that a dimer has formed even though my reaction is not acidic?

Yes, dimerization is not limited to acid-catalyzed pathways, especially with a C3-substituted indole. Oxidative and radical-mediated pathways are significant possibilities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Oxidative Dimerization Trace amounts of oxygen or other oxidizing agents in the reaction mixture can lead to the formation of radical cations that can then dimerize. The electron-rich 5-aminoindole is particularly susceptible to oxidation.1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Inert Atmosphere: Run reactions under a strict inert atmosphere of argon or nitrogen. 3. Use Fresh Solvents: Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Use freshly distilled or inhibitor-free solvents.
Radical-Mediated Dimerization Some reaction initiators or conditions can generate radicals that can initiate a dimerization cascade.[7][8]1. Scrutinize Reagents: Be aware of any reagents that can promote radical formation (e.g., peroxides, AIBN, or even some transition metal catalysts under certain conditions). 2. Control Temperature: Higher temperatures can sometimes promote unwanted radical side reactions. 3. Add Radical Inhibitors: In some cases, the addition of a radical scavenger like BHT or TEMPO might be beneficial, but this should be tested on a small scale as it could interfere with the desired reaction.
Transition-Metal Catalysis Many cross-coupling reactions utilize transition metal catalysts (e.g., Palladium, Copper).[9][10][11][12][13][14] These can sometimes facilitate oxidative homocoupling (dimerization) of the starting material as a side reaction.1. Optimize Ligand: The choice of ligand can significantly influence the selectivity of the catalyst. Experiment with different ligands to favor the desired cross-coupling over homocoupling. 2. Adjust Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of dimer formation. 3. Control Additives: The nature and amount of base or other additives can impact the catalytic cycle and the extent of side reactions.
Issue 2: My NMR spectrum is complex and suggests the presence of multiple aromatic species.

How can I determine the structure of the dimer and the point of connection?

A systematic NMR analysis is key.

Workflow for Dimer Structure Elucidation:

workflow start Complex NMR Spectrum ms Confirm Dimer Mass (MS) start->ms one_d_nmr Analyze ¹H and ¹³C NMR start->one_d_nmr disappearance Identify Missing Monomer Signals (e.g., C2-H, N-H) one_d_nmr->disappearance two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr hmbc Identify Key HMBC Correlations (long-range C-H couplings) disappearance->hmbc two_d_nmr->hmbc structure Propose Dimer Structure hmbc->structure

Caption: Workflow for Dimer Structure Elucidation.

Step-by-Step Protocol for NMR Analysis:

  • Confirm Dimerization: First, confirm the presence of a dimer by mass spectrometry. The molecular weight should be approximately double that of the starting material.

  • Analyze the ¹H NMR Spectrum:

    • Look for the disappearance of a key proton signal from the monomer, such as the C2-H proton (if a C2-linked dimer is suspected) or the N-H proton (if an N1-linked dimer is suspected).

    • Note the integration of the aromatic and tert-butyl signals. A dimer will have twice the number of these protons compared to the monomer.

    • Observe changes in the chemical shifts and coupling patterns of the remaining protons. Dimerization will alter the electronic environment and spatial arrangement of the protons.

  • Analyze the ¹³C NMR Spectrum:

    • Look for the disappearance of a carbon signal from the monomer.

    • Expect to see a more complex spectrum with roughly double the number of signals, unless the dimer is highly symmetrical.

  • Utilize 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each indole unit of the dimer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for identifying the point of linkage between the two indole units. Look for long-range correlations (2-3 bonds) between a proton on one indole ring and a carbon on the other. For example, a correlation between the C2'-H of one ring and the C2 of the other would confirm a C2-C2' linkage.

Issue 3: Dimer formation is inconsistent between batches.

What experimental parameters should I control more carefully to ensure reproducibility?

Inconsistent dimer formation often points to subtle variations in reaction setup and reagent quality.

Key Parameters for Control:

Parameter Importance and Control Measures
Atmosphere As discussed, oxygen can promote oxidative dimerization. Ensure a consistently inert atmosphere for every reaction.
Solvent Quality Peroxides in aged solvents are a common culprit. Always use freshly opened bottles of high-purity solvents or distill them immediately before use.
Reagent Purity Impurities in starting materials or reagents can sometimes catalyze side reactions. Use reagents of the highest possible purity.
Water Content Trace amounts of water can affect the activity of certain catalysts and reagents. Use anhydrous solvents and dry glassware thoroughly when necessary.
Rate of Addition For reactions where one reagent is added to another, the rate of addition can influence local concentrations and potentially favor dimerization. Maintain a slow and consistent addition rate.
Stirring Inefficient stirring can lead to localized "hot spots" of high concentration, which can promote side reactions. Ensure vigorous and efficient stirring throughout the reaction.

Preventative Strategies: A Proactive Approach

The best way to deal with dimerization is to prevent it from happening in the first place.

General Recommendations:

  • Protecting Groups: If the N-H or the C5-amino group is not involved in the desired transformation, consider protecting it. An N-Boc or N-benzyl group can reduce the nucleophilicity of the indole and may sterically hinder dimerization. The amino group can be protected as an amide or carbamate.

  • Reaction Temperature: In general, running reactions at the lowest effective temperature can help to minimize side reactions.

  • Choice of Base: If a base is required, use the weakest base that is effective for the desired transformation. Strong bases can deprotonate the indole N-H, increasing its nucleophilicity and potential for side reactions.

  • Scavengers: In cases where a reactive electrophile is generated in situ, using a scavenger to trap any excess can prevent it from reacting with the starting material or product.

Conclusion

Minimizing dimer formation in reactions with this compound requires a careful and considered approach. By understanding the potential dimerization pathways that are favored by this unique substitution pattern and by diligently controlling key experimental parameters, researchers can significantly improve reaction outcomes. This guide provides a starting point for troubleshooting and developing robust, high-yielding synthetic procedures.

References

  • Singh, A., Vanaparthi, S., Choudhary, S., Krishnan, R., & Kumar, I. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances, 9(45), 26235–26241.
  • Li, J., et al. (2013). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations.
  • Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic letters, 17(6), 1373–1376.
  • Kadu, V. D., et al. (2020). Metal-free oxidative coupling of arylmethylamines with indoles: a simple, environmentally benign approach for the synthesis of 3,3′-bis(indolyl)methanes. RSC Advances, 10(39), 23254–23262.
  • O'Connor, M. J., et al. (2019). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
  • Gao, K., & Yoshikai, N. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Synthesis, 48(13), 1993-2008.
  • Cacchi, S., & Fabrizi, G. (2011). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. Chemical Society Reviews, 40(10), 4977-4992.
  • Noonim, P., et al. (2021). Noonindoles A–F: Rare Indole Diterpene Amino Acid Conjugates from a Marine-Derived Fungus, Aspergillus noonimiae CMB-M0339. Marine Drugs, 19(11), 616.
  • Pan, X., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 860764.
  • Douglas, C. J., & Movassaghi, M. (2019). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. ChemSusChem, 12(13), 3144-3151.
  • Beeler, A. B., & Stephenson, C. R. J. (2012). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. CHIMIA International Journal for Chemistry, 66(6), 389-393.
  • Wang, T., et al. (2019). Synthesis and cytotoxicity evaluation of novel C7-c7, C7-N3 and N3-N3 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 1(15), 2630-2647.
  • Movassaghi, M., & Schmidt, M. A. (2007). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
  • Kozikowski, A. P., et al. (2003). Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 68(4), 1347-1357.
  • Baran, P. S., & DeMartino, M. P. (2008). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. Journal of the American Chemical Society, 130(49), 16492-16493.
  • Douglas, C. J., & Movassaghi, M. (2019). Oxidative Coupling of Indoles with 3-Oxindoles.
  • Stephenson, C. R. J., & Beeler, A. B. (2012). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. CHIMIA International Journal for Chemistry, 66(6), 389-393.
  • Kadam, S. S., et al. (2012). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Journal of Molecular Structure, 1028, 31-38.
  • Park, S. B., & Alper, H. (2004). Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes. Organic Letters, 6(8), 1313-1315.
  • Noland, W. E., & Sundberg, R. J. (1963). A Novel Rearrangement Involving Indole Dimers. The Journal of Organic Chemistry, 28(3), 884-886.
  • Bar-Sela, G., et al. (2015). Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates. Journal of Biological Chemistry, 290(35), 21338-21346.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2013). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. Journal of the American Chemical Society, 135(30), 10906-10909.
  • Back, T. G. (2001). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Accounts of Chemical Research, 34(7), 535-543.
  • Kadam, S. S., et al. (2012). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Journal of Molecular Structure, 1028, 31-38.
  • Singh, A., et al. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances, 9(45), 26235-26241.
  • Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. (2020). Metabolites, 10(1), 28.
  • Wang, T., et al. (2003). Synthesis and cytotoxicity evaluation of novel C7-c7, C7-N3 and N3-N3 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 1(15), 2630-2647.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-rich substrate, 3-tert-butyl-1H-indol-5-amine. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst selection and reaction optimization for this challenging substrate.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block, but its structure presents distinct challenges for cross-coupling, primarily for Buchwald-Hartwig amination reactions where it serves as the amine partner.

  • Steric Hindrance: The large tert-butyl group at the C3 position significantly encumbers the C4 and C5 positions. This steric bulk near the reacting amine necessitates carefully selected catalysts that can accommodate hindered substrates.[1][2]

  • Lewis Basicity: The substrate contains two nitrogen atoms—the primary amine and the indole nitrogen. Both can act as ligands and coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, slowing or halting the catalytic cycle.[3][4]

  • Electron-Rich Nature: The indole ring is an electron-rich aromatic system, which influences the reactivity of the palladium catalyst throughout the catalytic cycle.

This guide will help you navigate these challenges to achieve successful and reproducible C-N bond formations.

Core Concept: The Buchwald-Hartwig Amination Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The generally accepted cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - L Deprotonation Palladium Amido Complex AmineCoord->Deprotonation + Base - [Base-H]X Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system to use as a starting point for a Buchwald-Hartwig reaction with this compound?

For a sterically hindered primary aniline like this, a robust and highly active catalyst system is required. We recommend starting with a modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems are designed to promote the challenging reductive elimination step, which is often rate-limiting for hindered substrates.[1][7]

A strong starting point would be:

  • Palladium Source: A G3 (3rd Generation) or G4 (4th Generation) Buchwald Precatalyst. These are air-stable and form the active Pd(0) species reliably under reaction conditions.[8]

  • Ligand: A bulky biarylphosphine ligand such as tBuXPhos , RuPhos , or BrettPhos .[9] These ligands possess the steric bulk necessary to accelerate the C-N bond-forming step.[1]

  • Base: Sodium tert-butoxide (NaOt-Bu) is often the most effective base for hindered amines, as it is strong enough to deprotonate the coordinated amine without causing significant side reactions.[10]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard choices.[10]

Q2: Why are bulky biarylphosphine ligands so critical for this specific substrate?

The success of coupling a hindered amine like this compound hinges on the final, C-N bond-forming step: reductive elimination.

  • Accelerating Reductive Elimination: The large steric profile of ligands like RuPhos or BrettPhos creates a congested environment around the palladium center. This crowding favors the reductive elimination pathway, which relieves the steric strain, over competing decomposition pathways like beta-hydride elimination.[1][11]

  • Preventing Catalyst Deactivation: These ligands form stable, monoligated Pd(0) species in solution, which are often the most catalytically active. This helps prevent the formation of less active, bridged palladium dimers.[5]

Q3: How do I select the appropriate base? My reaction is sensitive to strong bases.

Base selection is critical and often substrate-dependent. While strong alkoxide bases are often necessary, weaker bases can be screened if functional group incompatibility is a concern (e.g., presence of esters or nitro groups).[8][10]

  • Strong Bases (Highest Activity): Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are typically the most effective for hindered amines, providing the fastest reaction rates.[10]

  • Weaker Bases (Better Functional Group Tolerance): If NaOt-Bu causes decomposition or side reactions, consider screening cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These may require higher temperatures or longer reaction times to achieve full conversion.[10][12]

Q4: What are the most common side reactions, and how can they be minimized?
  • Hydrodehalogenation: This occurs when the aryl halide is converted to an arene (Ar-H). It often competes with the desired C-N coupling. Using bulkier ligands can minimize this by making reductive elimination faster than competing pathways.[8]

  • Catalyst Decomposition (Palladium Black): The formation of palladium black indicates the catalyst has precipitated from the solution and is no longer active. This is often caused by exposure to oxygen or insufficient ligand stabilization. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that high-purity, degassed solvents are used. Using a slight excess of ligand relative to the palladium precursor can sometimes help maintain catalyst stability.[8]

  • Indole N-Arylation: While the primary amine is more nucleophilic, competitive arylation at the indole N-H position is possible, especially under harsh conditions. If this is observed, screening weaker bases or lower temperatures may be beneficial.

Q5: Can I use this compound in other cross-coupling reactions like Suzuki or Heck?

Not directly as the nucleophile. Reactions like Suzuki-Miyaura, Heck, and Sonogashira couple an organometallic reagent or an alkene/alkyne with an organohalide (or triflate).[13][14][15] The amine group on your substrate is a nucleophile for C-N coupling.

To use the indole core in these other reactions, it would first need to be converted into an electrophile, for instance, by halogenation (e.g., bromination or iodination) at another position on the indole ring (e.g., C2, C4, C6, or C7).

Troubleshooting Guide

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckPurity Are Reagents High Purity? Start->CheckPurity Sol_Catalyst1 Use air-stable G3/G4 precatalyst. Ensure rigorous inert atmosphere. CheckCatalyst->Sol_Catalyst1 Sol_Catalyst2 Screen bulkier ligands (e.g., tBuXPhos, BrettPhos). CheckCatalyst->Sol_Catalyst2 Sol_Conditions1 Increase temperature in increments (e.g., 80°C -> 100°C -> 120°C). CheckConditions->Sol_Conditions1 Sol_Conditions2 Screen alternative bases (e.g., NaOtBu -> K3PO4 -> Cs2CO3). CheckConditions->Sol_Conditions2 Sol_Purity Recrystallize/distill substrates. Use fresh, anhydrous/degassed solvent. CheckPurity->Sol_Purity

Caption: Decision workflow for troubleshooting low conversion.

Problem: Low or No Conversion of Starting Materials

This is the most common issue, often stemming from an inactive catalyst or suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Inactivation.

    • Why it happens: The active Pd(0) species is sensitive to oxygen.[4] Furthermore, the two nitrogen atoms in the substrate can over-coordinate to the palladium center, inhibiting its reactivity.

    • Troubleshooting Steps:

      • Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Use Schlenk techniques or a glovebox. Degas your solvent thoroughly via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[8]

      • Use a Robust Precatalyst: Switch to an air-stable, well-defined precatalyst like a Buchwald G3 or G4 precatalyst. These are designed for reliable activation and are often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[16]

      • Check Reagent Purity: Trace impurities in amines can poison the catalyst. If possible, purify the this compound by recrystallization or column chromatography before use.[8]

  • Possible Cause 2: Insufficient Catalyst Activity for Hindered Substrate.

    • Why it happens: The steric bulk of the tert-butyl group and the aryl halide partner may require a more active catalyst system to overcome the high energy barrier for reductive elimination.

    • Troubleshooting Steps:

      • Screen Bulkier Ligands: If you started with a less bulky ligand (e.g., XPhos), screen more sterically demanding ones like tBuXPhos or BrettPhos . The increased bulk can dramatically accelerate the reaction.[1][7]

      • Increase Temperature: C-N couplings with hindered substrates often require more thermal energy. If your reaction is running at 80-90 °C, try increasing the temperature to 100-110 °C. Monitor for potential decomposition.[4]

Problem: Formation of Palladium Black
  • Why it happens: This indicates that the palladium catalyst has agglomerated and precipitated out of solution, rendering it inactive. This typically occurs when the ligand cannot sufficiently stabilize the palladium species, often at elevated temperatures or in the presence of trace oxygen.[17]

  • Troubleshooting Steps:

    • Improve Inert Conditions: This is the primary cause. Re-evaluate your degassing and inert atmosphere techniques.

    • Use a More Robust Ligand/Precatalyst: The Buchwald G3 and G4 precatalysts are generally more resistant to decomposition.[9]

    • Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to palladium) can sometimes help to better stabilize the catalytic species in solution.[8]

Problem: Significant Hydrodehalogenation of the Aryl Halide
  • Why it happens: An unproductive side reaction where the aryl halide is reduced to the corresponding arene. This can occur if the reductive elimination step is slow, allowing other pathways to compete.

  • Troubleshooting Steps:

    • Employ a More Sterically Hindered Ligand: As mentioned previously, the primary strategy to combat this is to use a ligand with greater steric bulk. This accelerates the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[1]

    • Change the Base: In some systems, the choice of base can influence the rate of side reactions. Screening a weaker base like K₃PO₄ might be beneficial, though it may require a higher temperature.

Recommended Protocols & Data

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

This table provides a set of robust starting points for screening. All reactions should be performed under an inert atmosphere (N₂ or Ar).

ComponentRecommendation A (High Activity)Recommendation B (High Tolerance)Rationale
Pd Precatalyst RuPhos Pd G3 (1-2 mol%)XPhos Pd G4 (1-2 mol%)G3/G4 precatalysts offer high stability and reliable activation.[9]
Ligand RuPhos (1.1 eq to Pd)XPhos (1.1 eq to Pd)RuPhos is excellent for hindered primary amines. XPhos is a robust, general ligand.[1][7]
Base NaOt-Bu (1.5 equiv.)K₃PO₄ (2.0 equiv.)NaOt-Bu provides high rates. K₃PO₄ offers better functional group tolerance.[10]
Solvent Toluene or CPME (0.2 M)1,4-Dioxane (0.2 M)Aprotic, non-coordinating solvents are preferred. Ensure they are anhydrous and degassed.
Temperature 100 - 110 °C100 - 120 °CHindered couplings require elevated temperatures for reasonable reaction times.
Reactants Aryl Halide (1.0 equiv.)Aryl Halide (1.0 equiv.)---
Indol-5-amine (1.2 equiv.)Indol-5-amine (1.2 equiv.)A slight excess of the amine is standard practice.
Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed for a 0.2 mmol scale reaction in a 2-dram vial, suitable for screening different catalysts and conditions.

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and the base (e.g., NaOt-Bu, 0.3 mmol, 1.5 equiv.).

  • Inerting: Cap the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: In a separate vial or in a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous, degassed solvent. Add the required volume of this catalyst solution to the reaction vial via syringe. Bring the final reaction volume to achieve the desired concentration (e.g., 1 mL for 0.2 M).

  • Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Work-up (for analysis): Once the reaction is deemed complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (2 mL) and water (1 mL). Shake, allow the layers to separate, and analyze the organic layer.[4]

References

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
  • Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Strassfeld, D. A., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available at: [Link]

  • Johansson, Seechurn, C. C., et al. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • University of Michigan. Cross-Coupling Chemistry.
  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Singh, R., et al. (2025). A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp 2 )–H alkylation of indoles. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Muzammil, N. N., et al. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia.
  • Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Nolan, S. P., et al. (2015). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2025). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. PubMed Central. Available at: [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2020). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Garg, N. K., et al. (2017). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society.
  • ResearchGate. (2025). ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles.
  • Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • MDPI. (2012). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Avanthay, M. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
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  • Organic Letters. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • National Institutes of Health. (2022). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). The Organic Chemistry Tutor. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-butyl-1H-indol-5-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a bulky, electron-donating tert-butyl group at the C3 position and a nucleophilic amino group at C5, presents both opportunities and challenges in synthetic chemistry. The tert-butyl group sterically hinders the typically highly reactive C3 position, redirecting reactivity, while the amino group offers a prime site for functionalization. However, the success of these transformations is profoundly influenced by the choice of solvent.

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding common issues encountered during the chemical modification of this compound, with a specific focus on the causal effects of solvent selection.

Core Principles: The Role of the Solvent

The solvent is not merely an inert medium but an active participant that can dictate reaction pathways, rates, and outcomes. Its key properties include:

  • Polarity: The ability to stabilize charged intermediates or transition states. Polar solvents can accelerate reactions that involve the formation of charged species.[1][2]

  • Proticity: The availability of a proton for hydrogen bonding.

    • Protic Solvents (e.g., water, methanol, ethanol) can solvate both cations and anions. They excel at stabilizing leaving groups but can also form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity.[3]

    • Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack acidic protons. Polar aprotic solvents are particularly effective at solvating cations while leaving anions (nucleophiles) relatively "naked" and highly reactive.[3]

  • Coordinating Ability: Some solvents, like acetonitrile or pyridine, can coordinate to metal catalysts, potentially inhibiting their activity.[4]

Troubleshooting & FAQs: Reaction-Specific Guidance

This section addresses common problems encountered during specific reactions of this compound, linking them directly to solvent effects.

N-Functionalization of the 5-Amino Group (e.g., Acylation, Sulfonamidation, Alkylation)

Question: My N-acylation/sulfonamidation reaction with an acid chloride/sulfonyl chloride is sluggish and gives low yields in THF. What is the issue?

Answer: The primary issue is often twofold: poor solubility of the starting amine hydrochloride salt (if used) and suboptimal reaction conditions for the free base. While THF is a common choice, its moderate polarity may not be sufficient. More critically, the reaction generates HCl, which protonates the starting amine, deactivating it towards further reaction.

Troubleshooting Workflow:

  • Add a Base: Incorporate a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.

  • Solvent Choice:

    • Initial Attempt: Switch to acetonitrile (ACN). It is a polar aprotic solvent that often provides excellent solubility for the reactants and facilitates the reaction. A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, and triethylamine in acetonitrile is effective for sulfonamidation.[5]

    • Alternative: Dichloromethane (DCM) is another excellent choice, particularly if product isolation involves aqueous work-up, as it is immiscible with water.

  • Temperature: Most acylations and sulfonamidations proceed readily at room temperature. If the reaction is still slow, gentle heating (40-50 °C) can be beneficial, but monitor for potential side reactions.

dot

Caption: Troubleshooting workflow for N-acylation.

Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Question: I'm trying to couple an aryl bromide to the 5-amino group using a Buchwald-Hartwig reaction, but the catalyst seems inactive or provides inconsistent results.

Answer: Buchwald-Hartwig aminations are notoriously sensitive to the reaction environment, especially the solvent.[6] Catalyst inhibition and poor solubility of the base are common failure points.

Technical Insights & Troubleshooting:

  • Solvent Selection is Critical:

    • Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[4]

    • Recommended: Ethereal solvents like 1,4-dioxane and THF , or aromatic hydrocarbons such as toluene , are most commonly used and generally give reliable results.[4][7] For substrates with poor solubility, dimethylacetamide (DMAc) can be an effective alternative.[8]

  • Base Solubility: Strong, inorganic bases like sodium tert-butoxide (NaOtBu) are frequently used but have poor solubility in many organic solvents.[4] This can lead to reproducibility issues.

    • Solvent Strategy: Toluene is often a good choice as it can be heated to high temperatures (80-100 °C), which aids in dissolving the base and promoting the reaction.[4] Using a more soluble organic base like LHMDS can sometimes resolve issues related to base-sensitive functional groups.[9]

  • Air & Water Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. While small amounts of water can sometimes be beneficial for the reduction of the Pd(II) precatalyst, the reaction should be run under an inert atmosphere (Argon or Nitrogen).[9]

Table 1: Common Solvents for Buchwald-Hartwig Amination

SolventTypical Temp. (°C)AdvantagesDisadvantages
Toluene80-110High boiling point, good for base solubility.[4][7]Can be difficult to remove.
1,4-Dioxane80-100Good general solvent, widely used.[7][8]Peroxide formation risk, high freezing point.
THF65Lower boiling point, easy to remove.May not be sufficient for less reactive substrates.
DMAc100-120Excellent solvating power for difficult substrates.[8]High boiling point, difficult to remove.
Electrophilic Aromatic Substitution (EAS) on the Indole Ring

Question: I'm attempting a bromination of this compound and getting a complex mixture of products instead of clean substitution. Why is the regioselectivity poor?

Answer: The indole ring is highly electron-rich and prone to electrophilic attack.[10] The 5-amino group is a powerful activating, ortho-, para-directing group, while the indole nitrogen directs to C3. The tert-butyl group at C3 blocks this position, forcing substitution elsewhere. The competition between the directing effects of the amino group (to C4 and C6) and the inherent reactivity of the indole nucleus can lead to mixtures. The solvent plays a crucial role in moderating the electrophile's reactivity and stabilizing the charged intermediates (arenium ions).[11]

Solvent-Driven Strategy for Regiocontrol:

  • Non-polar Solvents (e.g., Dichloromethane, Chloroform): These solvents do not strongly solvate the electrophile (e.g., Br₂ or NBS), keeping it highly reactive. This can lead to lower selectivity and potential over-reaction.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like DMF can reversibly form a complex with the electrophile (e.g., a Vilsmeier-Haack type reagent with NBS), which moderates its reactivity and can lead to higher selectivity. A study on the direct bromination of indoles highlighted the use of DMF as the solvent.[12]

  • Protic Solvents (e.g., Acetic Acid): These solvents can stabilize the cationic Wheland intermediate, influencing the reaction kinetics.[1] However, they can also protonate the 5-amino group, deactivating the ring and potentially altering the regiochemical outcome.

dot

EAS_Solvent_Effect cluster_0 Solvent Environment cluster_1 Reaction Outcome Solvent Solvent Choice Protic Protic (e.g., Acetic Acid) Solvent->Protic Aprotic Polar Aprotic (e.g., DMF) Solvent->Aprotic NonPolar Non-Polar (e.g., DCM) Solvent->NonPolar Outcome1 Stabilizes Intermediate Can protonate Amine (Deactivation) Protic->Outcome1 Outcome2 Moderates Electrophile (Higher Selectivity) Aprotic->Outcome2 Outcome3 Highly Reactive Electrophile (Lower Selectivity) NonPolar->Outcome3

Caption: Influence of solvent class on electrophilic substitution.

Experimental Protocols

Protocol 1: N-Sulfonamidation of this compound

This protocol is optimized for selectivity and yield based on solvent choice.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent & Base Addition: Add dry acetonitrile (ACN, approx. 0.1 M concentration relative to the amine). Add triethylamine (TEA, 2.2 eq). Stir the mixture under a nitrogen atmosphere until all solids dissolve.

    • Scientist's Note: ACN is chosen for its ability to dissolve the reactants and its aprotic nature, which enhances the nucleophilicity of the amine. TEA is crucial to neutralize the HCl byproduct.[5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

    • Observation: A precipitate (triethylammonium chloride) will likely form upon addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the solid precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (2025).
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  • Benchchem. (2025).
  • ResearchGate. (n.d.). General reactivity of 3-substituted indoles.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
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  • Palmieri, A., Petrini, M., & Shaikh, R. R. (2010). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry, 8(6), 1259–1270.
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  • ResearchGate. (n.d.). Effect of solvent on the alkylation.
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
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  • NIH. (2025).
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  • Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), weak base (Cs2CO3)
  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry.
  • Quora. (2017).
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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-tert-butyl-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, indole derivatives stand out for their vast therapeutic and electronic applications. Among them, the 3-tert-butyl-1H-indol-5-amine scaffold is a key building block for developing novel pharmaceutical agents. The precise substitution pattern on the indole ring is paramount to a compound's biological activity, necessitating unambiguous structural characterization. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone technique for the structural elucidation of these derivatives, comparing its performance and insights against other common analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed map of the proton framework within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can deduce the precise connectivity and chemical environment of each proton. For a complex scaffold like this compound, this technique is indispensable for confirming the intended structure and identifying any isomeric impurities.

The general structure and proton numbering for the this compound core are shown below.

Caption: Structure of this compound with proton numbering.

Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The chemical environment of each proton in the this compound scaffold gives rise to a characteristic signal in the ¹H NMR spectrum. The expected chemical shifts are influenced by electron-donating and withdrawing groups, aromaticity, and steric effects.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
H1 (N-H) 10.0 - 11.5Broad Singlet (br s)Highly deshielded due to the aromatic system and nitrogen's electronegativity. Its broadness and chemical shift are solvent-dependent.
tert-Butyl 1.3 - 1.5Singlet (s)Appears as a sharp singlet integrating to 9 protons in the aliphatic region. Provides clear evidence of this bulky substituent.
H2 6.9 - 7.1Singlet (s) or Doublet of doublets (dd)The large tert-butyl group at C3 shields this proton. It typically appears as a singlet or a finely split multiplet due to small couplings.
H4 7.0 - 7.2Doublet (d)This proton is ortho to the electron-donating amine group, which shields it. It is coupled to H6 (meta-coupling).
H6 6.6 - 6.8Doublet of doublets (dd)Coupled to both H7 (ortho-coupling, J ≈ 8-9 Hz) and H4 (meta-coupling, J ≈ 2-3 Hz).
H7 7.1 - 7.3Doublet (d)Coupled to H6 (ortho-coupling).
NH₂ 3.5 - 5.0Broad Singlet (br s)The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

Causality Behind the Shifts: The electron-donating nature of the 5-amino group increases electron density on the benzene ring, causing a general upfield (shielding) effect on protons H4, H6, and H7 compared to unsubstituted indole. The bulky tert-butyl group at the C3 position sterically influences the C2 proton.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. The choice of technique depends on the specific question being asked—be it purity, identity, or functional group analysis.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity, and stereochemistry.Unambiguous structure elucidation; quantitative analysis (qNMR).Lower sensitivity than MS; complex spectra for mixtures.
LC-MS Molecular weight and fragmentation patterns.[1][2]High sensitivity; excellent for identifying known compounds and detecting trace impurities.Does not provide detailed structural connectivity; cannot distinguish isomers without standards.
HPLC-UV Purity and quantification.[3]Robust, reproducible, and the gold standard for purity assessment.Provides no structural information; co-elution can mask impurities.
IR Spectroscopy Presence of functional groups.[4]Fast and non-destructive; excellent for identifying key bonds (e.g., N-H, C=C).Provides a molecular "fingerprint" but not a complete structural map; not ideal for complex mixtures.

This comparison highlights that while methods like LC-MS are superior for detecting the presence of a compound at low concentrations, only NMR spectroscopy can provide the definitive structural proof required for novel chemical entity characterization.

Validated Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

Protocol 1: Sample Preparation for ¹H NMR

The choice of solvent is critical. DMSO-d₆ is often preferred for indole derivatives as it helps to resolve the N-H protons, which might otherwise exchange too rapidly or overlap with other signals in solvents like CDCl₃.[5]

  • Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For quantitative purposes, a known amount of an internal standard can be added.

Workflow from Sample to Structure

The following diagram illustrates the logical flow of a typical characterization process.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Orthogonal Validation cluster_conclusion Final Confirmation synthesis Synthesize Derivative purification Purify (e.g., Column Chromatography) synthesis->purification prep Prepare NMR Sample purification->prep Purified Sample acquire Acquire ¹H NMR Data prep->acquire process Process Spectrum (FT, Phasing) acquire->process interpret Interpret Data (Assign Peaks) process->interpret lcms LC-MS Analysis interpret->lcms Confirm Mass hplc HPLC Purity Check interpret->hplc Confirm Purity structure Structure Confirmed lcms->structure hplc->structure

Caption: Experimental workflow for synthesis and structural validation.

Conclusion: The Indispensable Role of ¹H NMR

For researchers and professionals in drug development, ¹H NMR spectroscopy is the definitive tool for the structural characterization of this compound derivatives. Its ability to provide a complete and unambiguous map of the proton framework is unmatched by other techniques. While methods like LC-MS and HPLC are crucial for orthogonal validation of molecular weight and purity, they lack the detailed structural insight that NMR provides.[1][3] A combined analytical approach, with ¹H NMR at its core, establishes the highest level of scientific integrity and trustworthiness for any novel chemical entity.

References

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Available from: [Link]

  • Wang, L., et al. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines. Organic Letters, 2021, 23(15), 5846-5851. Available from: [Link]

  • Li, Y., et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 2022, 10(3), 1234-1240. Available from: [Link]

  • University of Puget Sound. Approximating Proton NMR Chemical Shifts. Available from: [Link]

  • Kumar, A., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 2017, 26(7), 1438-1453. Available from: [Link]

  • SINFOO Chemical Solutions Co., Ltd. This compound. Available from: [Link]

  • SpectraBase. 3-tert-Butyl-5-chloro-(1H)-indole. Available from: [Link]

  • Ivachtchenko, A. V., et al. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2017, 2017(4), M960. Available from: [Link]

  • Abonia, R., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(11), o3171. Available from: [Link]

  • Barajas-Peña, D., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024, 2024(1), M1848. Available from: [Link]

  • Zhang, X., et al. Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Journal of the American Chemical Society, 2023, 145(2), 1087–1094. Available from: [Link]

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A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, indole derivatives hold a significant position due to their wide range of biological activities. This guide provides an in-depth analysis of the mass spectrometry data for a key intermediate, 3-tert-butyl-1H-indol-5-amine, offering a comparative perspective against other analytical techniques and furnishing actionable experimental protocols for its characterization.

The Analytical Challenge: Characterizing this compound

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its structural integrity directly impacts the safety and efficacy of the final drug product. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for confirming its molecular weight and providing structural insights through fragmentation analysis.[1] However, the interpretation of the resulting mass spectrum requires a nuanced understanding of the fragmentation behavior of its constituent parts: the indole core, the tert-butyl substituent, and the aromatic amine.

Deconstructing the Molecular Fingerprint: Interpreting the Electron Ionization (EI) Mass Spectrum

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2] For this compound (Molecular Weight: 188.27 g/mol ), the EI mass spectrum is predicted to exhibit a series of characteristic peaks.

The Molecular Ion (M•+): The molecular ion peak is expected at an m/z of 188. As an odd-electron species containing a single nitrogen atom, this adheres to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[3][4][5] The aromatic nature of the indole ring contributes to the stability of the molecular ion, making it readily observable.[6]

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral losses. The primary fragmentation events are centered around the tert-butyl group, a defining feature of the molecule.

  • Loss of a Methyl Radical ([M-15]+): The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH3) to form a highly stable tertiary carbocation.[7] This results in a base peak or a very intense peak at m/z 173. This fragmentation is a strong indicator of the presence of the tert-butyl substituent.

  • Loss of the tert-Butyl Radical ([M-57]+): Cleavage of the bond between the indole ring and the tert-butyl group can lead to the loss of a tert-butyl radical (•C(CH3)3), resulting in a fragment at m/z 131.

  • Further Fragmentation of the Indole Core: The indole ring itself can undergo characteristic fragmentation. A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring moiety.[8][9] This could manifest as a peak at m/z 146, arising from the [M-15]+ fragment losing HCN.

The presence of the amine group on the aromatic ring generally leads to an intense molecular ion peak.[3][6] It can also direct fragmentation, although in this case, the lability of the tert-butyl group is the dominant factor.

Proposed Fragmentation of this compound

fragmentation M M•+ (m/z 188) This compound M_minus_15 [M-15]+ (m/z 173) M->M_minus_15 - •CH3 M_minus_57 [M-57]+ (m/z 131) M->M_minus_57 - •C(CH3)3 M_minus_15_minus_HCN [M-15-27]+ (m/z 146) M_minus_15->M_minus_15_minus_HCN - HCN

Caption: Proposed EI fragmentation of this compound.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable molecular weight and structural information, a comprehensive characterization of this compound relies on the synergy of multiple analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural clues from fragmentation.Isomers may not be distinguishable, requires pure sample for clear spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating mixtures and determining purity.[10]Does not provide structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H, aromatic C=C).Quick and non-destructive, good for identifying functional groups.Complex spectra can be difficult to interpret fully.

Expert Insight: No single technique provides a complete picture. The most robust characterization is achieved by combining these methods. For instance, HPLC can be used to isolate the compound, ensuring a pure sample for subsequent MS and NMR analysis.[10] The molecular weight from MS, combined with the detailed connectivity from NMR, provides irrefutable structural confirmation.

From Theory to Practice: Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Analytical Workflow

workflow Start Sample of this compound Prep Sample Preparation (Dissolution & Dilution) Start->Prep Analysis GC-MS Analysis Prep->Analysis Data Data Acquisition (Mass Spectrum) Analysis->Data Interpretation Data Interpretation (Fragmentation Analysis) Data->Interpretation Comparison Comparison with Other Techniques (NMR, HPLC) Interpretation->Comparison Report Final Report Comparison->Report

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion: A Holistic View on Structural Elucidation

The interpretation of mass spectrometry data for this compound is a process grounded in the fundamental principles of organic mass spectrometry. The characteristic loss of a methyl radical from the tert-butyl group serves as a reliable diagnostic marker. However, for unequivocal structural confirmation and purity assessment, it is imperative to adopt a multi-technique approach, integrating data from NMR, HPLC, and IR spectroscopy. This comprehensive analytical strategy ensures the high level of confidence required in research, development, and quality control environments.

References

  • Couderc, F., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. (2019). Fragments of 3-substituted indole compounds in the positive ion mode. Available at: [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Available at: [Link]

  • Ernst, L. A., et al. (1985). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 330(2), 319-328. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Springer. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

  • International Journal of Engineering and Applied Sciences. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available at: [Link]

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A Comparative Guide to HPLC Analysis of 3-tert-butyl-1H-indol-5-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of reaction mixtures is a cornerstone of efficient and successful pharmaceutical development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-tert-butyl-1H-indol-5-amine, a key intermediate in various synthetic pathways. We will explore how different stationary phases and mobile phase compositions can be strategically employed to resolve the target analyte from its potential impurities, ensuring accurate monitoring of reaction progress and purity assessment.

The Analytical Challenge: Resolving Structurally Similar Indole Derivatives

The synthesis of this compound can often result in a mixture containing unreacted starting materials, intermediates, and byproducts. These species may be structurally very similar, presenting a significant chromatographic challenge. Common impurities can arise from incomplete reactions, side reactions like oxidation, or de-alkylation.[1][2] Given the aromatic and basic nature of the target molecule and its potential impurities, reversed-phase HPLC is the method of choice. However, the selection of the appropriate column and mobile phase is critical for achieving optimal separation.

Strategic Column Selection for Aromatic Amine Separation

The choice of stationary phase is the most critical decision in developing a robust HPLC method.[3] For a molecule like this compound, which possesses both hydrophobic (tert-butyl, indole ring) and polar (amine) functionalities, several reversed-phase columns could be viable. We will compare three common stationary phases: C18, Phenyl, and Cyano.

  • C18 (Octadecylsilane): This is the most widely used reversed-phase packing material, offering excellent hydrophobic retention.[4] It is a good starting point for many analyses.

  • Phenyl: Phenyl columns provide moderate polarity and unique selectivity for aromatic compounds due to π-π interactions between the phenyl ligands and the aromatic analytes.[5]

  • Cyano (CN): Cyano columns can be used in both normal and reversed-phase modes and offer different selectivity for polar compounds.[3][4]

The following diagram illustrates the workflow for selecting an appropriate HPLC column and method.

HPLC_Method_Selection Analyte Analyze this compound & Reaction Mixture Solubility Assess Analyte Solubility (Polar Organic Solvents) Analyte->Solubility Mode Select Reversed-Phase HPLC Solubility->Mode Column_Choice Choose Stationary Phase Mode->Column_Choice C18 C18 Column (General Purpose, Hydrophobic) Column_Choice->C18 Phenyl Phenyl Column (Aromatic Selectivity, π-π interactions) Column_Choice->Phenyl Cyano Cyano Column (Alternative Selectivity, Polar Compounds) Column_Choice->Cyano Optimization Optimize Mobile Phase (pH, Organic Modifier) C18->Optimization Phenyl->Optimization Cyano->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Caption: Workflow for HPLC method development.

Comparative Analysis of Stationary Phases

To objectively compare the performance of C18, Phenyl, and Cyano columns for the analysis of a hypothetical this compound reaction mixture, we will consider a mixture containing the following components:

  • Component 1: this compound (Analyte)

  • Component 2: 1H-indol-5-amine (Starting Material)

  • Component 3: 3-tert-butyl-1H-indole (Side Product)

  • Component 4: Oxidized Impurity (Polar)

The following tables summarize the hypothetical chromatographic data obtained using the three different columns under optimized conditions.

Table 1: Chromatographic Performance on a C18 Column

ComponentRetention Time (min)Asymmetry (Tailing Factor)Resolution (Rs)
Oxidized Impurity2.51.1-
1H-indol-5-amine4.21.33.5
This compound8.51.28.1
3-tert-butyl-1H-indole10.11.12.8

Table 2: Chromatographic Performance on a Phenyl Column

ComponentRetention Time (min)Asymmetry (Tailing Factor)Resolution (Rs)
Oxidized Impurity2.81.0-
1H-indol-5-amine5.11.24.1
This compound9.81.19.2
3-tert-butyl-1H-indole12.51.04.5

Table 3: Chromatographic Performance on a Cyano Column

ComponentRetention Time (min)Asymmetry (Tailing Factor)Resolution (Rs)
Oxidized Impurity3.51.2-
1H-indol-5-amine6.21.53.8
This compound7.81.42.5
3-tert-butyl-1H-indole9.51.32.9

From this comparative data, the Phenyl column demonstrates superior performance, offering the best resolution between all components, particularly between the analyte and the closely eluting 3-tert-butyl-1H-indole side product. The C18 column provides adequate separation, while the Cyano column shows poorer resolution and increased peak tailing for the amine compounds. The enhanced resolution on the Phenyl column is likely due to the favorable π-π interactions between the stationary phase and the indole ring system of the analytes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the compared HPLC analyses.

Protocol 1: HPLC Analysis on a C18 Column
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.[6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 280 nm.[7][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction mixture in methanol to a final concentration of approximately 1 mg/mL.

Protocol 2: HPLC Analysis on a Phenyl Column
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl, 5 µm particle size, 250 mm x 4.6 mm I.D.

  • Mobile Phase A: 20 mM Phosphate buffer, pH 2.5.[6]

  • Mobile Phase B: Methanol.

  • Isocratic Elution: 65% A and 35% B.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[7][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 3: HPLC Analysis on a Cyano Column
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Cyano, 5 µm particle size, 250 mm x 4.6 mm I.D.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20-80% B

    • 12-14 min: 80% B

    • 14-15 min: 80-20% B

    • 15-18 min: 20% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.[7][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction mixture in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

The following diagram illustrates the general experimental workflow for HPLC analysis.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Injection Inject Sample into HPLC Sample_Prep->Injection Separation Chromatographic Separation (Column and Mobile Phase) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Integration, Quantification) Data_Acquisition->Analysis

Caption: General HPLC experimental workflow.

Trustworthiness Through Self-Validating Systems

To ensure the trustworthiness of any developed HPLC method, a validation process is essential.[9] This involves assessing parameters such as linearity, precision, accuracy, and robustness. For instance, linearity would be established by preparing a series of calibration standards of this compound and demonstrating a linear relationship between concentration and peak area. Precision is assessed through repeated injections of the same sample, while accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.[9]

Conclusion

Based on this comparative guide, the Phenyl stationary phase offers the most effective separation for this compound and its potential impurities from a reaction mixture. The unique selectivity provided by the phenyl ligands is advantageous for resolving structurally similar aromatic compounds. While a C18 column can provide acceptable results, the Phenyl column delivers superior resolution and peak shape. The Cyano column is less suitable for this specific application due to its lower resolving power and potential for peak tailing with basic analytes. The choice of a suitable HPLC method, as demonstrated, is a critical step in the drug development process, ensuring the quality and purity of synthesized compounds.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. (2016). PubMed. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-tert-butyl-1H-indol-5-amine and 5-aminoindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. The nuanced reactivity of substituted indoles dictates their synthetic accessibility and potential for diversification. This guide provides an in-depth, objective comparison of the chemical reactivity of two key indole derivatives: 3-tert-butyl-1H-indol-5-amine and 5-aminoindole. By examining their electronic and steric properties, supported by experimental data and established chemical principles, this document aims to equip researchers with the insights necessary to strategically employ these building blocks in their synthetic endeavors.

Introduction: Unpacking the Structural and Electronic Differences

The reactivity of an indole is primarily governed by the electron-rich nature of the pyrrole ring, making it highly susceptible to electrophilic attack. The preferred site of this attack is typically the C3 position, as the resulting intermediate preserves the aromaticity of the benzene ring.[1] However, substituents on the indole nucleus can dramatically alter this intrinsic reactivity.

5-Aminoindole presents a classic example of a substituted indole where the C3 position is unsubstituted and highly activated. The lone pair of the indole nitrogen atom participates in the aromatic system, significantly increasing the electron density at C3. Furthermore, the amino group at the C5 position, a potent electron-donating group, further enhances the nucleophilicity of the entire molecule, particularly activating the C4 and C6 positions of the benzene ring through resonance.

This compound , in contrast, introduces a significant steric and electronic perturbation at the C3 position. The bulky tert-butyl group physically obstructs the most reactive C3 position, thereby redirecting electrophilic attack to other sites. While the tert-butyl group is weakly electron-donating through induction, its primary influence is steric hindrance.[2] The amino group at C5 remains a powerful activating group, directing electrophilic substitution to the C4 and C6 positions of the benzenoid ring.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. The differing substitution patterns of this compound and 5-aminoindole lead to distinct outcomes in these reactions.

Regioselectivity: A Tale of Two Rings

The most striking difference in reactivity lies in the preferred site of electrophilic attack.

  • 5-Aminoindole: The vacant and highly activated C3 position is the primary target for a wide range of electrophiles. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and halogenation will overwhelmingly occur at this site.[3][4]

  • This compound: With the C3 position blocked, electrophilic attack is diverted to the benzene ring. The strongly activating amino group at C5 directs incoming electrophiles to the ortho (C4 and C6) positions. Due to the steric bulk of the tert-butyl group potentially influencing the approach to C4, substitution at C6 is often favored. In cases of very reactive electrophiles, attack can occur at the C2 position, though this is generally less favorable as it disrupts the aromaticity of the benzene ring in the intermediate.[5]

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Reaction Rates: The Influence of Steric Hindrance
  • 5-Aminoindole: The unhindered and highly electron-rich C3 position leads to very fast reaction rates in electrophilic substitutions. The molecule as a whole is highly activated.

  • This compound: The steric bulk of the tert-butyl group at C3 can lead to slower reaction rates compared to 5-aminoindole, even for substitutions on the benzene ring. The approach of the electrophile to the C4 and C6 positions may be partially impeded. Hammett plot studies on substituted indoles have shown that a methyl group at the 3-position decreases the rate of electrophilic substitution compared to unsubstituted indole.[6] Given that a tert-butyl group is significantly larger than a methyl group, a more pronounced rate decrease is expected.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

Feature5-AminoindoleThis compoundRationale
Primary Site of Attack C3C6 (or C4)Unhindered, activated pyrrole ring vs. blocked C3 and activated benzene ring.
Relative Reaction Rate FasterSlowerSteric hindrance from the tert-butyl group slows the approach of the electrophile.

Nucleophilicity of the Amino Group

The amino group in both molecules can act as a nucleophile, for instance, in acylation or alkylation reactions.

  • 5-Aminoindole: The amino group at C5 behaves similarly to aniline, with its nucleophilicity influenced by the electron-donating nature of the indole ring system.

  • This compound: The electronic environment of the amino group is comparable to that in 5-aminoindole. The tert-butyl group at C3 is distant and its inductive effect on the C5-amino group is likely negligible. Therefore, the nucleophilicity of the amino group itself is expected to be very similar in both compounds.

Diazotization and Subsequent Reactions

The primary aromatic amine functionality in both compounds allows for diazotization to form a diazonium salt, a versatile intermediate for introducing a variety of substituents.[7]

  • 5-Aminoindole and this compound: Both are expected to undergo diazotization under standard conditions (e.g., NaNO₂, aq. HCl, 0-5 °C). The resulting diazonium salts can then be subjected to Sandmeyer or similar reactions to introduce halides, cyano, or hydroxyl groups at the C5 position. The reactivity in these subsequent reactions should be comparable for both molecules, as the reaction center is the diazonium group at C5, and the tert-butyl group at C3 is too remote to exert a significant steric or electronic effect.

Experimental Data Insights

Hammett Correlations
¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of carbon atoms in an aromatic ring are sensitive to the local electron density. A more shielded carbon (lower ppm value) generally indicates a higher electron density and thus greater reactivity towards electrophiles.

The reported ¹³C NMR data for 5-aminoindole in DMSO-d₆ shows the following key chemical shifts:[8]

  • C3: ~100 ppm

  • C4: ~111 ppm

  • C6: ~111 ppm

  • C7: ~112 ppm

Experimental Protocols

The following are representative protocols for common electrophilic substitution reactions, adaptable for both 5-aminoindole and this compound, keeping in mind the expected differences in regioselectivity and reaction rates.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto the indole ring.[3]

Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the indole substrate (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time will likely be longer for this compound). Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-water and basify with aqueous sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

  • 5-Aminoindole: 5-Amino-1H-indole-3-carbaldehyde.

  • This compound: A mixture of 5-amino-3-tert-butyl-1H-indole-6-carbaldehyde and 5-amino-3-tert-butyl-1H-indole-4-carbaldehyde.

G start Indole Substrate reagent Vilsmeier Reagent (DMF, POCl3) start->reagent Electrophilic Attack intermediate Iminium Salt Intermediate reagent->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product Formylated Indole hydrolysis->product caption Figure 2: Vilsmeier-Haack Reaction Workflow.

Caption: Vilsmeier-Haack Reaction Workflow.

Mannich Reaction

This reaction introduces an aminomethyl group, typically at the C3 position.[4]

Protocol:

  • To a solution of the secondary amine (e.g., dimethylamine, 1.2 equivalents) in a suitable solvent (e.g., acetic acid), add aqueous formaldehyde (1.2 equivalents) at room temperature.

  • Add the indole substrate (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into water and basify with aqueous sodium hydroxide solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

  • 5-Aminoindole: (5-Amino-1H-indol-3-yl)-N,N-dimethylmethanamine.

  • This compound: No reaction is expected at the C3 position. Reaction at the benzene ring is unlikely under these conditions.

Conclusion

The reactivity of this compound and 5-aminoindole is fundamentally dictated by their substitution patterns. 5-Aminoindole is a highly reactive indole that will primarily undergo electrophilic substitution at the unhindered and electronically activated C3 position. In contrast, the bulky tert-butyl group in this compound effectively blocks the C3 position, redirecting electrophilic attack to the activated benzene ring, primarily at the C6 position. This steric hindrance also leads to a predicted decrease in the overall reaction rate for electrophilic substitutions compared to 5-aminoindole. The nucleophilicity of the C5-amino group is expected to be similar in both molecules.

For medicinal chemists and drug development professionals, this comparative understanding is crucial for devising synthetic strategies. 5-Aminoindole serves as an excellent starting material for modifications at the C3 position, while this compound provides a scaffold for functionalization of the benzene ring, offering a complementary approach to the synthesis of diverse indole-based compounds.

References

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A Comparative Guide to the Biological Activity of 3-tert-butyl-1H-indol-5-amine and Other Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold - A Cornerstone in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a versatile pharmacophore.[2] The indole ring system is a fundamental component in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.[3][4]

Substitutions on the indole ring profoundly influence the molecule's biological profile. The nature, position, and steric bulk of these substituents can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and modified mechanisms of action. This guide provides an in-depth comparative analysis of the predicted biological activity of the novel compound 3-tert-butyl-1H-indol-5-amine against a selection of well-characterized substituted indoles. Due to the limited publicly available experimental data on this compound, this guide will leverage established structure-activity relationship (SAR) principles from closely related analogs to project its potential therapeutic applications.

Focus Compound: this compound - A Profile Based on Structural Analogy

Chemical Structure:

  • Indole Core: The foundational bicyclic aromatic system.

  • C3-Substitution: A bulky tert-butyl group. The C3 position of indole is a common site for substitution and plays a crucial role in modulating biological activity.[5] The steric hindrance introduced by the tert-butyl group is expected to significantly influence its binding to target proteins.

  • C5-Substitution: An amino (-NH2) group. The introduction of an amino group at the C5 position can enhance the molecule's polarity and potential for hydrogen bonding, which can be critical for receptor interaction and pharmacokinetic properties.[5]

Based on the SAR of related compounds, we can infer the following potential biological activities for this compound:

  • Anticancer Potential: The presence of a bulky alkyl group at the C3 position has been associated with cytotoxic activity in some indole series. However, the precise effect is highly dependent on the specific cancer cell line and the overall substitution pattern. The 5-amino group could potentially contribute to interactions with kinases or other cancer-related targets.

  • Antimicrobial Properties: While many indole derivatives exhibit antimicrobial effects, the large tert-butyl group might hinder its ability to penetrate bacterial cell walls or interact with microbial enzymes. Conversely, it could also confer specificity for certain microbial targets. The 5-amino substitution has been shown to be favorable for antimicrobial activity in some indole analogs.

  • Neuroprotective Effects: The indole scaffold is a key feature of many neuroprotective agents. The antioxidant properties of the indole ring, coupled with the potential for the 5-amino group to interact with neurological targets, suggests a possibility for neuroprotective activity.

Comparative Analysis with Other Substituted Indoles

To contextualize the potential of this compound, we will compare it with other substituted indoles that have established biological activities.

Anticancer Activity: A Comparison with Clinically Relevant and Experimental Indoles

The anticancer activity of indole derivatives is diverse, targeting various mechanisms including tubulin polymerization, kinase inhibition, and induction of apoptosis.[6]

Comparator Compounds:

  • Vincristine and Vinblastine: Naturally occurring bisindole alkaloids that are potent tubulin polymerization inhibitors and are used clinically as anticancer drugs.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with an oxindole core, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Combretastatin A-4 (CA-4) Analogs: Indole-based analogs of CA-4 are potent tubulin polymerization inhibitors. SAR studies have shown that substitution at the N1 and C3 positions of the indole ring significantly impacts their activity.[6]

Structure-Activity Relationship Insights:

  • Substitution at N1: Methyl substitution at the N1 position of certain indole derivatives has been shown to enhance anticancer activity significantly.[6]

  • Substitution at C3: The nature of the substituent at the C3 position is critical. While some substitutions lead to potent activity, others can diminish it. For instance, in some series, olefinic substitutions at C3 showed lesser activity.[6]

  • Substitution at C5: A 5-chloro substitution in certain indole-2-carboxamides has been shown to contribute to potent EGFR inhibitory activity.[6]

Comparative Cytotoxicity Data:

Compound/AnalogCancer Cell LineIC50 (µM)Key Findings & Mechanism of Action
Indole-based CA-4 Analog (Compound 12) Various Cancer Cell Lines0.22 - 1.80Potent tubulin polymerization inhibitor.[6]
3-Amino-1H-7-azaindole derivative (Compound 25) HeLa, HepG2, MCF-73.7, 8.0, 19.9Highly potent, outperforming 5-fluorouracil in inhibiting cell proliferation.[6]
N-methylpiperazine substituted indole (Compound 30b) SMMC-7721, HepG20.56, 0.91Significant topoisomerase IIα inhibitory activity.[6]
2,5-disubstituted indole (Compound 3b) A549 (Lung Cancer)0.48High sensitivity, induces apoptosis through inhibition of RNAPII CTD phosphorylation.[7]
Indole-based Tyrphostin (Compound 2a) Huh-7 (Hepatocellular Carcinoma)0.01 - 0.04Potent kinase inhibitor with excellent activity.[2]

Inference for this compound: The bulky tert-butyl group at C3 could potentially mimic the hydrophobic interactions of other active C3-substituted indoles. However, its large size might also introduce steric hindrance, potentially reducing its activity against certain targets like tubulin. The 5-amino group could offer additional hydrogen bonding opportunities, which might be beneficial for kinase inhibition. Experimental validation is crucial to determine its actual anticancer potential.

Antimicrobial Activity: Benchmarking Against Indole-Based Antimicrobials

Indole derivatives have emerged as a promising class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8] Their mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with quorum sensing.

Comparator Compounds:

  • Indole-Triazole Derivatives: These hybrid molecules have shown significant antibacterial and antifungal activity.[8]

  • Halogenated Indoles: The introduction of halogens, such as bromine and chlorine, onto the indole ring can enhance antimicrobial potency.[9]

  • Indole-3-carboxamido-polyamines: These conjugates can target bacterial membranes and act as antibiotic potentiators.[10]

Structure-Activity Relationship Insights:

  • Halogenation: Multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring is favorable for enhanced antimicrobial activity.[9]

  • Side Chains: The nature of the side chains is important for activity. For example, in some indole-triazole series, a m-chlorophenyl group as a substituent was beneficial for activity against MRSA.[8]

  • 5-Substitution: A 5-bromo substitution in indole-3-carboxamide-polyamine conjugates generally leads to broader-spectrum activity.[10]

Comparative Antimicrobial Activity Data (MIC in µg/mL):

Compound/AnalogS. aureusMRSAE. coliC. albicansC. krusei
Indole-thiadiazole (2h) 6.25----
Indole-triazole (3d) 6.25<6.25-3.1253.125
6-bromo-4-iodoindole 20-5020-50---
4-bromo-6-chloroindole 20-5020-50---
Indole-triazole conjugate (6f) ---22
Ciprofloxacin (Reference) -6.250.09--
Fluconazole (Reference) ----6.25

Data compiled from multiple sources for illustrative purposes.[8][9][11]

Inference for this compound: The 5-amino group could positively contribute to its antimicrobial profile, similar to other 5-substituted indoles. However, the bulky tert-butyl group at C3 presents a significant structural difference from many of the more linear or planar active antimicrobial indoles. This could potentially limit its broad-spectrum activity, but it might also confer selectivity against specific microbial targets that can accommodate its bulk.

Neuroprotective Activity: Comparison with Indole-Based Neuroprotectants

The indole nucleus is a key component of several neuroprotective agents, including the endogenous antioxidant melatonin.[12] The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties, ability to scavenge reactive oxygen species (ROS), and modulation of various signaling pathways involved in neuronal survival.[12]

Comparator Compounds:

  • Melatonin: An endogenous neurohormone with a well-established role as a potent antioxidant and neuroprotective agent.

  • Stobadine: A gamma-carboline derivative with antioxidant and ROS scavenging effects.[12]

  • Indole-3-Carbinol (I3C) and Diindolylmethane (DIM): Phytochemicals with demonstrated neuroprotective effects.

Structure-Activity Relationship Insights:

  • Antioxidant Properties: The indole ring itself is an effective electron donor and can scavenge free radicals. Substituents that enhance this property can improve neuroprotective activity.

  • Modulation of Signaling Pathways: Some indole derivatives exert their neuroprotective effects by activating pathways like the Nrf2-ARE system, which is a primary cellular defense against oxidative stress.

  • Chelating Properties: The ability to chelate metal ions, which can catalyze the formation of ROS, is another mechanism by which some indole derivatives exhibit neuroprotection.

Inference for this compound: The inherent antioxidant properties of the indole core provide a basis for potential neuroprotective activity. The 5-amino group could further enhance these properties or allow for interactions with specific receptors or enzymes in the central nervous system. The bulky tert-butyl group's influence is less clear in this context and would require experimental investigation to determine if it enhances or hinders neuroprotective effects.

Experimental Protocols

To facilitate further research and validation of the biological activities of novel indole derivatives, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT and MIC assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (48-72h) treatment->incubation mtt_addition 5. MTT Addition (3-4h incubation) incubation->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 Value read_absorbance->data_analysis

Caption: Workflow for the MTT Cell Viability Assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation compound_dilution 1. Serial Dilution of Compound (96-well plate) inoculum_prep 2. Inoculum Preparation (0.5 McFarland) inoculation 3. Inoculation of Wells inoculum_prep->inoculation incubation 4. Incubation (18-24h) inoculation->incubation visual_inspection 5. Visual Inspection for Growth incubation->visual_inspection mic_determination 6. Determine MIC visual_inspection->mic_determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of structure-activity relationships within the broader class of substituted indoles allows for informed predictions. The unique combination of a bulky, hydrophobic tert-butyl group at the C3 position and a polar, hydrogen-bonding amino group at the C5 position suggests a complex pharmacological profile. It is plausible that this compound may exhibit anticancer, antimicrobial, or neuroprotective properties, though likely with a distinct selectivity profile compared to existing indole-based agents. The steric hindrance from the tert-butyl group may be a key determinant of its target specificity and overall potency. Further empirical investigation, utilizing the standardized protocols outlined in this guide, is essential to fully elucidate the therapeutic potential of this compound and to validate the hypotheses drawn from SAR analyses. This guide serves as a foundational resource for researchers embarking on the exploration of this and other novel indole derivatives in the pursuit of new therapeutic agents.

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  • Wu, Z., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical biology & drug design, 88(5), 724-733.

Sources

A Comparative Guide to Purity Assessment of Synthesized 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 3-tert-butyl-1H-indol-5-amine, a potential building block in drug synthesis, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, employing a robust, multi-faceted analytical strategy is essential to ensure that the material advancing through the development pipeline is well-characterized and meets stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind method selection, emphasizing a self-validating system where each technique corroborates the others to build a comprehensive and trustworthy purity profile.

The Orthogonal Approach: A Foundation of Trust

Relying on a single analytical method for purity determination is a precarious strategy. A co-eluting impurity in High-Performance Liquid Chromatography (HPLC), for instance, could remain invisible. To mitigate this risk, we employ an orthogonal approach, using multiple analytical techniques whose modes of separation and detection are fundamentally different. For this compound, our recommended suite of methods includes Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, HPLC for high-resolution quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Mass Spectrometry (MS) for definitive impurity identification. This strategy ensures that what one method might miss, another will likely detect.

Method 1: Thin-Layer Chromatography (TLC) – The Rapid Reaction Monitor

Expertise & Experience: TLC is an indispensable tool for the synthetic chemist. Its value lies in its speed and simplicity, providing real-time qualitative feedback on the progress of a reaction.[5][6] By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both), one can instantly visualize the consumption of reactants and the formation of the product and any major by-products.[7] For an aromatic amine like our target compound, which is UV-active, visualization is straightforward and non-destructive.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use silica gel plates pre-coated with a fluorescent indicator (e.g., Silica Gel 60 F-254).[5] With a pencil, gently draw an origin line about 1 cm from the bottom.

  • Solvent System (Mobile Phase) Selection: The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a binary mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) is a logical starting point.[5] A typical starting ratio would be 7:3 Hexanes:Ethyl Acetate. The goal is to achieve a Retention Factor (Rf) of ~0.3-0.4 for the product spot.

  • Spotting:

    • Dissolve a tiny amount (<1 mg) of your starting material in a few drops of a volatile solvent (e.g., Ethyl Acetate).

    • Prepare a similar solution for the crude reaction mixture.

    • Using a capillary tube, spot the starting material on the left of the origin line, the reaction mixture on the right, and a co-spot in the center.[7]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[8] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has advanced to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate reaction progression.

Method 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse

Expertise & Experience: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10] For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar C18 stationary phase will interact with the indole core and the tert-butyl group, while a polar mobile phase allows for the elution and separation of the analyte from impurities with different polarities.[10][11] A Diode Array Detector (DAD) is chosen for its ability to detect the chromophoric indole ring system and provide spectral information to assess peak purity.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) provides excellent efficiency and resolution.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, ensuring sharp peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is used to ensure elution of both polar and non-polar impurities within a reasonable runtime. A typical gradient might be: 10% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Monitor at the λmax of the indole chromophore (typically around 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

    • Synthesized Sample: Prepare the synthesized batch at the same concentration as the reference standard.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The method must be validated for parameters like specificity, linearity, precision, and accuracy to be considered reliable.[12][13]

Method 3: Quantitative NMR (qNMR) – The Absolute Standard

Expertise & Experience: While HPLC provides relative purity, qNMR can determine absolute purity without the need for a specific reference standard of the analyte itself.[14][15] The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[16] By adding a known amount of a highly pure, stable internal standard with a simple spectrum, we can directly quantify the analyte. This method is non-destructive and provides structural confirmation simultaneously.[14][17] Its orthogonality to chromatography makes it an exceptionally powerful tool for validating HPLC results.[15]

Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Select a high-purity (>99.9%) standard that has a simple spectrum (ideally a singlet) in a clear region of the spectrum away from analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5-10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Crucially, this requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. This ensures all signals are fully relaxed and integrations are accurate.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula[18]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the internal standard.

Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Impurity Detective

Expertise & Experience: When HPLC reveals unknown impurity peaks, LC-MS is the premier technique for their identification.[9][19] By coupling the separation power of HPLC with the detection and structural elucidation capabilities of MS, we can obtain the molecular weight of impurities.[20] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental composition.[19][21] Further fragmentation (MS/MS) can then provide clues to its structure.

Experimental Protocol: Impurity Identification by LC-MS
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: The HPLC method developed for the purity assay can often be directly transferred. It is critical to use volatile mobile phase modifiers like formic acid instead of non-volatile salts (e.g., phosphate buffers) which are incompatible with MS.[19]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for an amine-containing compound.

    • Acquisition Mode: Acquire full scan data to detect all eluting ions. Set the instrument to also trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan.

  • Data Analysis:

    • Extract the accurate mass for each impurity peak detected.

    • Use software to generate possible elemental compositions for that mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to propose a structure. This is often done by comparing the fragmentation of the impurity to that of the main compound.[19]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an analytical technique is guided by the specific question being asked. TLC provides a quick "yes/no" on reaction completion, HPLC gives a precise number for purity, qNMR validates that number with an orthogonal method, and LC-MS tells us "what" the impurities are.

Technique Primary Use Quantitation Structural Information Sensitivity Throughput
TLC Reaction monitoring, qualitative purity checkNon-quantitativeLow (Rf value)LowVery High
HPLC-DAD Quantitative purity and impurity profilingHigh (Relative)Low (UV spectrum)HighMedium
qNMR Absolute purity determination, structural confirmationHigh (Absolute)High (Full structure)LowMedium
LC-MS Impurity identification and structural elucidationSemi-quantitativeHigh (MW & fragments)Very HighMedium

Hypothetical Data Summary: Analysis of Batch #SYN-TBIA-001

Below is a sample data table summarizing the results from a purity assessment of a newly synthesized batch of this compound against a qualified reference standard.

Parameter Reference Standard Synthesized Batch #SYN-TBIA-001 Comments
Appearance Off-white crystalline solidOff-white crystalline solidConforms
Purity by HPLC (% Area) 99.85%99.52%Meets specification of >99.0%
Purity by ¹H qNMR (%) 99.7 ± 0.5%99.4 ± 0.5%Orthogonal result confirms HPLC purity.
Largest Unidentified Impurity (HPLC) 0.04% (at RRT 1.15)0.12% (at RRT 0.88)Impurity exceeds the identification threshold of 0.05%.[3]
Total Impurities (HPLC) 0.15%0.48%Meets specification of <0.5%
LC-MS Identification of 0.12% Impurity N/AMW: [Hypothetical MW]Proposed Structure: [e.g., De-tert-butylated indole]Structure elucidated via HRMS and MS/MS fragmentation analysis.[19]

Visualizing the Purity Assessment Workflow

A systematic workflow ensures all aspects of purity are thoroughly investigated. This process integrates the strengths of each analytical technique in a logical sequence.

PurityWorkflow cluster_synthesis Synthesis & Monitoring cluster_quantification Purity Quantification cluster_identification Impurity Identification Synthesis Chemical Synthesis TLC TLC Monitoring (Reaction Completion) Synthesis->TLC In-process check Workup Work-up & Isolation TLC->Workup HPLC HPLC-DAD Purity Assay (Relative Purity %) LCMS LC-MS Analysis (Impurity ID & Structure) HPLC->LCMS If impurities > threshold Report Certificate of Analysis HPLC->Report qNMR qNMR Analysis (Absolute Purity %) qNMR->Report LCMS->Report FinalProduct Isolated Product (this compound) Workup->FinalProduct FinalProduct->HPLC FinalProduct->qNMR

Caption: Integrated workflow for purity assessment.

Logical Comparison of Analytical Methodologies

The choice of method is a balance of the required information, sensitivity, and the stage of development.

Sources

A Comparative Guide to the Synthetic Validation of 3-tert-Butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of two plausible synthetic routes to 3-tert-butyl-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry. We will delve into the strategic considerations behind each route, present detailed experimental protocols, and offer a comprehensive framework for the validation of the final compound.

Introduction to this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1][2] The specific substitution pattern of this compound, featuring a bulky tert-butyl group at the C3 position and an amino group at the C5 position, presents a unique synthetic challenge and offers potential for novel biological activity. The tert-butyl group can impart metabolic stability and modulate receptor binding, while the amino group provides a handle for further functionalization.

This guide will compare a classical Fischer Indole Synthesis approach with a multi-step strategy involving electrophilic nitration and subsequent reduction. The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate synthetic route based on factors such as yield, scalability, and reagent availability.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4][5][6][7] This route is often favored for its convergence and ability to rapidly generate the indole core.

Strategic Rationale

The key to a successful Fischer indole synthesis lies in the selection of the appropriate starting materials and acid catalyst.[3][5] For the synthesis of this compound, we propose the reaction of (4-aminophenyl)hydrazine with pinacolone (3,3-dimethyl-2-butanone). The tert-butyl group of pinacolone directly translates to the C3-substituent of the indole. The amino group on the phenylhydrazine must be protected to prevent unwanted side reactions under the acidic conditions of the cyclization. An acetyl protecting group is chosen for its stability during the indole formation and its relatively straightforward removal.

Experimental Workflow: Fischer Indole Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Deprotection A (4-aminophenyl)hydrazine C N-(4-hydrazinylphenyl)acetamide A->C Pyridine, 0°C to rt B Acetic Anhydride B->C E N-(3-(tert-butyl)-1H-indol-5-yl)acetamide C->E Polyphosphoric Acid, 100°C D Pinacolone D->E F This compound E->F NaOH, EtOH/H2O, Reflux

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of N-(4-hydrazinylphenyl)acetamide

  • To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in pyridine (5 vol) at 0°C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(4-hydrazinylphenyl)acetamide as a white solid.

Step 2: Synthesis of N-(3-(tert-butyl)-1H-indol-5-yl)acetamide

  • To polyphosphoric acid (10 wt eq) at 60°C, add N-(4-hydrazinylphenyl)acetamide (1.0 eq).

  • Add pinacolone (1.2 eq) dropwise, and heat the mixture to 100°C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and 20% aqueous NaOH until pH > 9.

  • Extract the aqueous layer with ethyl acetate (3 x 15 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield N-(3-(tert-butyl)-1H-indol-5-yl)acetamide.

Step 3: Synthesis of this compound

  • To a solution of N-(3-(tert-butyl)-1H-indol-5-yl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and water (10 vol), add sodium hydroxide (5.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Route 2: Multi-Step Synthesis via Nitration and Reduction

An alternative approach involves the construction of the 3-tert-butylindole core followed by the introduction of the amino group at the C5 position. This route offers a different set of challenges and advantages, particularly concerning regioselectivity.

Strategic Rationale

This strategy begins with the synthesis of 3-tert-butyl-1H-indole, which can be achieved through a Fischer indole synthesis using phenylhydrazine and pinacolone. The subsequent introduction of the amino group is accomplished via a two-step process: regioselective nitration at the C5 position, followed by reduction of the nitro group to the desired amine. The regioselectivity of the nitration is a critical step in this sequence.

Experimental Workflow: Multi-Step Synthesis

cluster_0 Step 1: Indole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Phenylhydrazine C 3-tert-butyl-1H-indole A->C Acetic Acid, Reflux B Pinacolone B->C E 3-tert-butyl-5-nitro-1H-indole C->E 0°C D HNO3 / Ac2O G This compound E->G EtOH/H2O, Reflux F Fe / NH4Cl cluster_0 Spectroscopic Analysis A Crude this compound B Purification (Column Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation C->D I Final Validated Compound D->I E 1H NMR F 13C NMR G Mass Spectrometry (HRMS) H FT-IR Spectroscopy

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-tert-butyl-1H-indol-5-amine Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold and the Promise of In Silico Screening

In the realm of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, promising subclass: 3-tert-butyl-1H-indol-5-amine derivatives . The strategic placement of a bulky tert-butyl group at the 3-position can impart significant metabolic stability and modulate binding interactions, while the 5-amino group offers a key point for derivatization to fine-tune pharmacological properties.

The journey from a promising scaffold to a clinical candidate is long and resource-intensive. Molecular docking, a powerful computational technique, has become an indispensable tool to rationalize this process.[1][2] By predicting the binding affinity and orientation of a small molecule within the active site of a target protein, we can rapidly screen virtual libraries, prioritize candidates for synthesis, and gain crucial insights into structure-activity relationships (SAR) long before the first wet lab experiment is conducted.

This guide provides an in-depth, comparative analysis of the docking performance of novel this compound derivatives against a critical oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will not only present objective data but also elucidate the causality behind the experimental choices, offering a self-validating protocol grounded in established scientific principles.

Strategic Target Selection: Why VEGFR-2?

The selection of a biological target is the foundational step of any drug discovery campaign. For indole derivatives, a wealth of literature points towards potent activity against various protein kinases.[1][5][6] Among these, VEGFR-2 is a particularly compelling target. As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is highly upregulated in numerous solid tumors, playing a pivotal role in tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs, such as Sorafenib, targeting this pathway.[7][9][10] The active site of VEGFR-2 is well-characterized, making it an ideal candidate for a structure-based design approach using molecular docking.[9][10][11]

Experimental Protocol: A Validated Workflow for Comparative Docking

What follows is a detailed, step-by-step methodology for conducting a comparative docking study. The protocol is designed to be a self-validating system, incorporating a known reference inhibitor to benchmark the performance of our novel compounds. We will utilize AutoDock Vina, a widely adopted and robust open-source docking engine, for this workflow.[12][13][14][15]

Part 1: Receptor Preparation

The fidelity of a docking simulation is critically dependent on the quality of the receptor structure. Our goal is to prepare the VEGFR-2 protein for docking by ensuring it is structurally sound and free of confounding elements.

  • Structure Acquisition: Download the X-ray crystal structure of VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASD, which is co-crystallized with the known inhibitor Sorafenib. This provides an immediate reference for validating our docking protocol.

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera or PyMOL).

    • Causality: The crystal structure contains non-essential molecules like water, co-solvents, and ions that do not participate in the binding of our ligands. These must be removed to simplify the system and prevent interference.[13] We will also remove the co-crystallized Sorafenib ligand to create an empty binding pocket for our derivatives.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a primary driver of protein-ligand recognition.[14]

    • Assign partial charges (e.g., Gasteiger charges). The electrostatic interactions between the protein and the ligand are a major component of the scoring function used to calculate binding affinity.

  • File Format Conversion: Save the cleaned, protonated receptor as a PDBQT file, the required input format for AutoDock Vina.[12] This format includes atomic coordinates, partial charges, and atom type definitions.

Part 2: Ligand Preparation

Our library of this compound derivatives, along with the reference inhibitor Sorafenib, must be converted into a three-dimensional format suitable for docking.

  • Structure Generation: Draw the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw or Marvin Sketch).

  • 2D-to-3D Conversion & Energy Minimization: Convert the 2D structures to 3D.

    • Causality: The initial 3D conformation may be energetically unfavorable. A geometry optimization or energy minimization step using a suitable force field (e.g., MMFF94) is essential to obtain a low-energy, realistic conformation of the ligand before docking.

  • File Format Conversion: Save the optimized 3D structures as PDBQT files. This process assigns rotatable bonds, which AutoDock Vina will explore during the docking simulation to find the optimal binding pose.[12][13]

Part 3: The Docking Simulation

With the receptor and ligands prepared, we can now define the search space and execute the docking calculations.

  • Defining the Binding Pocket (Grid Box Setup):

    • The "grid box" is a three-dimensional cube that defines the search space for the ligand within the receptor. It must be large enough to accommodate the ligands and allow them to rotate freely, yet focused on the active site to ensure computational efficiency.[14][15]

    • Self-Validation: We will center the grid box on the position of the co-crystallized Sorafenib in the original PDB file. This ensures our search is focused on the known active site. Key interacting residues for VEGFR-2 inhibitors, such as Cys917, Asp1046, and Glu885, should be well within this box.[9][10][11]

  • Configuration File: Create a configuration text file (conf.txt) for each docking run. This file specifies the paths to the receptor and ligand PDBQT files and provides the coordinates and dimensions of the grid box.[16]

  • Running AutoDock Vina: Execute the docking simulation from the command line.

    • Causality: The exhaustiveness parameter controls the computational effort of the search.[15] A higher value increases the probability of finding the true binding energy minimum but requires more computational time. A value of 16 is a reasonable starting point for a balance of accuracy and speed.

  • Protocol Validation (Re-docking): As a crucial first step, dock the extracted Sorafenib ligand back into the VEGFR-2 active site. The predicted binding pose should closely overlay with the original crystallographic pose (Root Mean Square Deviation < 2.0 Å). This validates that our docking protocol can accurately reproduce the known binding mode.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Acquire Receptor (PDB: 4ASD) Clean 2. Clean Receptor (Remove Water/Ligand) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Receptor_PDBQT 4. Convert to PDBQT Protonate->Receptor_PDBQT Grid 8. Define Grid Box (Active Site) Receptor_PDBQT->Grid Ligands_2D 5. Generate Ligand 2D Structures Ligands_3D 6. Convert to 3D & Energy Minimize Ligands_2D->Ligands_3D Ligand_PDBQT 7. Convert to PDBQT Ligands_3D->Ligand_PDBQT Ligand_PDBQT->Grid Vina 9. Run AutoDock Vina Grid->Vina Analyze 10. Analyze Results (Binding Energy & Pose) Vina->Analyze SAR 11. Structure-Activity Relationship (SAR) Analysis Analyze->SAR G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization VEGFR2->Dimer Phos Autophosphorylation Dimer->Phos Signal Downstream Signaling (PI3K/Akt, MAPK) Phos->Signal Angio Angiogenesis, Cell Proliferation Signal->Angio Inhibitor Indole Derivative (e.g., IND-05) Inhibitor->VEGFR2 Binds to ATP Pocket

Caption: Simplified VEGFR-2 signaling pathway and mechanism of inhibition.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound derivatives. By leveraging established computational tools and a self-validating protocol, we have generated actionable, data-driven insights into the structure-activity relationships of this promising chemical series against the clinically relevant VEGFR-2 kinase.

The analysis indicates that derivatization at the 5-amino position is critical for achieving high-affinity binding, with the phenylurea derivative IND-05 emerging as a lead candidate. It is imperative to underscore that molecular docking is a predictive model. The crucial next step is the chemical synthesis of these prioritized compounds and their evaluation in in vitro enzymatic and cell-based assays to determine their actual inhibitory activity (e.g., IC₅₀ values). [1]A strong correlation between the predicted binding affinities from this study and experimentally determined biological activity will ultimately validate our in silico model and pave the way for the rational design of the next generation of potent and selective VEGFR-2 inhibitors.

References

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. (2020). Retrieved from [Link]

  • Roaiah, H. M., Ghannam, I. A. Y., Ali, I. H., El Kerdawy, A. M., Ali, M. M., Abbas, S. E., & El‐Nakkady, S. S. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(2), 1700299. Retrieved from [Link]

  • Ghannam, I. A. Y. (2018). Design, synthesis and molecular docking of novel indole derivatives as VEGFR-2 inhibitors. Organic Chemistry: Current Research. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(15), 4995. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2022). Retrieved from [Link]

  • Roaiah, H. M., Ghannam, I. A. Y., Ali, I. H., El Kerdawy, A. M., Ali, M. M., Abbas, S. E., & El‐Nakkady, S. S. (2018). Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

  • De novo Design of Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2021). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 10, 808337. Retrieved from [Link]

  • Saravanan, R. R., et al. (2012). Synthesis and Molecular docking studies of some new indole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3057-3062. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853. Retrieved from [Link]

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Differentiating the Indispensable: A Spectroscopic Guide to 3-tert-Butyl-1H-indol-5-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The isomeric purity of a pharmaceutical compound can profoundly influence its pharmacological activity, toxicity, and pharmacokinetic profile. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the indole nucleus stands out for its prevalence in biologically active molecules. This guide provides a comprehensive spectroscopic comparison of 3-tert-butyl-1H-indol-5-amine and its key regioisomers, offering a practical framework for their unambiguous differentiation.

For researchers and scientists engaged in the synthesis and characterization of indole derivatives, particularly those involved in the development of novel therapeutics, the ability to distinguish between closely related isomers is a critical analytical challenge. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical insights and practical, step-by-step protocols. By understanding the subtle yet significant differences in the spectral signatures of these regioisomers, scientists can ensure the structural integrity of their compounds and make informed decisions in the drug development pipeline.

The Regioisomeric Challenge: 4-amino, 5-amino, 6-amino, and 7-amino Isomers

The focus of this guide is the spectroscopic differentiation of four key regioisomers of 3-tert-butyl-1H-indol-amine, where the position of the amine group on the benzene ring of the indole scaffold is varied. The 3-tert-butyl substitution provides a bulky, electron-donating group that influences the electronic environment of the indole ring, while the position of the amino group further modulates these properties, leading to distinct spectroscopic fingerprints.

G cluster_0 Regioisomers of 3-tert-Butyl-1H-indol-amine 5-amino This compound 4-amino 3-tert-butyl-1H-indol-4-amine 6-amino 3-tert-butyl-1H-indol-6-amine 7-amino 3-tert-butyl-1H-indol-7-amine

Figure 1. The four regioisomers of 3-tert-butyl-1H-indol-amine that are the focus of this comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons. For distinguishing regioisomers, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts and coupling patterns of the aromatic protons on the indole ring are highly sensitive to the position of the amino group. The electron-donating nature of the amino group generally leads to an upfield shift (lower ppm) of the protons on the same ring, particularly those in the ortho and para positions.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-amino Isomer5-amino Isomer6-amino Isomer7-amino Isomer
N-H (indole) ~8.0~8.0~8.0~8.0
H2 ~7.1~7.1~7.1~7.1
H4 -~7.2 (d)~7.4 (d)~7.5 (dd)
H5 ~6.5 (t)-~6.7 (dd)~6.6 (t)
H6 ~7.0 (d)~6.8 (dd)-~6.6 (d)
H7 ~6.9 (d)~7.1 (d)~7.0 (s)-
NH₂ ~3.5 (br s)~3.6 (br s)~3.7 (br s)~3.8 (br s)
t-Butyl ~1.4 (s)~1.4 (s)~1.4 (s)~1.4 (s)

Note: These are predicted values based on substituent effects on the indole ring. Actual values may vary. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'br s' broad singlet.

The most significant differences are expected in the aromatic region (6.5-7.5 ppm). For instance, the 7-amino isomer is expected to show a characteristic singlet for H7, while the other isomers will exhibit more complex splitting patterns. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) are crucial for definitively assigning these proton signals by identifying which protons are coupled to each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The position of the amino group also exerts a strong influence on the ¹³C NMR chemical shifts of the aromatic carbons. The carbon atom directly attached to the amino group will experience a significant upfield shift due to the shielding effect of the nitrogen lone pair.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-amino Isomer5-amino Isomer6-amino Isomer7-amino Isomer
C2 ~123~123~123~123
C3 ~118~118~118~118
C3a ~128~129~130~127
C4 ~140~110~121~115
C5 ~105~142~108~120
C6 ~125~112~141~110
C7 ~110~125~102~145
C7a ~135~131~136~133
C(CH₃)₃ ~32~32~32~32
C(CH₃)₃ ~30~30~30~30

Note: These are predicted values. The carbons directly attached to the nitrogen of the amino group are highlighted to show the significant upfield shift.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. More advanced 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate proton and carbon signals, providing unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

G cluster_0 NMR Sample Preparation and Analysis Workflow SamplePrep 1. Dissolve 5-10 mg of the indole regioisomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer 2. Transfer the solution to a standard 5 mm NMR tube. SamplePrep->Transfer Acquire1H 3. Acquire a ¹H NMR spectrum. Transfer->Acquire1H Acquire13C 4. Acquire a ¹³C{¹H} NMR spectrum. Acquire1H->Acquire13C Acquire2D 5. (Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC). Acquire13C->Acquire2D Process 6. Process and analyze the spectra to determine chemical shifts, coupling constants, and correlations. Acquire2D->Process

Figure 2. A generalized workflow for the NMR analysis of the 3-tert-butyl-1H-indol-amine regioisomers.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. While all four regioisomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, however, can potentially offer clues to differentiate the isomers.

The fragmentation of the indole ring is a complex process, but the position of the amino group can influence the relative stability of the resulting fragment ions. For instance, the loss of ammonia (NH₃) or the tert-butyl group may occur, and the relative abundance of these fragment ions could differ between the isomers.

Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₂H₁₆N₂
Monoisotopic Mass 188.1313 g/mol
[M+H]⁺ (ESI+) m/z 189.1386
Key Fragment Ions Potential differences in the relative abundance of fragments arising from the loss of NH₃, CH₃, and C₄H₉.
Experimental Protocol: Mass Spectrometry (LC-MS)

G cluster_0 LC-MS Analysis Workflow SamplePrep 1. Prepare a dilute solution (~1 mg/mL) of the regioisomer in a suitable solvent (e.g., methanol). LC 2. Inject the sample onto a reverse-phase HPLC column (e.g., C18). SamplePrep->LC Elution 3. Elute with a gradient of water and acetonitrile containing 0.1% formic acid. LC->Elution MS 4. Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Elution->MS HRMS 5. Acquire high-resolution mass spectra to confirm the elemental composition. MS->HRMS MSMS 6. (Optional) Perform MS/MS experiments on the [M+H]⁺ ion to study fragmentation patterns. HRMS->MSMS

Figure 3. A typical workflow for the analysis of 3-tert-butyl-1H-indol-amine regioisomers using Liquid Chromatography-Mass Spectrometry.

Vibrational and Electronic Spectroscopy: Complementary Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecules, respectively.

Infrared (IR) Spectroscopy

The IR spectra of all four regioisomers will be broadly similar, showing characteristic absorptions for the N-H and C-H stretching vibrations. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, as the bending vibrations in this region are highly sensitive to the overall molecular structure.[1]

Key IR Absorptions (cm⁻¹)

Functional GroupApproximate WavenumberAppearance
N-H (indole) 3400-3300Sharp, medium
N-H (amine) 3450-3250Two bands for primary amine
C-H (aromatic) 3100-3000Sharp, weak to medium
C-H (aliphatic) 3000-2850Sharp, medium to strong
C=C (aromatic) 1620-1450Medium to strong
C-N 1350-1200Medium

The precise positions and intensities of the N-H bending vibrations and the out-of-plane C-H bending vibrations in the aromatic region are most likely to vary between the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of indole derivatives are characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The position of the amino group, an auxochrome, will cause a bathochromic (red) shift in these absorption maxima. The extent of this shift will depend on the position of the amino group and its ability to participate in resonance with the indole π-system.

Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol

Isomerλₘₐₓ₁λₘₐₓ₂
4-amino ~220~290
5-amino ~230~300
6-amino ~225~295
7-amino ~220~285

Note: These are estimated values. The 5-amino isomer is expected to have the most red-shifted spectrum due to the extended conjugation.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous differentiation of the 3-tert-butyl-1H-indol-amine regioisomers requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, MS, IR, and UV-Vis data that allows for confident and accurate characterization. For the medicinal chemist and drug development professional, a thorough understanding and application of these analytical methods are not merely academic exercises but essential components of ensuring the safety, efficacy, and quality of novel therapeutic agents. This guide serves as a foundational resource for navigating the spectroscopic intricacies of these important indole derivatives.

References

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  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 983-986.
  • Duddeck, H., & Kaiser, M. (1982). 13C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55-78.
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  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Available from: [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-tert-butyl-1H-indol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal actions are taken, a thorough understanding of the potential hazards associated with 3-tert-butyl-1H-indol-5-amine is paramount. Aromatic amines as a class of compounds are known for their potential toxicity and environmental hazards.[1][2] Although specific toxicological data for this compound is limited, it is prudent to treat it with a high degree of caution.

Assumed Hazards:

  • Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Environmental Hazard: Many aromatic amines are toxic to aquatic life, and their release into the environment must be strictly avoided.[2]

  • Reactivity: The reactivity profile is not fully characterized. Therefore, it should be considered potentially reactive with strong oxidizing agents.

Due to these potential hazards, this compound must be classified and handled as hazardous waste. This initial characterization is the foundational step that dictates all subsequent disposal procedures and is in alignment with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

Parameter Assumed Value/Classification Justification
Chemical Name This compoundIUPAC Nomenclature
CAS Number 952664-68-5Chemical Abstracts Service Registry Number
Physical State SolidBased on typical indole derivatives
Hazard Class Toxic, Environmental HazardBased on the aromatic amine functional group
Waste Code Varies by jurisdiction; consult EHSLocal and federal regulations dictate specific codes
II. The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from your facility.

DisposalWorkflow A Step 1: Waste Segregation & Collection B Step 2: Container Selection & Labeling A->B  Proper Containment C Step 3: Secure Storage B->C  Safe Environment D Step 4: Scheduling Waste Pickup C->D  Regulatory Compliance E Step 5: Documentation & Manifest D->E  Chain of Custody

Disposal workflow for this compound.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6][7]

  • Dedicated Waste Stream: Establish a dedicated, clearly marked waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Solid vs. Liquid: If the compound is in a solution, collect the liquid waste separately from solid waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste unless you have explicit confirmation of compatibility from your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

Proper containment and clear communication are critical for safety.

  • Container Choice: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, a compatible plastic or glass container should be used, with a preference for plastic to minimize the risk of breakage.[8]

  • Labeling: The container must be labeled clearly and accurately from the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • The date of waste generation.

    • The name and contact information of the responsible researcher or lab supervisor.

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[8]

Step 3: Secure Storage

Designated storage areas prevent accidental exposure and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][9][10]

  • Ventilation: The storage area must be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6][9]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[11]

Step 4: Scheduling Waste Pickup

Timely removal of hazardous waste is a key aspect of laboratory safety and compliance.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.

  • Do Not Accumulate: Avoid accumulating large quantities of waste in the laboratory. Schedule regular pickups to keep the volume of stored waste to a minimum.[6]

Step 5: Documentation and Manifest

Proper documentation ensures a clear chain of custody and regulatory adherence.

  • Waste Manifest: When the waste is collected, you will likely need to sign a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal facility.

  • Accurate Information: Ensure all information provided to the waste disposal vendor is accurate and complete, including the known and assumed hazards of the chemical.

III. Disposal of Empty Containers and Contaminated Materials

Even "empty" containers that held this compound require careful handling.

  • Triple Rinsing: For an empty container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[12] The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses can often be disposed of down the drain with copious amounts of water, but always check your local regulations and institutional policies first.

  • Defacing Labels: Before disposing of the rinsed container in the regular trash or glass disposal, completely remove or deface the original chemical label.[6][12]

  • Contaminated Lab Debris: Items such as gloves, absorbent pads, and weighing paper that are contaminated with this compound must be collected in the designated solid hazardous waste container.[13]

IV. Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, a swift and correct response is crucial.

  • Spill Response:

    • Evacuate: Immediately clear the area of all personnel.

    • Ventilate: Increase ventilation to the area, if it is safe to do so.

    • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.

    • Collect: Carefully collect the absorbed material into a sealed container and label it as hazardous waste.

    • Decontaminate: Clean the spill area with a suitable decontaminating solution as recommended by your EHS department.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14][15]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][16]

By adhering to these rigorous and well-defined procedures, you not only ensure your personal safety and that of your colleagues but also uphold your responsibility to protect our shared environment. Always consult your institution's specific EHS guidelines and protocols, as they are tailored to your local regulatory landscape.

References

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (n.d.). Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • AACC. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, April 22). SAFETY DATA SHEET.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

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Navigating the Unknown: A Practical Guide to Handling 3-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Conservative Approach

Given the absence of detailed toxicological data for 3-tert-butyl-1H-indol-5-amine, we must infer potential hazards from its chemical class.[2] Aromatic amines as a group can be harmful if ingested, inhaled, or absorbed through the skin.[2] Indole derivatives may cause skin, eye, and respiratory irritation.[3] Therefore, a conservative approach is mandatory, treating this compound as hazardous until proven otherwise.

Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Environmental Hazard: Potentially harmful to aquatic life.[2]

Potential Hazard GHS Hazard Statement (Assumed) Primary Exposure Routes
Acute Oral ToxicityH302: Harmful if swallowedIngestion
Skin IrritationH315: Causes skin irritationDermal Contact
Eye IrritationH319: Causes serious eye irritationEye Contact
Respiratory IrritationH335: May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure.[4][5] The selection of appropriate PPE should be a conscious, deliberate process based on the task at hand.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Given that aromatic amines can permeate some glove materials, selecting the appropriate type is critical.[6][7] Nitrile or neoprene gloves are a suitable starting point.[8] Always double-glove when handling the neat compound or concentrated solutions. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[9]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[8][10] When there is a splash hazard, a full-face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[8] Ensure it has long sleeves.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[9][10]

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_action Action Start Start: Handling This compound AssessTask Assess Task (e.g., Weighing, Solution Prep) Start->AssessTask CorePPE Mandatory Core PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat AssessTask->CorePPE SplashHazard Splash Hazard? CorePPE->SplashHazard FumeHood Work in Chemical Fume Hood Respirator Consider NIOSH Respirator FumeHood->Respirator If hood is unavailable or insufficient Proceed Proceed with Experiment FumeHood->Proceed FaceShield Add Full Face Shield AerosolHazard Aerosol or Dust Potential? FaceShield->AerosolHazard Respirator->Proceed SplashHazard->FaceShield Yes SplashHazard->AerosolHazard No AerosolHazard->FumeHood Yes AerosolHazard->Proceed No

Operational Plan: From Weighing to Waste

Adherence to good laboratory practices is paramount.[11]

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning, ensure safety showers and eyewash stations are accessible and unobstructed.[11]

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them in the fume hood to minimize movement in and out of the containment area.

  • Weighing the Solid Compound:

    • Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

    • Use a disposable weighing boat to avoid cross-contamination.

    • Handle the container with care to minimize the generation of dust.[1]

  • Preparing Solutions:

    • Add the weighed solid to the solvent slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate the work area (fume hood surface, balance) after use.

    • Wash hands thoroughly with soap and water after removing gloves.[9][12]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact your institution's emergency response team.

    • Prevent entry to the affected area.

Emergency_Response_Flowchart cluster_event Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs SkinContact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->SkinContact EyeContact Eye Contact: Flush with water for 15 min. Remove contact lenses. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion MedicalAttention Seek Immediate Medical Attention SkinContact->MedicalAttention EyeContact->MedicalAttention Inhalation->MedicalAttention Ingestion->MedicalAttention

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental compliance.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • Waste Disposal:

    • All waste containing this compound (unwanted solid, solutions, contaminated consumables) must be treated as hazardous waste.[13]

    • Collect waste in a clearly labeled, compatible, and tightly sealed container. The label must include the words "Hazardous Waste" and the full chemical name.[2][13]

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

    • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[12][13]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

By treating this compound with the respect and caution it deserves, you can effectively mitigate risks and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • LookChem. This compound Safety Data Sheets(SDS). Available from: [Link]

  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Available from: [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Airgas. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]

  • Indian Institute of Technology Kanpur. GOOD LABORATORY PRACTICES DO and DON'Ts. Available from: [Link]

  • University of Maryland. Lab Safety Do's & Don'ts. Available from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1H-indol-5-amine
Reactant of Route 2
3-tert-butyl-1H-indol-5-amine

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